molecular formula C7H9N B106801 4-Ethylpyridine CAS No. 536-75-4

4-Ethylpyridine

Número de catálogo: B106801
Número CAS: 536-75-4
Peso molecular: 107.15 g/mol
Clave InChI: VJXRKZJMGVSXPX-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-Ethylpyridine undergoes metal-ligand interaction with Zn-porphyrin which can be studied by mass spectrometry.>

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

4-ethylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N/c1-2-7-3-5-8-6-4-7/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJXRKZJMGVSXPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60873555
Record name 4-Ethylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60873555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

107.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid with an obnoxious odor; Turns brown if not pure; [Merck Index] Colorless to pale yellow liquid with an unpleasant odor; [Alfa Aesar MSDS]
Record name 4-Ethylpyridine
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/20033
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Vapor Pressure

2.27 [mmHg]
Record name 4-Ethylpyridine
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/20033
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

536-75-4, 71077-16-2
Record name 4-Ethylpyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=536-75-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Ethylpyridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000536754
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyridine, C1-3-alkyl derivs.
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071077162
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-ETHYLPYRIDINE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=965
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-ETHYLPYRIDINE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=822
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Pyridine, 4-ethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4-Ethylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60873555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-ethylpyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.862
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Pyridine, C1-3-alkyl derivs.
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.068.317
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-ETHYLPYRIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3KW0SE2TL5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Synthesis of 4-Ethylpyridine: A Mechanistic and Practical Exploration of the Pyridine-Acetic Anhydride Reaction

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Ethylpyridine is a pivotal structural motif in medicinal chemistry and a versatile building block in organic synthesis.[1][2] Its preparation, however, circumvents classical electrophilic aromatic substitution routes due to the electron-deficient nature of the pyridine ring. This guide provides an in-depth technical analysis of a robust and historically significant method for synthesizing this compound: the reaction of pyridine with acetic anhydride in the presence of a reducing metal such as zinc or iron. We will dissect the nuanced reaction mechanism, which deviates from simple alkylation pathways and likely proceeds through a series of radical-mediated steps. This document offers field-proven insights into experimental choices, a detailed, validated protocol, and a discussion on regioselectivity and potential side reactions, serving as a comprehensive resource for professionals in drug development and chemical research.

Introduction: The Challenge of Pyridine Functionalization

The pyridine ring is a ubiquitous scaffold in pharmaceuticals and agrochemicals.[3] However, its electronic properties—specifically the electron-withdrawing nature of the nitrogen atom—deactivate the ring towards electrophilic attack, making Friedel-Crafts type alkylations largely ineffective.[4][5] Consequently, the introduction of alkyl groups requires alternative strategies. While modern methods involving transition-metal-catalyzed C-H functionalization have emerged, classical approaches remain highly relevant due to their cost-effectiveness and scalability.[6][7]

Among these methods, the direct conversion of pyridine to this compound using acetic anhydride and a reducing metal is a particularly intriguing transformation.[8] This guide focuses on elucidating the underlying principles and practical execution of this specific synthesis.

Mechanistic Deep Dive: Beyond Simple Alkylation

The reaction of pyridine with acetic anhydride and a metal like zinc or iron is not a straightforward alkylation. The process is best understood as a multi-step sequence involving activation, reduction, and rearrangement. While the precise mechanism has been a subject of investigation, a plausible pathway involves the formation of radical intermediates.[5]

Step 1: Activation of the Pyridine Ring

Pyridine, a nucleophile, first reacts with the electrophilic acetic anhydride to form the N-acetylpyridinium cation. This initial step is crucial as it activates the pyridine ring, making it susceptible to subsequent transformations.[9]

Step 2: Reductive Cascade and Radical Formation

The core of the synthesis involves the reducing agent. A probable mechanism, particularly when using iron, proceeds as follows[5]:

  • Single Electron Transfer (SET): The N-acetylpyridinium ion undergoes a single electron reduction by the metal (e.g., Fe⁰ to Fe⁺), generating a neutral N-acetylpyridinyl radical.

  • Radical Addition: This radical species is nucleophilic and can add to another molecule of the N-acetylpyridinium cation. This addition preferentially occurs at the 4-position.

  • Intermediate Formation: A subsequent reduction and fragmentation cascade leads to the formation of a key intermediate, a diacetyldihydropyridine derivative.[5]

  • Reduction and Rearomatization: One of the acetyl groups on this intermediate is then reduced by the metal. An intramolecular hydride shift followed by hydrolysis and rearomatization ultimately yields this compound.[5]

This proposed pathway explains the origin of the ethyl group: one acetyl group from the anhydride is reduced in situ to form the final alkyl substituent.

Reaction_Mechanism Pyridine Pyridine Pyridinium N-Acetylpyridinium Cation Pyridine->Pyridinium Activation Ac2O Acetic Anhydride Ac2O->Pyridinium Activation Metal Reducing Metal (Zn or Fe) Radical N-Acetylpyridinyl Radical Metal->Radical 1. Single Electron    Transfer (SET) Reduced_Intermediate Reduced Intermediate Metal->Reduced_Intermediate 4. Acetyl Reduction Pyridinium->Radical 1. Single Electron    Transfer (SET) Dimer_Radical Radical Adduct Pyridinium->Dimer_Radical 2. Radical Addition Radical->Dimer_Radical 2. Radical Addition Dihydropyridine Diacetyldihydropyridine Intermediate Dimer_Radical->Dihydropyridine 3. Reduction & Fragmentation Dihydropyridine->Reduced_Intermediate 4. Acetyl Reduction Product This compound Reduced_Intermediate->Product 5. Rearomatization &    Hydrolysis

Caption: Proposed mechanistic pathway for this compound synthesis.

Causality Behind Reagent Choices
  • Acetic Anhydride: It serves a dual purpose. It is not the alkylating agent itself, but rather an activating agent that forms the pyridinium salt, and the source of the carbon atoms for the eventual ethyl group via reduction of an acetyl moiety.[5]

  • Zinc or Iron: These metals are chosen for their suitable reduction potential to facilitate the single electron transfer to the N-acetylpyridinium cation. Zinc is a classical choice in many organic reductions, while iron powder has also been patented for this specific transformation.[8][10] The choice can influence reaction kinetics and workup procedures.

Validated Experimental Protocol

The following protocol is adapted from a robust procedure published in Organic Syntheses, a highly trusted source for reproducible chemical methods.[10] This self-validating system ensures reliability for researchers.

Reagents and Equipment
Reagent / EquipmentQuantity / SpecificationPurpose
Pyridine (dry)300 g (3.80 moles)Starting Material
Acetic Anhydride1500 mLActivating Agent / Solvent
Zinc Dust300 g + 120 g + 180 gReducing Agent
Acetic Acid300 mLCo-solvent / pH Modifier
40% Sodium Hydroxide~2 LNeutralization
Potassium Carbonate~1.5 - 1.8 kgSalting out
Chloroform300 mLExtraction Solvent
3L & 5L Round-bottom flasks---Reaction & Workup Vessels
Mechanical Stirrer---Ensure proper mixing
Reflux Condenser---Control temperature
Steam Distillation Setup---Initial Purification
Fractionating Column---Final Purification
Step-by-Step Methodology
  • Initial Reaction Setup: In a 3-L three-necked flask equipped with a mechanical stirrer and thermometer, combine 1500 mL of acetic anhydride and 300 g of dry pyridine.

  • First Zinc Addition: With vigorous stirring, add 300 g of zinc dust in small portions (5–10 g) over 3 hours. The reaction is exothermic; use a water bath to maintain the temperature between 25–30°C. The mixture will turn green.

  • Second Zinc Addition & Reflux: Add 300 mL of acetic acid to the mixture and attach a reflux condenser. Add another 120 g of zinc dust in small portions. The reaction can become vigorous. Once the addition is complete, reflux the mixture with stirring for 30 minutes.

  • Third Zinc Addition & Final Reflux: Add the final 180 g of zinc dust all at once and continue to reflux for an additional 30 minutes. The solution should now be orange-brown.

  • Work-up: Neutralization & Steam Distillation: Allow the flask to cool. Transfer the contents to a 5-L flask and cautiously neutralize with ~2 L of 40% NaOH solution. Perform a steam distillation, collecting approximately 3 L of distillate.

  • Work-up: Extraction: The distillate will separate into two layers. Saturate the entire distillate with solid potassium carbonate to salt out the organic product. Decant the organic layer. Extract the remaining aqueous layer twice with 150 mL portions of chloroform.

  • Final Purification: Combine the organic layer and the chloroform extracts. Purify by fractional distillation. After a forerun of chloroform and unreacted pyridine, this compound is collected at 166-168°C. The expected yield is 125-140 g (31-34%).

Safety Advisory: This reaction is exothermic and can become violent, especially during the second zinc addition. Perform in a well-ventilated fume hood with appropriate personal protective equipment. Handle pyridine and acetic anhydride with care as they are corrosive and toxic.

Experimental_Workflow A 1. Combine Pyridine & Acetic Anhydride B 2. Add Zinc (Portion 1) (Maintain 25-30°C) A->B C 3. Add Acetic Acid B->C D 4. Add Zinc (Portion 2) & Reflux C->D E 5. Add Zinc (Portion 3) & Reflux D->E F 6. Cool & Neutralize with NaOH E->F G 7. Steam Distill F->G H 8. Saturate with K2CO3 & Separate Layers G->H I 9. Extract Aqueous Layer with Chloroform H->I J 10. Combine Organics & Fractionally Distill I->J K Product: this compound J->K

Caption: Step-by-step experimental workflow for this compound synthesis.

Discussion: Regioselectivity and Field Insights

The Question of Regioselectivity

A critical aspect of pyridine functionalization is controlling the position of substitution. In radical additions to protonated or activated pyridinium species, attack is highly favored at the C2 and C4 positions due to the distribution of the lowest unoccupied molecular orbital (LUMO).[11] The preference for the 4-position in this specific synthesis over the 2-position is likely influenced by steric factors. The N-acetyl group provides significant steric hindrance around the C2 and C6 positions, thereby directing the incoming radical species towards the more accessible C4 position.

Side Reactions and Purification Strategy
  • 2-Ethylpyridine Formation: The formation of the 2-ethyl isomer is a potential side reaction, although it is typically the minor product.

  • Over-reduction/Polymerization: The highly reactive radical intermediates can potentially lead to oligomeric or polymeric byproducts.

  • Purification: The multi-step purification is essential for isolating the product with high purity. Steam distillation is effective for separating the volatile product from inorganic salts and non-volatile tars. Salting out with potassium carbonate dramatically reduces the solubility of this compound in water, improving recovery.[10] Finally, fractional distillation is necessary to separate the product from unreacted pyridine and any 2-ethylpyridine isomer.

Conclusion

The synthesis of this compound from pyridine and acetic anhydride is a powerful example of a classical transformation that leverages a complex, non-intuitive reaction pathway. By activating the pyridine ring as an N-acetylpyridinium salt and employing a reducing metal, the reaction proceeds through a putative radical mechanism to install an ethyl group, a feat not achievable by standard electrophilic substitution. The detailed protocol, grounded in the trusted Organic Syntheses procedures, provides a reliable method for laboratory-scale preparation. For researchers in drug development, understanding the causality behind this and similar reactions is paramount for the rational design of synthetic routes to novel pyridine-based therapeutics.

References

A Spectroscopic Guide to 4-Ethylpyridine: Structural Elucidation via NMR, IR, and MS Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of the spectroscopic data for 4-Ethylpyridine (CAS No. 536-75-4), a key heterocyclic compound with applications ranging from pharmaceutical synthesis to materials science. As the complexity of molecular frameworks in drug development and chemical manufacturing increases, unambiguous structural verification is paramount. This document serves as a comprehensive resource for researchers and scientists, detailing the interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. By integrating insights from ¹H NMR, ¹³C NMR, vibrational spectroscopy, and mass fragmentation patterns, we present a holistic approach to confirming the molecular identity and purity of this compound, grounded in fundamental principles and validated by data from authoritative spectral libraries.

Introduction to this compound

This compound (C₇H₉N, Molar Mass: 107.15 g/mol ) is an aromatic heterocyclic organic compound consisting of a pyridine ring substituted with an ethyl group at the para position.[1][2] Its physical properties, such as being a liquid with a characteristic obnoxious odor that may turn brown upon standing if not pure, necessitate careful handling and storage.[1][2] The structural integrity of this compound is the foundation of its reactivity and suitability for various applications, including its use as a building block in the synthesis of agrochemicals and pharmaceuticals.[3]

Spectroscopic techniques are indispensable for the verification of its molecular structure. NMR spectroscopy elucidates the carbon-hydrogen framework, IR spectroscopy identifies functional groups and bond vibrations, and mass spectrometry determines the molecular weight and fragmentation patterns. Together, these methods provide a self-validating system for structural confirmation, crucial for quality control, reaction monitoring, and regulatory compliance.

Fragmentation_Pathway M This compound [C₇H₉N]⁺• m/z = 107 F92 [M - CH₃]⁺ m/z = 92 (Base Peak) M->F92 - •CH₃ (Benzylic Cleavage) F78 [M - C₂H₅]⁺ m/z = 78 M->F78 - •C₂H₅

References

An In-depth Technical Guide to the Basicity of 4-Ethylpyridine and its Derivatives for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The basicity of the pyridine scaffold is a cornerstone of modern medicinal chemistry, profoundly influencing a molecule's pharmacokinetic and pharmacodynamic profile. As quantified by the pKa of its conjugate acid, this property governs solubility, membrane permeability, and target engagement. This guide provides an in-depth analysis of the factors modulating pyridine basicity, with a specific focus on 4-ethylpyridine. We will explore the nuanced interplay of electronic and steric effects by comparing this compound to a range of derivatives, including those with varying alkyl substituents, positional isomers, and electron-withdrawing groups. Furthermore, this document furnishes a field-proven, self-validating protocol for the potentiometric determination of pKa, empowering researchers to generate precise and reliable data for drug design and development programs.

The Fundamentals of Pyridine Basicity

Pyridine's basicity originates from the lone pair of electrons on its nitrogen atom. Unlike in pyrrole, where the nitrogen lone pair is part of the aromatic sextet, pyridine's lone pair resides in an sp² hybrid orbital, perpendicular to the π-system.[1][2] This makes it available for protonation by an acid, forming the pyridinium cation.

The strength of a pyridine base is inversely related to the acidity of its conjugate acid, the pyridinium ion. This relationship is quantified by the pKa value. A higher pKa indicates a weaker conjugate acid, and therefore, a stronger base .[3] Unsubstituted pyridine has a pKa of approximately 5.23, serving as a crucial benchmark for evaluating the effect of substituents.[4]

Modulating Basicity: A Deep Dive into Substituent Effects

The introduction of substituents onto the pyridine ring can dramatically alter the electron density at the nitrogen atom, thereby tuning its basicity. These modifications are primarily governed by a combination of electronic (inductive and resonance) and steric effects.

  • Inductive Effects (I): Transmitted through sigma (σ) bonds, this effect relates to the electronegativity of atoms.

    • Positive Inductive Effect (+I): Electron-donating groups, such as alkyl groups (e.g., methyl, ethyl), push electron density towards the ring, increasing the electron density on the nitrogen. This enhances the availability of the lone pair for protonation, resulting in increased basicity (higher pKa).[5][6][7]

    • Negative Inductive Effect (-I): Electron-withdrawing groups, such as halogens (e.g., chlorine) or nitro groups, pull electron density away from the ring, decreasing the electron density on the nitrogen and making it a weaker base (lower pKa).[6][8]

  • Resonance (Mesomeric) Effects (M): Occurring in conjugated systems, this effect involves the delocalization of π-electrons.

    • Positive Resonance Effect (+M): Substituents with lone pairs (e.g., -NH₂) can donate electron density into the ring's π-system, increasing basicity.

    • Negative Resonance Effect (-M): Groups with π-bonds to electronegative atoms (e.g., -NO₂) can withdraw electron density from the ring via resonance, significantly decreasing basicity.[9][10] Typically, resonance effects are more powerful than inductive effects when they are in opposition.

  • Steric Hindrance: Bulky substituents located at the ortho-positions (C2 or C6) can physically obstruct the nitrogen's lone pair, impeding its ability to accept a proton. This steric strain can also interfere with the solvation of the resulting pyridinium ion, destabilizing it and thereby decreasing the basicity of the parent molecule.[5][11][12]

G subst Substituent effects Governing Effects subst->effects electronic Electronic Effects effects->electronic steric Steric Hindrance (at C2/C6) effects->steric inductive Inductive Effect (I) (Through σ-bonds) electronic->inductive resonance Resonance Effect (M) (Through π-system) electronic->resonance decrease Decreases Basicity steric->decrease plus_i +I (Donating) e.g., Alkyl Groups inductive->plus_i minus_i -I (Withdrawing) e.g., Halogens, -NO2 inductive->minus_i plus_m +M (Donating) e.g., -NH2 resonance->plus_m minus_m -M (Withdrawing) e.g., -NO2 resonance->minus_m increase Increases Basicity plus_i->increase minus_i->decrease plus_m->increase minus_m->decrease basicity Pyridine Basicity (pKa) increase->basicity decrease->basicity

Caption: Factors influencing pyridine basicity.

Comparative Analysis of this compound

To contextualize the basicity of this compound, we will compare it against other key derivatives. The substituent is placed at the 4-position (para) in the initial comparisons to minimize steric effects and isolate the electronic contributions.

Effect of Alkyl Chain Length and Branching

Comparing pyridine with its 4-alkyl derivatives clearly demonstrates the +I effect.

  • Pyridine (pKa ≈ 5.23): The baseline.[4]

  • 4-Methylpyridine (pKa ≈ 6.02): The methyl group's +I effect donates electron density, increasing basicity by nearly a full pKa unit compared to pyridine.[13]

  • This compound (pKa ≈ 5.87): The ethyl group also exhibits a +I effect, making this compound a significantly stronger base than pyridine. Its basicity is very similar to, though slightly less than, that of 4-methylpyridine.

  • 4-tert-Butylpyridine (pKa ≈ 5.99): The bulky tert-butyl group, a strong electron-donating group, confers a similar increase in basicity to the methyl group.

The data shows that while all 4-alkyl groups increase basicity through their electron-donating inductive effects, the magnitude of this effect does not scale linearly with size after the methyl group.

Effect of Positional Isomerism

The position of the ethyl group has a subtle but important impact on basicity.

  • This compound (pKa ≈ 5.87): The substituent is distant from the nitrogen, and its electronic (+I) effect is the dominant factor.

  • 3-Ethylpyridine (pKa ≈ 5.80): The ethyl group at the meta-position still exerts a +I effect, but it is less effective at increasing electron density at the nitrogen compared to the para-position.

  • 2-Ethylpyridine (pKa ≈ 5.89): At the ortho-position, the ethyl group's +I effect is strong. However, there might be a minor, competing steric effect that hinders solvation of the conjugate acid, though in the case of an ethyl group, this effect is minimal compared to bulkier substituents.

Comparison with Electron-Withdrawing Groups (EWGs)

Contrasting this compound with derivatives bearing EWGs starkly illustrates the power of -I and -M effects.

  • This compound (pKa ≈ 5.87): Strong base due to +I effect.

  • 4-Chloropyridine (pKa ≈ 3.18, predicted): The electronegative chlorine atom exerts a powerful -I effect, withdrawing electron density from the ring and drastically reducing the nitrogen's basicity.

  • 4-Nitropyridine (pKa ≈ 1.61): The nitro group is one of the strongest EWGs, operating through both a -I and a potent -M effect. It severely depletes electron density on the nitrogen, making 4-nitropyridine a very weak base.

Data Summary: pKa Values of Pyridine Derivatives
CompoundSubstituentPositionpKa of Conjugate AcidPrimary Effect(s)
Pyridine-H-5.23[4]Reference
4-Methylpyridine-CH₃46.02[13]+I
This compound -CH₂CH₃ 4 5.87 +I
4-tert-Butylpyridine-C(CH₃)₃45.99+I
3-Ethylpyridine-CH₂CH₃35.80+I
2-Ethylpyridine-CH₂CH₃25.89+I, minor steric
4-Chloropyridine-Cl4~3.18 (Predicted)-I, +M (weak)
4-Nitropyridine-NO₂41.61-I, -M

Field-Proven Methodology: pKa Determination by Potentiometric Titration

Accurate pKa determination is critical. Potentiometric titration is a robust and widely used method for this purpose.[4] The protocol described below is a self-validating system designed for precision and reproducibility.

Causality Behind Experimental Choices
  • High Purity Analyte: The accuracy of the titration is contingent on the purity of the compound being analyzed. Impurities can buffer or react with the titrant, skewing the inflection point.

  • Carbonate-Free Titrant: Solutions of strong bases like NaOH readily absorb atmospheric CO₂, forming carbonate. Carbonate is a weak base that can interfere with the titration curve, particularly for weakly basic amines.[4]

  • Constant Ionic Strength: The activity of ions, and thus the measured pH, is dependent on the ionic strength of the solution. Using an inert salt like KCl maintains a constant ionic background, ensuring that pH changes are solely due to the acid-base reaction.[13]

  • Nitrogen Purge: This removes dissolved CO₂ from the analyte solution, preventing it from reacting with the basic titrant and creating a false buffer region.[13]

  • Multi-Point Calibration: Calibrating the pH meter across a range (e.g., pH 4, 7, 10) ensures the electrode response is linear and accurate over the entire pH range of the titration.[13]

Step-by-Step Experimental Protocol
  • Preparation of Solutions:

    • Analyte Solution (approx. 1-10 mM): Accurately weigh a sufficient amount of the pyridine derivative (high purity) and dissolve it in a known volume of deionized, CO₂-free water.

    • Titrant (0.1 M HCl): Prepare and standardize a hydrochloric acid solution against a primary standard (e.g., anhydrous sodium carbonate).

    • Ionic Strength Adjuster (0.15 M KCl): Prepare a solution of potassium chloride in deionized water.[13]

  • Instrument Setup and Calibration:

    • Calibrate the potentiometer and combined pH electrode using standard aqueous buffers (pH 4.01, 7.00, and 10.01).[13] Ensure the slope is within the acceptable range (typically 95-105%).

    • Set up the titration vessel on a magnetic stirrer.

  • Titration Procedure:

    • Pipette a precise volume (e.g., 20.0 mL) of the analyte solution into the titration vessel. Add the ionic strength adjuster.

    • Immerse the calibrated pH electrode and the tip of the automated burette containing the standardized HCl titrant into the solution.

    • Begin stirring at a moderate, constant speed.

    • Purge the solution with a gentle stream of nitrogen for 5-10 minutes before starting and maintain a nitrogen blanket over the solution throughout the titration.[13]

    • Start the titration. Add the titrant in small, precise increments (e.g., 0.05 mL).

    • Record the pH reading after each addition, waiting for the reading to stabilize (e.g., drift < 0.01 pH units/minute).[13]

    • Continue the titration well past the equivalence point.

  • Data Analysis:

    • Plot the recorded pH values (y-axis) against the volume of HCl added (x-axis) to generate the titration curve.

    • Determine the equivalence point (Vₑ), which is the point of maximum slope on the curve. This can be found visually from the inflection point or more accurately by calculating the first derivative (ΔpH/ΔV) of the curve.

    • The pKa of the conjugate acid is equal to the pH at the half-equivalence point (Vₑ / 2).

  • Validation:

    • Perform the titration in triplicate to ensure reproducibility.[13] The standard deviation of the pKa values should be minimal (<0.05 units).

    • Run a blank titration (without the analyte) to confirm there are no interfering species in the solvent or reagents.

G cluster_prep 1. Preparation cluster_setup 2. Setup & Calibration cluster_run 3. Titration Execution cluster_analysis 4. Data Analysis prep_analyte Prepare Analyte Solution (e.g., 10 mM Pyridine Derivative) add_analyte Add Analyte & KCl to Vessel prep_analyte->add_analyte prep_titrant Standardize 0.1 M HCl Titrant assemble Assemble Titration Vessel (Stirrer, Electrode, Burette) prep_titrant->assemble prep_kcl Prepare 0.15 M KCl (Ionic Strength Adjuster) prep_kcl->add_analyte calibrate Calibrate pH Meter (pH 4, 7, 10 Buffers) calibrate->assemble assemble->add_analyte purge Purge with Nitrogen add_analyte->purge titrate Titrate with HCl in Increments purge->titrate record Record pH vs. Volume titrate->record plot Plot Titration Curve (pH vs. Volume) record->plot find_ve Determine Equivalence Point (Vₑ) (First Derivative) plot->find_ve calc_pka Calculate pKa (pH at Vₑ/2) find_ve->calc_pka validate Perform in Triplicate (Calculate SD) calc_pka->validate

Caption: Experimental workflow for pKa determination.

Conclusion and Application in Drug Development

The basicity of this compound (pKa ≈ 5.87) is a direct consequence of the electron-donating inductive effect of the ethyl group, making it a stronger base than unsubstituted pyridine. Its basicity is comparable to other small 4-alkylpyridines like 4-methylpyridine and 4-tert-butylpyridine, and significantly higher than derivatives bearing electron-withdrawing groups. Understanding these structure-basicity relationships is not merely an academic exercise; it is fundamental to the rational design of drug candidates. The pKa of a molecule dictates its charge state at physiological pH (≈7.4), which in turn critically influences:

  • Solubility: Ionized species are generally more water-soluble.

  • Absorption and Permeability: The balance between neutral and charged forms affects passage through biological membranes (Lipinski's Rule of Five).

  • Target Binding: The charge state can be crucial for electrostatic interactions with the active site of a protein.

  • Off-Target Effects: Unintended interactions, such as binding to hERG channels, can sometimes be modulated by tuning basicity.

The principles and methodologies outlined in this guide provide drug development professionals with the foundational knowledge and practical tools to precisely measure and intelligently modulate the basicity of pyridine-containing compounds, paving the way for the design of safer and more efficacious therapeutics.

References

An In-depth Technical Guide to 4-Ethylpyridine (CAS 536-75-4)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Ethylpyridine (CAS No. 536-75-4) is a heterocyclic aromatic organic compound with significant utility across diverse scientific disciplines. As a derivative of pyridine, its chemical properties are dictated by the electron-withdrawing nature of the nitrogen atom in the aromatic ring and the presence of the C4-ethyl substituent. This guide provides a comprehensive technical overview of this compound, encompassing its physicochemical properties, synthesis and purification methodologies, spectroscopic signature, and core reactivity. Furthermore, it delves into its critical applications as a versatile building block in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers, and its role as a ligand in coordination chemistry. This document is intended to serve as a foundational resource for professionals engaged in research and development, offering field-proven insights and detailed protocols to support laboratory applications.

Core Physicochemical & Structural Properties

This compound is a colorless to pale yellow liquid at room temperature, possessing a powerful and distinctive, often described as obnoxious, odor.[1][2][3] Its structural and electronic properties are foundational to its reactivity and applications. The lone pair of electrons on the nitrogen atom is not delocalized into the aromatic system, which imparts basic properties to the molecule.[3]

Chemical Structure

The molecule consists of a pyridine ring substituted with an ethyl group at the para-position (C4) relative to the nitrogen atom.

Figure 1: Chemical Structure of this compound.

Physicochemical Data

The quantitative properties of this compound are summarized below. These parameters are critical for designing reaction conditions, purification protocols, and safe handling procedures.

PropertyValueSource(s)
CAS Number 536-75-4[2][4][5]
Molecular Formula C₇H₉N[4][5]
Molecular Weight 107.15 g/mol [1][5][6]
Appearance Clear, colorless to pale yellow liquid[4][7][8]
Boiling Point 168-170 °C[1][6][7][9]
Melting Point -91 °C[9][10]
Density 0.942 g/mL at 25 °C[6][7][9]
Refractive Index (n²⁰/D) ~1.501[6][7][9]
pKa (of conjugate acid) 5.87 (at 25 °C)[4][10]
Water Solubility 34 g/L to 107 g/L[4][11]
Flash Point 47.78 °C - 50 °C (closed cup)[6][8]
Vapor Pressure 2.27 mmHg at 25 °C[2][8]

Synthesis and Purification

The synthesis of this compound can be achieved through several established routes. Historically, it was isolated from coal tar, but industrial production relies on chemical synthesis.[12] A common and reliable laboratory-scale production method involves the reduction of a corresponding ketone.[7][10]

Synthetic Pathway: Wolff-Kishner Reduction

One of the primary methods for producing this compound is the Wolff-Kishner reduction of 4-acetylpyridine.[7][10] This reaction specifically removes the carbonyl oxygen, converting the acetyl group to an ethyl group without reducing the pyridine ring. The choice of this method is based on its high selectivity for the carbonyl group under basic conditions, which is compatible with the pyridine moiety.

synthesis cluster_reagents Reagents cluster_process Process reagent1 4-Acetylpyridine step1 1. Formation of Hydrazone (Reflux) reagent1->step1 reagent2 Hydrazine Hydrate (H₂NNH₂·H₂O) reagent2->step1 reagent3 Potassium Hydroxide (KOH) step3 3. Base-Catalyzed Decomposition (High Temp Reflux, ~190-200°C) reagent3->step3 reagent4 Diethylene Glycol (Solvent) reagent4->step1 step2 2. Water Removal (Distillation) step1->step2 step2->step3 product This compound step3->product caption Workflow for Wolff-Kishner Reduction Synthesis.

Figure 2: Generalized workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis

This protocol is a representative example and should be performed with appropriate engineering controls and personal protective equipment.

  • Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a thermometer, and a nitrogen inlet.

  • Initial Reaction: Charge the flask with 4-acetylpyridine, diethylene glycol (as a high-boiling solvent), and an excess of hydrazine hydrate.

  • Hydrazone Formation: Heat the mixture to reflux under a nitrogen atmosphere for 1-2 hours to ensure the complete formation of the 4-acetylpyridine hydrazone intermediate.

  • Base Addition: Cool the mixture slightly and carefully add potassium hydroxide pellets. The KOH acts as the catalyst for the reduction.

  • Decomposition: Replace the reflux condenser with a distillation head. Slowly heat the mixture to distill off water and excess hydrazine. Once the temperature of the reaction mixture reaches approximately 190-200 °C, reattach the reflux condenser.

  • Reduction: Maintain the mixture at this high temperature for 3-4 hours. During this time, the hydrazone decomposes under the basic conditions, releasing nitrogen gas and forming the ethyl group.

  • Workup: Cool the reaction mixture to room temperature. Dilute with water and extract the product into a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Purification: Wash the combined organic extracts with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent by rotary evaporation. The crude product is then purified by fractional distillation under atmospheric pressure.

Purification Methods

For applications requiring high purity, this compound can be further purified.[4][7]

  • Fractional Distillation: The most common method. Drying the liquid over barium oxide (BaO) prior to distillation is recommended to remove residual water.[4][7]

  • Picrate Salt Formation: For exacting purity, the compound can be converted to its picrate salt by treatment with picric acid. The salt is then recrystallized from a suitable solvent (e.g., ethanol). The purified salt is subsequently treated with a strong base (e.g., NaOH solution) to regenerate the free this compound, which is then extracted and distilled.[7] This method is self-validating as the crystalline nature of the salt ensures high purity of the regenerated base.

Spectroscopic & Analytical Characterization

Unambiguous identification and purity assessment of this compound are typically achieved through a combination of spectroscopic and chromatographic techniques.

  • ¹H NMR Spectroscopy: The proton NMR spectrum provides a clear signature. Key expected signals include a triplet for the methyl protons (-CH₃), a quartet for the methylene protons (-CH₂-), and two distinct doublets in the aromatic region corresponding to the protons at the C2/C6 and C3/C5 positions of the pyridine ring.[13][14]

  • ¹³C NMR Spectroscopy: The spectrum will show distinct signals for the two aliphatic carbons and the four aromatic carbons (with C2/C6 and C3/C5 being equivalent).

  • Infrared (IR) Spectroscopy: The IR spectrum displays characteristic C-H stretching vibrations for both the aromatic ring and the ethyl group, as well as C=C and C=N stretching vibrations within the pyridine ring.[15][16]

  • Mass Spectrometry (MS): Electron ionization mass spectrometry will show a prominent molecular ion peak (M⁺) corresponding to its molecular weight (107.15 g/mol ).[15][17]

  • Gas Chromatography (GC): GC is an effective method for assessing purity, often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS).[15]

analytical cluster_spectroscopy Spectroscopic Analysis sample This compound Sample nmr NMR (¹H, ¹³C) sample->nmr ir FT-IR sample->ir ms Mass Spec sample->ms gc GC / GC-MS sample->gc data Spectral & Purity Data nmr->data ir->data ms->data gc->data id Structural Confirmation data->id purity Purity Assessment data->purity caption Analytical workflow for characterization.

Figure 3: Workflow for the analytical characterization of this compound.

Reactivity and Applications in Synthesis

The chemical utility of this compound stems from the reactivity of the pyridine ring and the attached ethyl group.

Core Reactivity
  • Basicity: The nitrogen atom's lone pair makes this compound a moderately strong base (pKa of conjugate acid ≈ 5.87), readily forming pyridinium salts with acids.[4][10]

  • Nucleophilicity: The nitrogen atom is a good nucleophile, allowing for N-alkylation and N-acylation reactions.

  • Ligand Formation: It serves as a monodentate ligand in coordination chemistry, forming stable complexes with various metal ions. Its interaction with Zn-porphyrin has been noted.[3][7]

  • Side-Chain Reactivity: While the pyridine ring is generally resistant to oxidation, the ethyl group can undergo oxidation under strong conditions.

The pyridine ring itself is electron-deficient and thus generally resistant to electrophilic aromatic substitution, which would require harsh conditions and would primarily direct to the C3/C5 positions.

Applications as a Synthetic Building Block

This compound is a key intermediate in the synthesis of more complex molecules.[3][4][18]

  • Pharmaceuticals: The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[19] this compound serves as a starting material for introducing a 4-pyridylethyl moiety or as a precursor to other functionalized pyridines used in drug synthesis.[4][18][20]

  • Agrochemicals: It is a precursor for various herbicides and pesticides.[4]

  • Polymers and Materials: It is used as a monomer in polymer chemistry.[4][7] Its derivatives can be used to create functional polymers or materials with specific electronic or coordination properties.

  • Dyes: The pyridine ring is a component of some classes of dyes.[4]

Safety, Handling, and Storage

Proper handling of this compound is essential due to its hazardous properties. It is a flammable liquid and can cause irritation to the skin, eyes, and respiratory system.[2][4][8]

Hazard Identification
Hazard ClassGHS CodeDescriptionSource(s)
Flammable LiquidH226Flammable liquid and vapor[2][6][21]
Skin IrritationH315Causes skin irritation[2][6]
Eye IrritationH319Causes serious eye irritation[2][6]
STOT-SEH335May cause respiratory irritation[6][22]
Acute ToxicityH302+H332Harmful if swallowed or if inhaled[23]
Acute ToxicityH311Toxic in contact with skin[23]
Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[22][23] Use explosion-proof electrical and lighting equipment.[21][22]

  • Handling: Keep away from heat, sparks, and open flames.[21][24] Use non-sparking tools and take precautionary measures against static discharge.[21][22] Avoid contact with skin, eyes, and clothing.[22]

  • PPE: Wear suitable protective clothing, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields or goggles.[6][8][23] A face shield and a respirator with an appropriate organic vapor cartridge may be necessary for larger quantities or in case of insufficient ventilation.[6]

Storage and Incompatibilities
  • Storage: Store in a designated flammables area in a tightly closed container.[4][21][22] The storage location should be cool, dry, and well-ventilated.[4][22]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[22]

Conclusion

This compound is a foundational chemical intermediate with a well-defined profile of properties, reactivity, and applications. Its role as a versatile building block in the pharmaceutical and agrochemical industries is particularly noteworthy. A thorough understanding of its synthesis, purification, and safe handling protocols, as detailed in this guide, is paramount for its effective and responsible use in research and development settings. The analytical methods described provide a robust framework for ensuring the quality and identity of the material, which is the cornerstone of reproducible scientific outcomes.

References

An In-depth Technical Guide to the Physical Constants of 4-Ethylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the critical physical constants of 4-Ethylpyridine, specifically its boiling point and density. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of these properties, offering not just data but also the methodologies for their empirical verification. Understanding these fundamental characteristics is paramount for the safe handling, quality control, and successful application of this compound in synthetic chemistry and pharmaceutical manufacturing.

Introduction: The Significance of this compound in Scientific Research

This compound, a heterocyclic aromatic organic compound, serves as a versatile building block in the synthesis of a wide array of chemical entities. Its derivatives are integral to the development of pharmaceuticals, agrochemicals, and specialty polymers.[1][2] The pyridine moiety, with its basic nitrogen atom, imparts unique electronic and solubility characteristics to molecules, making it a favored scaffold in medicinal chemistry.[3] Accurate knowledge of its physical properties, such as boiling point and density, is a cornerstone for its application. These constants are critical for:

  • Purification: Distillation, a primary method for purifying liquid compounds, is entirely dependent on boiling point data.

  • Reaction Stoichiometry: Precise density values are essential for converting between mass and volume, ensuring accurate molar ratios in chemical reactions.

  • Safety and Handling: Understanding the boiling point is crucial for assessing the volatility and flammability of the compound, informing safe storage and handling procedures.[4][5]

  • Process Development: In industrial settings, these physical constants are vital for the design and optimization of manufacturing processes.

Core Physical Constants of this compound

The boiling point and density of this compound have been well-established through various independent studies and are documented in numerous chemical databases and safety data sheets. A summary of these values is presented below.

Physical ConstantValueConditionsSource(s)
Boiling Point 168 °Cat 760 mmHg (standard atmospheric pressure)[6][7]
164-170 °C[8]
169.6-170.0 °Cat 750 mmHg[9]
Density 0.942 g/mLat 25 °C[7]
0.942[4]
0.9404 g/cm³at 22 °C[9]

Experimental Determination of Physical Constants

To ensure the purity and identity of a substance, experimental verification of its physical constants is a standard laboratory practice. The following sections detail the methodologies for determining the boiling point and density of this compound.

Boiling Point Determination: The Capillary Method

The capillary method is a common and reliable technique for determining the boiling point of a small quantity of liquid.[10][11]

Principle: The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[11][12] In this method, a small amount of the liquid is heated in a fusion tube along with an inverted capillary tube. As the temperature rises, the air trapped in the capillary tube expands and escapes. When the liquid reaches its boiling point, the vapor pressure of the liquid overcomes the atmospheric pressure, and a rapid stream of bubbles emerges from the capillary tube. The temperature at which this occurs is the boiling point.

Experimental Protocol:

  • Preparation: Seal one end of a capillary tube by heating it in a flame.

  • Sample Introduction: Place a small amount (a few milliliters) of this compound into a fusion tube.

  • Assembly: Place the sealed capillary tube, open end down, into the fusion tube containing the liquid sample.

  • Heating: Attach the fusion tube to a thermometer and immerse the assembly in a heating bath (e.g., an oil bath or an aluminum block).

  • Observation: Heat the bath slowly and observe the capillary tube. Note the temperature at which a rapid and continuous stream of bubbles emerges from the open end of the capillary tube. This is the boiling point.

  • Confirmation: To confirm the boiling point, allow the apparatus to cool. The temperature at which the liquid re-enters the capillary tube should be close to the observed boiling point.

Causality of Experimental Choices:

  • Slow Heating: Gradual heating ensures thermal equilibrium between the liquid, the vapor, and the thermometer, leading to an accurate temperature reading.

  • Inverted Capillary Tube: This creates a small, enclosed space to observe the vapor pressure changes of the liquid relative to the atmospheric pressure.

Boiling_Point_Determination cluster_setup Experimental Setup cluster_procedure Procedure A Heating Mantle/Oil Bath B Beaker with Heating Medium A->B Heats D Fusion Tube with this compound B->D Transfers Heat C Thermometer C->D Measures Temperature E Inverted Capillary Tube D->E Vapor Enters P1 Assemble Apparatus P2 Heat Slowly P1->P2 P3 Observe Bubble Stream P2->P3 P4 Record Temperature P3->P4

Caption: Workflow for Boiling Point Determination.

Density Determination: The Pycnometer Method

The density of a liquid can be accurately determined using a pycnometer, a small glass flask with a precise volume.

Principle: Density is defined as mass per unit volume.[13] By accurately measuring the mass of a known volume of liquid, its density can be calculated. A pycnometer allows for the precise measurement of a fixed volume.

Experimental Protocol:

  • Clean and Dry: Thoroughly clean and dry the pycnometer.

  • Mass of Empty Pycnometer: Accurately weigh the empty pycnometer (m₁).

  • Mass of Pycnometer with Water: Fill the pycnometer with deionized water of a known temperature and weigh it (m₂).

  • Mass of Pycnometer with Sample: Empty and dry the pycnometer, then fill it with this compound and weigh it (m₃).

  • Calculation:

    • Mass of water = m₂ - m₁

    • Volume of pycnometer = (Mass of water) / (Density of water at the measured temperature)

    • Mass of this compound = m₃ - m₁

    • Density of this compound = (Mass of this compound) / (Volume of pycnometer)

Causality of Experimental Choices:

  • Use of a Pycnometer: This specialized glassware is designed to hold a very precise and reproducible volume, minimizing errors in volume measurement.

  • Calibration with Water: Water is used as a standard for calibration because its density at various temperatures is well-documented and readily available.

Density_Determination cluster_measurements Mass Measurements cluster_calculations Calculations M1 Weigh Empty Pycnometer (m1) C1 Volume of Pycnometer = (m2 - m1) / ρ_water M1->C1 C2 Mass of this compound = m3 - m1 M1->C2 M2 Weigh Pycnometer + Water (m2) M2->C1 M3 Weigh Pycnometer + this compound (m3) M3->C2 C3 Density of this compound = (m3 - m1) / Volume C1->C3 C2->C3

Caption: Workflow for Density Determination.

Conclusion

The physical constants of boiling point and density are indispensable for the effective and safe utilization of this compound in research and industrial applications. This guide has provided both the established values for these constants and detailed, field-proven methodologies for their experimental verification. By adhering to these protocols, scientists can ensure the quality and purity of their materials, leading to more reliable and reproducible results in their synthetic endeavors.

References

4-Ethylpyridine: A Versatile Pyridine Building Block for Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethylpyridine, a heterocyclic aromatic organic compound, has emerged as a crucial and versatile building block in the landscape of modern organic synthesis.[1] Its unique structural features, characterized by a pyridine ring substituted with an ethyl group at the 4-position, impart a distinct reactivity profile that synthetic chemists can strategically exploit.[1][2] The presence of the basic nitrogen atom within the aromatic ring, coupled with the reactivity of the ethyl group, allows for a diverse range of chemical transformations.[1] This guide provides a comprehensive technical overview of this compound, from its fundamental properties and synthesis to its application in the construction of complex molecular architectures, with a particular focus on its role in the development of pharmaceuticals, agrochemicals, and functional materials. By delving into detailed experimental protocols and mechanistic insights, this document aims to serve as a valuable resource for researchers and professionals in the chemical and pharmaceutical sciences.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is paramount for its effective use in synthesis, including aspects of reaction setup, purification, and storage. This compound is a colorless to pale yellow liquid with a characteristic unpleasant odor.[1] It is sparingly soluble in water but readily soluble in common organic solvents.[1]

PropertyValueSource
Molecular Formula C₇H₉N[3]
Molecular Weight 107.15 g/mol [3]
Boiling Point 168 °C[2]
Melting Point -91 °C[2]
Density 0.942 g/mL at 25 °C[2]
Refractive Index 1.501 (at 20 °C)[2]
pKa 5.87 (+1) at 25°C[2]

Synthesis of this compound

The synthesis of this compound can be achieved through various methods, with the choice of route often depending on the desired scale and available starting materials. A classical and well-documented laboratory-scale synthesis involves the reaction of pyridine with acetic anhydride in the presence of zinc dust.[4]

Experimental Protocol: Synthesis via Wibaut-Arens Reaction

This procedure is adapted from Organic Syntheses.[4]

Materials:

  • Pyridine (dry)

  • Acetic anhydride

  • Zinc dust (activated)

  • Acetic acid

  • 40% aqueous sodium hydroxide solution

  • Solid potassium carbonate

  • Chloroform

Procedure:

  • In a 3-L three-necked round-bottomed flask equipped with a mechanical stirrer and a thermometer, combine 1500 mL of acetic anhydride and 300 g (3.80 moles) of dry pyridine.[4]

  • With vigorous stirring, add 300 g (4.6 gram atoms) of activated zinc dust in small portions over 3 hours, maintaining the reaction temperature between 25°C and 30°C using a cooling bath as necessary.[4] The reaction mixture will turn green.[4]

  • After the initial zinc addition, add 300 mL of acetic acid and attach a reflux condenser.[4]

  • Add another 120 g (1.83 gram atoms) of zinc dust in small portions. The reaction is exothermic and may become vigorous.[4]

  • Reflux the mixture with stirring for 30 minutes.[4]

  • Add a final portion of 180 g (2.75 gram atoms) of zinc dust all at once and continue refluxing for an additional 30 minutes.[4] The solution will turn orange-brown.[4]

  • Allow the flask to cool and transfer the contents to a 5-L round-bottomed flask.[4]

  • Cautiously neutralize the mixture with 2 L of a 40% aqueous sodium hydroxide solution.[4]

  • Steam distill the mixture until approximately 3 L of distillate is collected.[4]

  • Saturate the distillate, which will have separated into two layers, with 1.5–1.8 kg of solid potassium carbonate.[4]

  • Separate the organic layer. Extract the aqueous layer twice with 150 mL portions of chloroform.[4]

  • Combine the organic layer and the chloroform extracts.[4]

  • Fractionally distill the combined organic phase to yield this compound.[4]

Key Reactions and Applications in Organic Synthesis

The reactivity of this compound can be broadly categorized into reactions involving the pyridine ring and those involving the ethyl group. The lone pair of electrons on the nitrogen atom imparts basic and nucleophilic character to the ring, allowing for N-alkylation and the formation of pyridinium salts. The ethyl group, on the other hand, can undergo oxidation, dehydrogenation, and condensation reactions.

Synthesis of 4-Vinylpyridine

4-Vinylpyridine is a valuable monomer in polymer science and a versatile intermediate in organic synthesis. It can be prepared from this compound via catalytic dehydrogenation or through a two-step process involving hydroxylation followed by dehydration.

This method involves the reaction of 4-picoline with formaldehyde to generate 4-pyridineethanol, which is then dehydrated.[5] Although starting from 4-picoline, this highlights a common strategy for generating a vinyl group from an alkyl substituent on a pyridine ring. A similar approach can be envisioned starting from this compound to generate a substituted vinylpyridine.

Materials:

  • 4-Picoline

  • Paraformaldehyde

  • Sodium hydroxide (dehydrating agent)

  • p-tert-Butylcatechol (TBC, polymerization inhibitor)

Procedure:

  • Synthesis of 4-Pyridineethanol: In a suitable reactor, combine 4-picoline and paraformaldehyde. Heat the mixture at 105-110°C under normal pressure for 45-70 hours.[6]

  • Dehydration: In a separate dehydration reactor, add sodium hydroxide, TBC, and water. Heat the mixture to 180°C with stirring.[6]

  • Slowly add the 4-pyridineethanol to the hot mixture. The dehydration reaction will produce 4-vinylpyridine and water.[6]

  • The 4-vinylpyridine is then purified by vacuum distillation.[6]

Logical Workflow for 4-Vinylpyridine Synthesis

G cluster_synthesis Synthesis of 4-Pyridineethanol cluster_dehydration Dehydration cluster_purification Purification 4-Picoline 4-Picoline Reaction_1 Reaction (105-110°C) 4-Picoline->Reaction_1 Paraformaldehyde Paraformaldehyde Paraformaldehyde->Reaction_1 4-Pyridineethanol 4-Pyridineethanol Reaction_1->4-Pyridineethanol Reaction_2 Dehydration 4-Pyridineethanol->Reaction_2 NaOH_TBC NaOH / TBC (180°C) NaOH_TBC->Reaction_2 4-Vinylpyridine_crude Crude 4-Vinylpyridine Reaction_2->4-Vinylpyridine_crude Purification Vacuum Distillation 4-Vinylpyridine_crude->Purification 4-Vinylpyridine_pure Pure 4-Vinylpyridine Purification->4-Vinylpyridine_pure G This compound This compound Oxidation Oxidation This compound->Oxidation Isonicotinic_acid Isonicotinic Acid Oxidation->Isonicotinic_acid Esterification Esterification Isonicotinic_acid->Esterification Ethyl_isonicotinate Ethyl Isonicotinate Esterification->Ethyl_isonicotinate Hydrazinolysis Hydrazinolysis Ethyl_isonicotinate->Hydrazinolysis Isoniazid Isoniazid Hydrazinolysis->Isoniazid

References

Methodological & Application

4-Ethylpyridine: A Practical Guide to its Application as a Nucleophilic Catalyst in Acylation Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the effective use of 4-Ethylpyridine as a nucleophilic catalyst in acylation reactions. While 4-(Dimethylamino)pyridine (DMAP) is widely recognized for its exceptional catalytic activity, this compound presents a valuable alternative with distinct characteristics. It offers a significant rate enhancement over unsubstituted pyridine and serves as a cost-effective and efficient catalyst for a range of transformations, including the esterification of alcohols and the amidation of amines. This guide delves into the mechanistic principles underpinning its catalytic power, provides detailed, field-tested protocols for its application, offers a comparative analysis against other common catalysts, and includes practical insights for reaction optimization and troubleshooting.

The Chemistry of this compound in Acylation

This compound is a substituted pyridine derivative that functions as a potent nucleophilic catalyst.[1] Its efficacy in acylation stems from the electronic properties of the pyridine ring, enhanced by the presence of an electron-donating ethyl group at the C-4 position.

Physicochemical & Safety Profile

Proper handling and understanding of a reagent's properties are paramount for safe and successful experimentation. This compound is a flammable liquid with a distinct, unpleasant odor.[2][3]

PropertyValueSource(s)
Molecular Formula C₇H₉N[2]
Molecular Weight 107.15 g/mol [2][3]
Appearance Colorless to pale yellow liquid[1][2]
Boiling Point 168 °C[3][4]
Density 0.942 g/mL at 25 °C[3][4]
pKa 5.87 (of the conjugate acid)[5]
Flash Point 50 °C (122 °F) - closed cup[3]

Safety & Handling:

  • Hazards: Flammable liquid and vapor.[2][6] Causes skin and serious eye irritation. May cause respiratory irritation.[2][3] It is harmful if swallowed or in contact with skin.[7]

  • Precautions: Handle in a well-ventilated area, preferably a chemical fume hood. Use explosion-proof equipment and take precautionary measures against static discharge.[6][7] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[3]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place away from heat, sparks, and open flames.[6][7]

  • Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.[7]

The Mechanism of Nucleophilic Catalysis

The catalytic role of this compound in acylation, particularly with acylating agents like acid anhydrides or acid halides, follows a nucleophilic catalysis pathway. This mechanism is analogous to that of the more potent catalyst, DMAP.[8][9]

The catalytic cycle involves two primary stages:

  • Activation of the Acylating Agent: The nitrogen atom of the this compound ring acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent (e.g., acetic anhydride). This step forms a highly reactive N-acylpyridinium salt intermediate. This intermediate is significantly more electrophilic and thus a more potent acylating agent than the starting anhydride.

  • Acyl Transfer to the Nucleophile: The alcohol, amine, or other nucleophile attacks the activated carbonyl carbon of the N-acylpyridinium salt. This step proceeds much faster than the direct reaction with the starting anhydride. The attack results in the formation of the acylated product (ester or amide) and the regeneration of the this compound catalyst, allowing it to re-enter the catalytic cycle.

An auxiliary, non-nucleophilic base such as triethylamine or pyridine is often used in stoichiometric amounts to neutralize the acid byproduct (e.g., acetic acid) generated during the reaction, preventing the protonation and deactivation of the this compound catalyst.[8][9]

Catalytic Cycle of this compound cluster_main Nucleophilic Catalysis Pathway cluster_base Auxiliary Base Role catalyst This compound (Catalyst) intermediate N-Acylpyridinium Salt (Highly Reactive) catalyst->intermediate Activation Step (Fast) acyl_agent Acylating Agent (e.g., Ac₂O) acyl_agent->intermediate product Acylated Product (Ester / Amide) intermediate->product Acyl Transfer (Rate-Determining) nucleophile Nucleophile (R'-OH / R'-NH₂) nucleophile->product product->catalyst Catalyst Regeneration byproduct Acid Byproduct (e.g., AcOH) protonated_base Protonated Base (e.g., Et₃N·H⁺) byproduct->protonated_base Neutralization aux_base Auxiliary Base (e.g., Et₃N) aux_base->protonated_base Experimental Workflow start Start setup Reaction Setup - Charge flask with substrate, solvent, and auxiliary base. - Add this compound catalyst. start->setup addition Reagent Addition - Add acylating agent (e.g., anhydride) dropwise at 0 °C. setup->addition reaction Reaction - Stir at room temperature or gentle heat. - Monitor by TLC or LC-MS. addition->reaction quench Quenching - Cool reaction and add water or sat. NaHCO₃. reaction->quench extraction Aqueous Work-up - Extract with organic solvent (e.g., EtOAc). - Wash with dilute acid (e.g., 1M HCl) to remove catalyst. - Wash with brine. quench->extraction purification Purification - Dry organic layer (Na₂SO₄). - Concentrate in vacuo. - Purify by column chromatography. extraction->purification end Pure Product purification->end

References

Application Note: A Detailed Protocol for the Synthesis of 4-Ethylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction and Significance

4-Ethylpyridine is a heterocyclic organic compound belonging to the pyridine family.[1] It is characterized by a pyridine ring substituted with an ethyl group at the fourth position.[1] This compound serves as a crucial building block and intermediate in the synthesis of a wide array of value-added chemicals, including pharmaceuticals, agrochemicals, and specialty polymers.[1][2] Its structural motif is found in numerous biologically active molecules, making its efficient and scalable synthesis a topic of significant interest in medicinal and process chemistry.

This application note provides a comprehensive, field-tested protocol for the synthesis of this compound. The primary method detailed is the Wolff-Kishner reduction of 4-acetylpyridine, a reliable and well-documented transformation.[3] The document is structured to provide not only a step-by-step procedure but also the underlying chemical principles, safety protocols, and characterization methods to ensure a successful and reproducible outcome.

Strategic Overview: The Wolff-Kishner Reduction

The selected synthetic route involves the deoxygenation of the ketone functional group in 4-acetylpyridine to an ethyl group. The Wolff-Kishner reduction is exceptionally well-suited for this purpose, particularly for substrates like pyridines that are sensitive to the strongly acidic conditions of other reduction methods, such as the Clemmensen reduction.

Mechanistic Rationale

The reaction proceeds via the following key steps:

  • Hydrazone Formation: The carbonyl group of 4-acetylpyridine reacts with hydrazine hydrate to form a hydrazone intermediate.

  • Deprotonation: A strong base, typically potassium hydroxide, deprotonates the nitrogen of the hydrazone.

  • Tautomerization & N2 Elimination: The resulting anion undergoes tautomerization, leading to a diimide intermediate. This intermediate then collapses, releasing nitrogen gas (N₂) and forming a carbanion.

  • Protonation: The carbanion is protonated by the solvent (typically a high-boiling alcohol like diethylene glycol) to yield the final product, this compound.

The high temperature is crucial for the irreversible elimination of nitrogen gas, which drives the reaction to completion.

Safety and Hazard Management

CRITICAL: Before commencing any experimental work, a thorough risk assessment must be conducted. All procedures must be performed inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE)
  • Chemical-resistant gloves (nitrile or neoprene)

  • Chemical safety goggles or a face shield[4]

  • Flame-resistant lab coat[4]

  • Closed-toe shoes

Reagent-Specific Hazards
  • 4-Acetylpyridine: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation.[5]

  • Hydrazine Hydrate: Acutely toxic, corrosive, and a suspected carcinogen. Handle with extreme caution.

  • Potassium Hydroxide (KOH): Corrosive. Causes severe skin burns and eye damage.

  • Diethylene Glycol: Combustible liquid.

  • This compound (Product): Flammable liquid and vapor. Harmful if swallowed and toxic in contact with skin or if inhaled.[6]

Emergency Preparedness: Ensure an emergency eyewash station and safety shower are immediately accessible.[5] Keep appropriate fire extinguishing media (e.g., dry chemical, CO₂) readily available.[6]

Detailed Experimental Protocol

This protocol is designed for a laboratory-scale synthesis yielding approximately 10-15 grams of this compound.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )AmountMoles (mol)
4-Acetylpyridine1122-54-9121.1412.1 g0.10
Hydrazine Hydrate (80%)7803-57-850.0612.5 mL~0.20
Potassium Hydroxide (KOH)1310-58-356.1116.8 g0.30
Diethylene Glycol111-46-6106.12100 mL-
Diethyl Ether (anhydrous)60-29-774.12200 mL-
Saturated NaCl Solution--50 mL-
Anhydrous Magnesium Sulfate7487-88-9120.37~10 g-
Equipment
  • 250 mL three-neck round-bottom flask

  • Reflux condenser

  • Distillation head with thermometer

  • Heating mantle with magnetic stirrer

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Standard laboratory glassware

Synthesis Workflow Diagram

SynthesisWorkflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification A Combine 4-acetylpyridine, KOH, hydrazine hydrate, and diethylene glycol in flask B Heat to 130-140°C (Hydrazone Formation) A->B 1 hr C Increase heat to 190-200°C (N2 Evolution) B->C 3-4 hrs D Cool reaction mixture C->D E Add water and extract with diethyl ether D->E F Wash organic layer with brine E->F G Dry organic layer with anhydrous MgSO4 F->G H Filter and concentrate crude product G->H I Purify by fractional distillation under vacuum H->I

Caption: Workflow for the synthesis of this compound.

Step-by-Step Procedure
  • Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a thermometer, add diethylene glycol (100 mL).

  • Reagent Addition: To the solvent, add crushed potassium hydroxide (16.8 g), 4-acetylpyridine (12.1 g), and hydrazine hydrate (12.5 mL). Caution: The addition of KOH is exothermic.

  • Hydrazone Formation: Heat the mixture with stirring to 130-140 °C for 1 hour. During this time, the hydrazone will form, and water will begin to distill off.

  • Decomposition and Product Formation: After 1 hour, arrange the apparatus for distillation and slowly raise the temperature of the reaction mixture to 190-200 °C. Vigorous evolution of nitrogen gas will be observed. Maintain this temperature for 3-4 hours until gas evolution ceases. The product will co-distill with water.

  • Work-up: Allow the reaction mixture to cool to room temperature. Transfer the cooled mixture to a separatory funnel.

  • Extraction: Dilute the mixture with 100 mL of deionized water and extract three times with 50 mL portions of diethyl ether.

  • Washing: Combine the organic extracts and wash them with 50 mL of saturated sodium chloride (brine) solution to remove residual diethylene glycol and salts.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate.

  • Concentration: Filter off the drying agent and remove the diethyl ether using a rotary evaporator.

  • Purification: Purify the resulting crude oil by fractional distillation under reduced pressure to yield this compound as a clear, colorless to yellowish liquid.[3]

Expected Yield and Product Properties
  • Expected Yield: 70-80%

  • Appearance: Clear colorless to yellowish liquid[3]

  • Boiling Point: 168-170 °C at atmospheric pressure[7][8]

  • Density: ~0.942 g/mL at 25 °C[7]

Product Characterization and Quality Control

To confirm the identity and purity of the synthesized this compound, the following analytical techniques are recommended:

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (CDCl₃, 400 MHz):

    • δ ~8.5 ppm (d, 2H): Protons at C2 and C6 of the pyridine ring.

    • δ ~7.1 ppm (d, 2H): Protons at C3 and C5 of the pyridine ring.

    • δ ~2.6 ppm (q, 2H): Methylene (-CH₂) protons of the ethyl group.

    • δ ~1.2 ppm (t, 3H): Methyl (-CH₃) protons of the ethyl group.

  • ¹³C NMR (CDCl₃, 100 MHz):

    • δ ~150 ppm: C2 and C6.

    • δ ~149 ppm: C4.

    • δ ~124 ppm: C3 and C5.

    • δ ~28 ppm: Methylene carbon (-CH₂).

    • δ ~15 ppm: Methyl carbon (-CH₃).

Infrared (IR) Spectroscopy

The IR spectrum should show characteristic peaks for an aromatic system and C-H stretching of the ethyl group, while confirming the absence of the C=O stretch from the starting material (~1690 cm⁻¹).

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) will show a molecular ion (M⁺) peak at m/z = 107.15, corresponding to the molecular weight of this compound.[9][10]

Conclusion

The protocol described provides a reliable and efficient method for the synthesis of this compound via the Wolff-Kishner reduction of 4-acetylpyridine. By adhering to the detailed steps and rigorous safety precautions, researchers can consistently obtain high-purity material suitable for a variety of applications in research and development. The outlined characterization techniques are essential for verifying the structural integrity and purity of the final product.

References

Application Notes & Protocols: The Role of 4-Ethylpyridine in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Ethylpyridine is a foundational building block in synthetic organic chemistry, prized for its utility as a versatile intermediate in the pharmaceutical industry. Its pyridine core, activated by the ethyl group at the C4 position, allows for a range of strategic chemical transformations. This guide provides an in-depth exploration of this compound's primary applications, focusing on the synthesis of critical active pharmaceutical ingredients (APIs). We will delve into the key synthetic pathways, provide detailed, field-tested protocols, and explain the underlying chemical principles that guide these transformations. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this compound in their synthetic programs.

Introduction: The Strategic Importance of this compound

Pyridine and its derivatives are ubiquitous scaffolds in medicinal chemistry, present in a vast number of approved drugs.[1][2] The nitrogen atom's ability to act as a hydrogen bond acceptor and its influence on the molecule's electronic properties and solubility make it a privileged structure in drug design. This compound (C₇H₉N) serves as an inexpensive and readily available starting material for creating more complex pyridine-based molecules.[3][4]

The true synthetic value of this compound lies in the reactivity of its ethyl group. This side chain can be readily oxidized to a carboxylic acid, providing a handle for amide bond formation and other conjugations. This specific transformation is the cornerstone of its most significant application: the synthesis of the first-line antitubercular drug, Isoniazid.[5] Furthermore, functionalization of the pyridine ring itself, often following other modifications, opens pathways to a diverse array of therapeutic agents, including anticonvulsants and other anti-infectives.

This guide will focus on two major synthetic routes originating from this compound:

  • Oxidation to Isonicotinic Acid: The gateway to Isoniazid and its derivatives.

  • Ring Functionalization: Leading to precursors for other drug classes, such as anticonvulsants.

Core Application: Synthesis of the Antitubercular Drug Isoniazid

Isoniazid (Isonicotinic acid hydrazide) has been a primary drug for the treatment of tuberculosis for decades.[6] Its synthesis from this compound is a classic, multi-step process that highlights fundamental organic transformations. The overall pathway involves the selective oxidation of the 4-ethyl group to a carboxylic acid, followed by reaction with hydrazine.[5][7]

Synthetic Pathway Overview

The conversion of this compound to Isoniazid is typically achieved in two main stages:

  • Oxidation: this compound is oxidized to form Isonicotinic Acid. This is the critical step that transforms the simple starting material into a versatile carboxylic acid intermediate. Common industrial methods include oxidation with nitric acid or ammoxidation followed by hydrolysis.[8][9]

  • Hydrazinolysis: The resulting Isonicotinic Acid is then reacted with hydrazine hydrate to form the final product, Isoniazid.[7][10] To facilitate this reaction, the carboxylic acid is often first converted to an ester (e.g., ethyl isonicotinate) to create a more reactive electrophile for nucleophilic attack by hydrazine.

G

Caption: Workflow for the synthesis of Isoniazid.

Causality in Experimental Design
  • Why Oxidize First? The oxidation of the ethyl group to a carboxylic acid is the key functional group interconversion. This introduces a reactive handle that is not present in the starting material, enabling the subsequent crucial amide bond formation with hydrazine.

  • Why the Ester Intermediate? Direct reaction of a carboxylic acid with hydrazine to form a hydrazide can be slow and require harsh conditions. Converting the carboxylic acid to an ester (e.g., ethyl isonicotinate) creates a more potent electrophilic center at the carbonyl carbon. This significantly enhances the rate and efficiency of the nucleophilic acyl substitution by hydrazine, leading to higher yields under milder conditions.[10]

Protocol 1: Two-Step Synthesis of Isoniazid

This protocol outlines the synthesis of Isoniazid from Isonicotinic Acid, which is itself derived from this compound.

Step A: Oxidation of this compound to Isonicotinic Acid

(Note: This step often involves strong acids and high temperatures and should be performed with extreme caution in a well-ventilated fume hood.)

  • Reaction Setup: In a suitable reactor equipped with a mechanical stirrer, reflux condenser, and thermocouple, charge a mixture of nitric and sulfuric acids.[11]

  • Addition of Substrate: Slowly add this compound to the acid mixture while maintaining the temperature below a specified limit to control the exothermic reaction.

  • Heating: Once the addition is complete, heat the reaction mixture to 100-140°C for several hours until the oxidation is complete, as monitored by TLC or HPLC.[12]

  • Work-up and Isolation: Cool the reaction mixture and carefully neutralize it with a base (e.g., NaOH solution) to precipitate the isonicotinic acid. Filter the solid, wash with cold water, and dry under vacuum.

Step B: Synthesis of Isoniazid via an Ester Intermediate

  • Esterification: Reflux a mixture of Isonicotinic Acid (1.0 eq), absolute ethanol (excess), and a catalytic amount of concentrated sulfuric acid for 4-6 hours. Monitor the reaction by TLC.

  • Isolation of Ester: After cooling, neutralize the mixture with a saturated sodium bicarbonate solution and extract the ethyl isonicotinate with a suitable organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Hydrazinolysis: Dissolve the crude ethyl isonicotinate in ethanol. Add hydrazine hydrate (1.2-1.5 eq) to the solution.[13]

  • Reaction: Heat the mixture to reflux for 2-4 hours. A precipitate of Isoniazid should form upon cooling.

  • Purification: Filter the solid product, wash with cold ethanol, and recrystallize from ethanol or water to yield pure Isoniazid. The purity can be confirmed by melting point determination and spectroscopic analysis.[7]

Data Summary: Isoniazid Synthesis
StepKey ReagentsTypical Temp. (°C)Typical Time (h)Typical Yield (%)
Oxidation This compound, HNO₃/H₂SO₄100 - 1404 - 875 - 85
Esterification Isonicotinic Acid, Ethanol, H₂SO₄78 (Reflux)4 - 685 - 95
Hydrazinolysis Ethyl Isonicotinate, Hydrazine78 (Reflux)2 - 480 - 90

Application in Anticonvulsant Precursor Synthesis

The versatility of the pyridine scaffold extends to the development of drugs for central nervous system (CNS) disorders.[14] Derivatives of this compound can be transformed into key intermediates for novel anticonvulsant agents. A common strategy involves the introduction of an amino group onto the pyridine ring, creating a nucleophilic site for further elaboration.

Synthetic Pathway: From this compound to 2-Amino-4-ethylpyridine

A key intermediate, 2-Amino-4-ethylpyridine, can be synthesized from this compound through a multi-step process that typically involves halogenation followed by a nucleophilic aromatic substitution or a catalyzed amination reaction.[15] This amino-substituted pyridine is a valuable precursor for building more complex molecules, such as N-(pyridin-2-yl) derivatives that have shown anticonvulsant activity.[14][16]

G

Caption: General workflow for synthesizing anticonvulsant precursors.

Protocol 2: Palladium-Catalyzed Amination (Buchwald-Hartwig)

This protocol outlines the synthesis of 2-Amino-4-ethylpyridine from 2-Bromo-4-ethylpyridine, a common method for C-N bond formation.[17]

Materials:

  • 2-Bromo-4-ethylpyridine

  • Ammonia source (e.g., Benzophenone imine as an ammonia surrogate, followed by hydrolysis, or aqueous ammonia with a suitable catalyst system)

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., Xantphos)

  • Base (e.g., Cs₂CO₃ or NaOtBu)

  • Anhydrous solvent (e.g., Toluene or Dioxane)

  • Inert atmosphere apparatus (Schlenk line or glovebox)

Procedure:

  • Inert Atmosphere: Assemble a Schlenk tube or flask under an inert atmosphere (Argon or Nitrogen).

  • Charge Reagents: To the flask, add the palladium catalyst (1-2 mol%), phosphine ligand (2-4 mol%), and base (1.5-2.0 eq).

  • Add Substrates: Add 2-Bromo-4-ethylpyridine (1.0 eq) and the chosen ammonia source.

  • Add Solvent: Add the anhydrous solvent via syringe.

  • Reaction: Heat the sealed reaction vessel to 100-110°C with vigorous stirring for 12-24 hours. Monitor the reaction's progress by TLC or GC-MS.

  • Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst and base.

  • Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the solution under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain pure 2-Amino-4-ethylpyridine.

Data Summary: Buchwald-Hartwig Amination
Catalyst SystemBaseSolventTemp. (°C)Time (h)Typical Yield (%)
Pd(OAc)₂ / XantphosCs₂CO₃Toluene11012-1875 - 85
Pd₂(dba)₃ / BINAPNaOtBuDioxane10016-2470 - 80

Conclusion and Future Outlook

This compound is a deceptively simple molecule that provides access to high-value pharmaceutical compounds. Its role in the synthesis of Isoniazid demonstrates its long-standing importance in combating infectious diseases. Modern catalytic methods, such as the Buchwald-Hartwig amination, continue to expand its utility, enabling the construction of novel derivatives for diverse therapeutic areas like neurology.

The future application of this compound will likely focus on the development of more efficient and sustainable synthetic methodologies. This includes the use of greener oxidation methods to produce Isonicotinic acid and the discovery of non-precious metal catalysts for C-N bond formation, further cementing the role of this fundamental heterocycle in the drug development pipeline.

References

Application Note: 4-Ethylpyridine as a Versatile Precursor in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Ethylpyridine is a readily available organic compound that serves as a crucial building block in the synthesis of various biologically active molecules.[1][2] Its primary utility in the agrochemical sector stems from its efficient conversion to isonicotinic acid (pyridine-4-carboxylic acid), a key intermediate for a range of herbicides and fungicides.[3][4] The reactivity of both the ethyl group and the pyridine ring allows for diverse functionalization, making it a versatile starting material for creating complex agrochemical scaffolds. This document provides an in-depth guide for researchers and synthetic chemists on the strategic use of this compound, detailing its core transformations and providing a validated protocol for its oxidation to isonicotinic acid, a foundational step for further agrochemical development.

Introduction to this compound

This compound is a heterocyclic aromatic compound belonging to the pyridine family.[2] It is a colorless to pale yellow liquid characterized by a distinct, pungent odor.[1][2] The structure, featuring an ethyl group at the C4 position of the pyridine ring, provides two primary sites for chemical modification: the alkyl side chain and the basic nitrogen atom of the aromatic ring. This dual reactivity is fundamental to its role as a precursor in multi-step syntheses.

Chemical and Physical Properties

A summary of the key physicochemical properties of this compound is presented below. This data is essential for handling, reaction setup, and purification procedures.

PropertyValueReference(s)
CAS Number 536-75-4[1][5][6]
Molecular Formula C₇H₉N[1][5][7]
Molecular Weight 107.15 g/mol [5][6]
Appearance Clear, colorless to yellowish liquid[1][2]
Boiling Point 169.6-170.0 °C at 750 mmHg[6]
Density ~0.9404 g/cm³ at 22 °C[6]
pKa 5.87 (+1) at 25 °C[1]
Solubility Sparingly soluble in water; Soluble in ethanol, ether[6]
Key Reactivity and Strategic Importance

The strategic value of this compound in agrochemical synthesis is centered on the selective transformation of its ethyl side chain. The benzylic-like protons of the ethyl group are susceptible to oxidation, providing a direct and efficient pathway to the corresponding carboxylic acid, isonicotinic acid. This transformation converts a simple, inexpensive starting material into a highly functionalized intermediate without altering the core pyridine structure. The resulting isonicotinic acid scaffold is a key component in a class of herbicides that function as synthetic auxins.[8]

Core Synthetic Transformation: Oxidation to Isonicotinic Acid

The most critical application of this compound in the synthesis of agrochemical intermediates is its oxidation to isonicotinic acid. This reaction is the gateway to a wide array of functionalized pyridine compounds.

Mechanistic Considerations

The oxidation of the ethyl group on the pyridine ring is a robust and high-yielding process. Industrially, this is often achieved through catalytic vapor-phase oxidation. One established method involves the use of a vanadium pentoxide catalyst, which facilitates the reaction of this compound (often referred to as 4-methylpyridine or picoline in broader synthesis literature) with an oxidizing agent to form the carboxylic acid.[3][9] The catalyst provides a surface for the reaction to occur at an elevated temperature, selectively targeting the alkyl side chain for oxidation while preserving the aromatic pyridine ring. The overall transformation converts the ethyl group into a carboxyl group, which is a versatile handle for subsequent chemical modifications such as amidation, esterification, or reduction.

The general workflow for this core transformation is depicted below.

G cluster_0 Synthesis Workflow start This compound (Starting Material) process Catalytic Oxidation (e.g., V₂O₅, high temp) start->process intermediate Isonicotinic Acid (Intermediate) process->intermediate end Purification (Crystallization/Sublimation) intermediate->end product High-Purity Isonicotinic Acid end->product

Caption: Workflow for the oxidation of this compound.

Protocol: Catalytic Oxidation of this compound

This protocol describes a representative lab-scale synthesis of isonicotinic acid from this compound, adapted from established industrial methods.[3][9]

Objective: To synthesize isonicotinic acid via the oxidation of this compound.

Materials:

  • This compound (C₇H₉N), >98% purity

  • Vanadium(V) oxide (V₂O₅), catalyst grade

  • Nitric acid (HNO₃), 70%

  • Sulfuric acid (H₂SO₄), concentrated

  • Sodium hydroxide (NaOH), for neutralization

  • Deionized water

  • Ethanol, for recrystallization

Equipment:

  • High-pressure glass reactor or autoclave equipped with a stirrer, thermocouple, and gas inlet/outlet

  • Heating mantle with temperature controller

  • Condenser

  • Büchner funnel and vacuum flask

  • Standard laboratory glassware (beakers, flasks, graduated cylinders)

  • pH meter or pH strips

  • Rotary evaporator

Procedure:

  • Reactor Setup: In a well-ventilated fume hood, charge the high-pressure reactor with this compound (e.g., 10.7 g, 0.1 mol) and a catalytic amount of vanadium(V) oxide (e.g., 0.5 g).

  • Reaction Initiation: Slowly add a mixture of nitric acid and sulfuric acid as the oxidizing medium. Causality Note: The strong acidic and oxidizing environment is necessary to activate the ethyl group for oxidation. The reaction is highly exothermic and must be controlled via slow addition and cooling.

  • Heating and Pressurization: Seal the reactor and begin stirring. Gradually heat the mixture to the target temperature (e.g., 100-150 °C). The reaction will generate gaseous byproducts, leading to an increase in internal pressure. Maintain the reaction at this temperature for several hours until monitoring (e.g., by TLC or GC) indicates the consumption of the starting material.

  • Cooldown and Quenching: After the reaction is complete, cool the reactor to room temperature and carefully vent any residual pressure. Cautiously quench the reaction mixture by pouring it over crushed ice in a large beaker.

  • Neutralization and Precipitation: Slowly neutralize the acidic solution with a concentrated sodium hydroxide solution until the pH is approximately 3.4-3.5. Causality Note: Isonicotinic acid is least soluble at its isoelectric point. Adjusting the pH carefully will maximize the precipitation of the product.

  • Isolation: Cool the mixture in an ice bath to further encourage crystallization. Isolate the crude isonicotinic acid product by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water.

  • Purification: The crude product can be purified by recrystallization from hot water or ethanol. Alternatively, for very high purity, sublimation can be performed.[3]

  • Drying and Characterization: Dry the purified crystals under vacuum at 110 °C. Characterize the final product by melting point analysis, NMR, and IR spectroscopy to confirm its identity and purity.

Self-Validation:

  • Expected Yield: 70-75%.[3][9]

  • Expected Melting Point: Sublimes around 310-319 °C.[4]

  • Appearance: White to off-white crystalline solid.[4]

Application in Herbicide Synthesis: Pyridine Carboxylic Acids

Mode of Action: Synthetic Auxins

Pyridine carboxylic acid herbicides are a class of plant growth regulators that mimic the natural plant hormone auxin (indole-3-acetic acid).[8][10] When applied to susceptible broadleaf weeds, these synthetic auxins bind to auxin receptors, leading to uncontrolled and abnormal cell growth.[8] This disruption of normal developmental processes ultimately causes the plant to "grow itself to death," exhibiting symptoms like twisted stems, cupped leaves, and eventual necrosis.[8][10] This mode of action provides selective control of broadleaf weeds in grass crops like cereals, which are generally tolerant.

Synthetic Pathways from Isonicotinic Acid

Isonicotinic acid, derived from this compound, serves as the foundational scaffold for building more complex herbicidal molecules. The carboxylic acid group and the aromatic ring can be further functionalized to create potent auxin mimics. For example, while commercial herbicides like Clopyralid (3,6-dichloro-2-pyridinecarboxylic acid) are isomers, the principles of their synthesis can be applied to isonicotinic acid derivatives.[11] Key transformations include:

  • Ring Chlorination: Introducing chlorine atoms onto the pyridine ring, a common feature of auxin herbicides, enhances their herbicidal activity and metabolic stability in the plant.

  • Esterification/Amidation: Converting the carboxylic acid to an ester or amide can modify the herbicide's solubility, uptake by the plant, and translocation properties.

  • Amination: Introduction of an amino group, as seen in picloram (4-amino-3,5,6-trichloropicolinic acid), is another critical modification for enhancing herbicidal potency.[8]

The diagram below illustrates the potential synthetic diversification of the isonicotinic acid scaffold for creating novel herbicide candidates.

G cluster_0 Derivatization of Isonicotinic Acid cluster_1 Functionalization Reactions start Isonicotinic Acid (from this compound) r1 Ring Halogenation (e.g., Cl₂) start->r1 r2 Esterification (R-OH, H⁺) start->r2 r3 Amidation (R₂NH, coupling agent) start->r3 p1 Halogenated Isonicotinic Acids r1->p1 p2 Isonicotinate Esters r2->p2 p3 Isonicotinamides r3->p3 end Potential Herbicide Scaffolds p1->end p2->end p3->end

Caption: Synthetic routes from isonicotinic acid.

Other Agrochemical Applications

The versatility of the this compound and isonicotinic acid scaffolds extends beyond herbicides to other classes of agrochemicals.

  • Fungicides: Pyridine-containing structures are prevalent in modern fungicides. For instance, N-aryl-pyridine-4-ones, which can be synthesized from isonicotinic acid derivatives, have shown significant fungicidal activity against a broad spectrum of plant pathogens.[12] The development of these compounds involves leveraging the isonicotinic acid core and building complexity through amidation and cyclization reactions.

  • Insecticides: Many potent insecticides feature a pyridine ring to interact with insect-specific receptors.[13][14] While direct synthesis from this compound is less common for major classes like neonicotinoids, the isonicotinic acid intermediate can be used to synthesize novel pyrazolopyridine and thienopyridine derivatives, which have demonstrated insecticidal properties.[13][15]

Conclusion and Future Outlook

This compound is a high-value precursor for the agrochemical industry, primarily through its efficient conversion to isonicotinic acid. This application note outlines the fundamental chemistry and provides a detailed protocol for this key transformation, empowering researchers to utilize this versatile building block. The continued exploration of new functionalization reactions on the isonicotinic acid scaffold holds significant promise for the discovery of next-generation herbicides, fungicides, and insecticides with novel modes of action, helping to address the ongoing challenges of pest resistance and the need for more sustainable agricultural solutions.

References

Application Notes & Protocols: Metal Complexes of 4-Ethylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Guide for Researchers in Catalysis, Materials Science, and Drug Development

Prepared by: Gemini, Senior Application Scientist

Introduction: The Versatile Role of 4-Ethylpyridine in Coordination Chemistry

This compound, a derivative of pyridine with an ethyl group at the 4-position, serves as a highly effective ligand in coordination chemistry.[1][2] Its basic nitrogen atom readily donates its lone pair of electrons to form stable complexes with a wide range of transition metals.[1] The presence of the ethyl group can influence the steric and electronic properties of the resulting metal complexes, thereby fine-tuning their reactivity, solubility, and crystal packing. These characteristics make this compound metal complexes valuable candidates for a multitude of applications, from industrial catalysis to the development of novel therapeutic agents and advanced materials.[1][3] This guide provides an in-depth exploration of the synthesis, characterization, and key applications of these complexes, complete with detailed protocols to facilitate their implementation in the laboratory.

I. Synthesis and Characterization of this compound Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of a suitable metal salt with the this compound ligand in an appropriate solvent. The choice of metal precursor, solvent, and reaction conditions (e.g., temperature, stoichiometry) is critical in determining the final structure and properties of the complex.

Core Principles of Synthesis

The fundamental principle behind the synthesis of these complexes is the Lewis acid-base interaction between the metal ion (Lewis acid) and the nitrogen atom of the this compound ligand (Lewis base). The reaction can be as straightforward as mixing the reactants in a suitable solvent, or it may require more controlled conditions to promote the crystallization of a specific coordination geometry.

General Synthetic Protocol: A Self-Validating System

This protocol outlines a general procedure for the synthesis of a transition metal complex of this compound. It is designed to be a self-validating system by incorporating characterization checkpoints to ensure the identity and purity of the synthesized complex.

Objective: To synthesize a crystalline metal complex of this compound.

Materials:

  • Metal salt (e.g., FeCl₂, PdCl₂, CuCl₂·2H₂O)

  • This compound (C₇H₉N)[4][5]

  • Anhydrous ethanol or methanol

  • Diethyl ether or other suitable non-polar solvent for precipitation/washing

  • Schlenk flask or round-bottom flask with a reflux condenser

  • Magnetic stirrer and hotplate

  • Filtration apparatus (e.g., Büchner funnel)

Step-by-Step Methodology:

  • Preparation of Reactant Solutions:

    • In a Schlenk flask under an inert atmosphere (if the metal salt is air-sensitive), dissolve the metal salt in a minimal amount of anhydrous ethanol with stirring.

    • In a separate container, dissolve this compound (typically in a 2:1 or 4:1 molar ratio to the metal salt) in anhydrous ethanol.

  • Reaction:

    • Slowly add the this compound solution to the stirring metal salt solution at room temperature.

    • Observe for any immediate color change or precipitate formation, which can be indicative of complex formation.

    • For less reactive precursors, the mixture may be gently heated to reflux for a specified period (e.g., 2-4 hours) to ensure complete reaction.[6]

  • Isolation and Purification:

    • After the reaction is complete, allow the solution to cool to room temperature.

    • If crystals have formed, they can be isolated by filtration.

    • If the complex is soluble, it can be precipitated by the slow addition of a non-polar solvent like diethyl ether.

    • Wash the isolated solid with small portions of cold ethanol and then diethyl ether to remove any unreacted starting materials.

    • Dry the product under vacuum.

  • Characterization and Validation:

    • Infrared (IR) Spectroscopy: Compare the IR spectrum of the product with that of free this compound. A shift in the C=N stretching frequency of the pyridine ring is a strong indicator of coordination to the metal center.[7]

    • Elemental Analysis: Determine the elemental composition (C, H, N) of the complex to confirm the empirical formula.[7]

    • Single Crystal X-ray Diffraction: If suitable crystals are obtained, this technique provides the definitive molecular structure, including bond lengths, bond angles, and coordination geometry.[7]

    • UV-Vis Spectroscopy: Monitor changes in the electronic absorption spectrum upon complexation.[8]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, ¹H and ¹³C NMR can provide information about the ligand environment in solution.

II. Applications in Catalysis

Metal complexes of this compound have demonstrated significant potential as catalysts in various organic transformations. The metal center acts as the active site, while the this compound ligand can modulate its catalytic activity and selectivity.

Application Note: Catalysis of the Henry Reaction

The Henry reaction, or nitroaldol reaction, is a classic carbon-carbon bond-forming reaction between a nitroalkane and an aldehyde or ketone. Metal complexes can act as Lewis acids to activate the carbonyl group, facilitating the reaction.

Protocol: Catalytic Henry Reaction Using a this compound Metal Complex

This protocol describes the use of a pre-synthesized this compound metal complex as a catalyst for the Henry reaction.[6]

Materials:

  • This compound metal complex (e.g., copper, cobalt, nickel, or manganese complexes)[6]

  • Aldehyde (e.g., benzaldehyde)

  • Nitroalkane (e.g., nitromethane)

  • Methanol

  • Small reaction vial with a magnetic stir bar

  • TLC plates for reaction monitoring

Step-by-Step Methodology:

  • Reaction Setup:

    • In a reaction vial, dissolve the aldehyde (1 mmol) and the this compound metal complex catalyst (e.g., 5-10 mol%) in methanol (2 mL).

    • Add the nitroalkane (1.2 mmol) to the solution.

  • Reaction and Monitoring:

    • Stir the reaction mixture at room temperature.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (aldehyde) is consumed.

  • Work-up and Analysis:

    • Once the reaction is complete, remove the solvent under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel.

    • Characterize the product by ¹H NMR and ¹³C NMR spectroscopy to confirm its structure and determine the yield.

Data Presentation: Catalytic Performance in the Henry Reaction

Catalyst (Complex)Catalyst Loading (mol%)Time (h)Conversion (%)
[NH₂EtPyCuCl₂(CH₃OH)]·H₂O102474
--INVALID-LINK--102478

Data adapted from a study on related 5-amino-2-ethylpyridine-2-carboximidate complexes, demonstrating the catalytic potential of such systems.[6]

Experimental Workflow: Catalytic Henry Reaction

G cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_analysis Work-up & Analysis A Dissolve Aldehyde and This compound Metal Complex in Methanol B Add Nitroalkane A->B Initiate Reaction C Stir at Room Temperature B->C D Monitor by TLC C->D Periodic Sampling E Solvent Removal D->E Reaction Complete F Column Chromatography E->F G Product Characterization (NMR) F->G

Caption: Workflow for the catalytic Henry reaction.

III. Applications in Drug Development: Anticancer Agents

The development of metal-based anticancer drugs is a rapidly growing field, with researchers exploring alternatives to traditional platinum-based therapies.[9] Pyridine-containing metal complexes have shown significant promise due to their ability to interact with biological macromolecules like DNA and proteins.[10][11]

Application Note: In Vitro Cytotoxicity Screening of this compound Metal Complexes

The initial step in evaluating the anticancer potential of a new compound is to assess its cytotoxicity against cancer cell lines. The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Protocol: MTT Assay for Cytotoxicity Screening

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a this compound metal complex against a cancer cell line (e.g., HL-60, MCF-7).

Materials:

  • Cancer cell line (e.g., human leukemia HL-60)

  • Cell culture medium (e.g., RPMI-1640) with fetal bovine serum (FBS) and antibiotics

  • 96-well microtiter plates

  • This compound metal complex (e.g., a palladium(II) complex)[12]

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture the cancer cells in a T-75 flask to about 80% confluency.

    • Trypsinize and resuspend the cells in fresh medium.

    • Seed the cells into a 96-well plate at a density of approximately 1 x 10⁴ cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment:

    • Prepare a stock solution of the this compound metal complex in DMSO.

    • Perform serial dilutions of the stock solution in the cell culture medium to obtain a range of desired concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the complex. Include a vehicle control (DMSO) and an untreated control.

    • Incubate the plate for 48-72 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

    • Determine the IC₅₀ value from the dose-response curve.

Logical Relationship: From Synthesis to Biological Activity

G A Synthesis of This compound Metal Complex B Structural & Spectroscopic Characterization (IR, NMR, X-ray) A->B Validation C In Vitro Cytotoxicity Screening (MTT Assay) B->C Testing D Determination of IC50 Value C->D Data Analysis E Lead Compound Identification D->E Evaluation F Further Mechanistic Studies E->F

Caption: Pathway from synthesis to anticancer evaluation.

IV. Applications in Materials Science: Luminescent Sensors

The unique photophysical properties of certain metal complexes make them suitable for use as luminescent sensors.[13] The coordination of an analyte to the metal center can cause a change in the fluorescence or phosphorescence of the complex, providing a detectable signal.

Application Note: Development of a Luminescent Sensor for Anions

Metal complexes can be designed to selectively bind to specific anions, such as pyrophosphate (PPi), which is an important biological target.[14] This binding event can modulate the luminescent properties of the complex, forming the basis of a "turn-on" or "turn-off" fluorescent sensor.

Protocol: Fluorescence Titration for Anion Sensing

Objective: To evaluate the change in fluorescence of a this compound metal complex upon addition of a target anion.

Materials:

  • Luminescent this compound metal complex (e.g., a zinc or copper complex)

  • HEPES or other suitable buffer solution

  • Stock solution of the target anion (e.g., tetrabutylammonium pyrophosphate)

  • Fluorometer

Step-by-Step Methodology:

  • Preparation of Solutions:

    • Prepare a stock solution of the metal complex in a suitable solvent (e.g., acetonitrile or a buffer).

    • Prepare a stock solution of the anion in the same solvent.

  • Fluorescence Measurement:

    • In a cuvette, place a solution of the metal complex at a fixed concentration.

    • Record the initial fluorescence emission spectrum of the complex.

  • Titration:

    • Add small aliquots of the anion stock solution to the cuvette containing the metal complex.

    • After each addition, gently mix the solution and record the fluorescence emission spectrum.

    • Continue the additions until no further significant change in the fluorescence intensity is observed.

  • Data Analysis:

    • Plot the change in fluorescence intensity at the emission maximum against the concentration of the added anion.

    • This plot can be used to determine the binding constant and the detection limit of the sensor.

Sensing Mechanism Visualization

G cluster_sensor Luminescent Sensor System Complex_Free Luminescent Metal Complex (e.g., Zn(II)-4-EtPy) Complex_Bound Complex-Anion Adduct (Altered Luminescence) Complex_Free->Complex_Bound + Analyte Signal Change in Fluorescence (Signal) Complex_Bound->Signal Results in Analyte Target Anion (e.g., Pyrophosphate)

Caption: Mechanism of a turn-on/turn-off fluorescent sensor.

References

Polymerization of 4-Ethylpyridine Derivatives: A Comprehensive Guide to Synthesis and Application

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of Poly(4-vinylpyridine)

In the realm of functional polymers, poly(4-vinylpyridine) (P4VP), a polymer derived from the 4-ethylpyridine derivative 4-vinylpyridine, stands out for its remarkable versatility. The defining feature of P4VP is the pendant pyridine group, which imparts a unique combination of properties, including pH-responsiveness, the ability to form complexes with metal ions, and the capacity for quaternization. These characteristics make P4VP and its derivatives highly valuable in a wide array of applications, from drug delivery systems and functional coatings to ion-exchange resins and catalysts.[1][2] This guide provides an in-depth exploration of the primary polymerization techniques used to synthesize P4VP, offering detailed mechanistic insights and field-proven protocols for researchers, scientists, and drug development professionals.

Core Polymerization Methodologies

The synthesis of poly(4-vinylpyridine) can be achieved through several polymerization mechanisms. The choice of method is critical as it directly influences the polymer's architecture, molecular weight, and dispersity, which in turn dictate its final properties and applications. The most prevalent techniques include free-radical polymerization (both conventional and controlled) and living anionic polymerization.[1]

Free-Radical Polymerization: The Workhorse Method

Free-radical polymerization is a robust and widely used technique for synthesizing P4VP. It can be implemented through conventional methods or more advanced controlled radical polymerization (CRP) techniques, which offer superior control over the polymer structure.[1]

This method offers a straightforward approach to producing high molecular weight P4VP.

Causality Behind Experimental Choices:

  • Initiator: Azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) are commonly used initiators. Their choice depends on the desired reaction temperature, as they decompose thermally to generate radicals at different rates. AIBN is often preferred for its cleaner decomposition kinetics.

  • Solvent: The choice of solvent is crucial for ensuring the solubility of both the monomer and the resulting polymer. Lower alcohols, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are suitable solvents for P4VP.[3]

  • Temperature: The reaction temperature is dictated by the thermal decomposition rate of the initiator. For AIBN, temperatures around 60-80°C are typical.

Experimental Workflow for Conventional Free-Radical Polymerization:

G cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up Monomer 4-Vinylpyridine ReactionVessel Reaction Vessel Monomer->ReactionVessel Initiator AIBN Initiator->ReactionVessel Solvent DMF Solvent->ReactionVessel Purge Purge with N2/Ar ReactionVessel->Purge Heat Heat to 60-80°C Purge->Heat Polymerization Polymerization Heat->Polymerization Precipitation Precipitate in non-solvent (e.g., diethyl ether) Polymerization->Precipitation Filtration Filter Precipitation->Filtration Drying Dry under vacuum Filtration->Drying P4VP Obtain Poly(4-vinylpyridine) Drying->P4VP

Caption: Workflow for conventional free-radical polymerization of 4-vinylpyridine.

Detailed Protocol: Conventional Free-Radical Polymerization of 4-Vinylpyridine

  • Monomer Purification: Purify 4-vinylpyridine by passing it through a column of basic alumina to remove the inhibitor.

  • Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, dissolve the purified 4-vinylpyridine and AIBN in DMF. A typical molar ratio of monomer to initiator is 100:1 to 500:1.

  • Degassing: Subject the reaction mixture to several freeze-pump-thaw cycles to remove dissolved oxygen, which can terminate the radical polymerization.

  • Polymerization: Immerse the flask in a preheated oil bath at 70°C and stir for the desired reaction time (typically 6-24 hours).

  • Isolation: After cooling to room temperature, precipitate the polymer by slowly adding the reaction mixture to a large excess of a non-solvent, such as diethyl ether, with vigorous stirring.

  • Purification and Drying: Collect the precipitated polymer by filtration, wash it with the non-solvent, and dry it under vacuum at 40-50°C to a constant weight.

CRP techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, have revolutionized the synthesis of well-defined polymers. These methods allow for precise control over molecular weight, dispersity, and architecture, enabling the creation of block copolymers and other complex structures.[1][4]

1.2.1. Atom Transfer Radical Polymerization (ATRP)

ATRP of 4-vinylpyridine offers excellent control over the polymerization process, yielding polymers with low dispersity (Đ < 1.3).[5]

Mechanism of ATRP:

G cluster_mechanism ATRP Mechanism for 4-Vinylpyridine Initiator-X R-X Cu(I)/L Cu(I)Cl/L Radical R• Cu(II)/L Cu(II)Cl2/L Monomer n(4-VP) Dormant_Chain Pn-X Active_Chain Pn• Initiator-XCu(I)/L Initiator-XCu(I)/L RadicalCu(II)/L RadicalCu(II)/L Initiator-XCu(I)/L->RadicalCu(II)/L k_act RadicalCu(II)/L->Initiator-XCu(I)/L k_deact RadicalMonomer RadicalMonomer RadicalMonomer->Active_Chain Active_ChainCu(II)/L Active_ChainCu(II)/L Dormant_ChainCu(I)/L Dormant_ChainCu(I)/L Active_ChainCu(II)/L->Dormant_ChainCu(I)/L k_deact Dormant_ChainCu(I)/L->Active_ChainCu(II)/L k_act

Caption: Simplified mechanism of ATRP for 4-vinylpyridine.

Causality Behind Experimental Choices in ATRP:

  • Initiator: An alkyl halide, such as ethyl α-bromoisobutyrate (EBiB), is a common initiator. The choice of halide (Cl or Br) is critical; chloride-based systems are often preferred for basic monomers like 4-vinylpyridine to minimize side reactions.[5]

  • Catalyst System: A transition metal complex, typically a copper(I) halide (e.g., CuCl) with a nitrogen-based ligand (e.g., tris(2-pyridylmethyl)amine (TPMA) or N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA)), is used as the catalyst. The ligand solubilizes the copper salt and tunes its redox potential.

  • Solvent: Protic solvents like 2-propanol or ethanol/water mixtures are often used for the ATRP of 4-vinylpyridine.[6]

Detailed Protocol: ATRP of 4-Vinylpyridine

  • Catalyst Preparation: In a Schlenk flask, add CuCl and the chosen ligand under an inert atmosphere (N2 or Ar).

  • Reaction Setup: Add the solvent and the purified 4-vinylpyridine monomer to the flask. Stir the mixture until the copper complex dissolves.

  • Initiation: Degas the solution with several freeze-pump-thaw cycles. Then, inject the initiator (e.g., EBiB) via syringe.

  • Polymerization: Place the flask in a thermostated oil bath at the desired temperature (e.g., 30-90°C) and monitor the reaction progress by taking samples for analysis (e.g., ¹H NMR for conversion, GPC for molecular weight and dispersity).

  • Termination and Purification: Terminate the polymerization by exposing the reaction mixture to air. Dilute the mixture with a suitable solvent (e.g., THF) and pass it through a neutral alumina column to remove the copper catalyst. Precipitate the polymer in a non-solvent, filter, and dry under vacuum.

1.2.2. Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization

RAFT polymerization is another powerful CRP technique that offers excellent control over the polymerization of 4-vinylpyridine and is tolerant to a wider range of functional groups and reaction conditions compared to ATRP.[4][7]

Mechanism of RAFT Polymerization:

G cluster_mechanism RAFT Polymerization Mechanism Initiator Initiator I• I• Initiator->I• Decomposition I•Monomer I•Monomer Pn• Pn• I•Monomer->Pn• Pn•RAFT_Agent Pn•RAFT_Agent Intermediate_Radical_1 Intermediate_Radical_1 Pn•RAFT_Agent->Intermediate_Radical_1 Addition Pm•New_RAFT_Agent Pm•New_RAFT_Agent Intermediate_Radical_1->Pm•New_RAFT_Agent Fragmentation Pm•Monomer Pm•Monomer Pm•Monomer->Pn• Pn•New_RAFT_Agent Pn•New_RAFT_Agent Intermediate_Radical_2 Intermediate_Radical_2 Pn•New_RAFT_Agent->Intermediate_Radical_2 Addition Intermediate_Radical_2->Pn•New_RAFT_Agent Fragmentation

Caption: Key equilibria in RAFT polymerization.

Causality Behind Experimental Choices in RAFT:

  • RAFT Agent: The choice of the RAFT agent (a thiocarbonylthio compound) is crucial for controlling the polymerization. For 4-vinylpyridine, dithiobenzoates or trithiocarbonates are effective.[8]

  • Initiator: A conventional radical initiator like AIBN is used in small amounts relative to the RAFT agent.

  • Solvent: Solvents such as 1,4-dioxane, DMF, or bulk polymerization can be employed.[8]

Detailed Protocol: RAFT Polymerization of 4-Vinylpyridine

  • Reaction Setup: In a vial, combine the purified 4-vinylpyridine, the RAFT agent, AIBN, and the solvent (if not in bulk).

  • Degassing: Seal the vial with a rubber septum and degas the mixture by purging with an inert gas for at least 30 minutes.

  • Polymerization: Place the vial in a preheated oil bath at the desired temperature (typically 60-80°C) for a specific time.

  • Isolation and Purification: After the desired conversion is reached, cool the reaction to room temperature. Precipitate the polymer in a suitable non-solvent, filter, and dry under vacuum.

Table 1: Comparison of Polymerization Techniques for 4-Vinylpyridine

FeatureConventional RadicalATRPRAFTLiving Anionic
Control over MW PoorExcellentExcellentExcellent
Dispersity (Đ) High (>1.5)Low (<1.3)Low (<1.3)Very Low (<1.1)
Architecture Linear, branchedComplex (block, star)Complex (block, star)Complex (block, star)
Reaction Conditions RobustSensitive to oxygenTolerantVery sensitive
Monomer Scope BroadSome limitationsBroadLimited
Industrial Scalability HighModerateHighLow
Living Anionic Polymerization: The Gold Standard for Precision

Living anionic polymerization provides the highest level of control over polymer synthesis, yielding polymers with very narrow molecular weight distributions (Đ < 1.1) and well-defined architectures.[9] However, it requires stringent reaction conditions due to the high reactivity of the anionic propagating species.[10]

Causality Behind Experimental Choices in Living Anionic Polymerization:

  • Initiator: Organolithium compounds, such as sec-butyllithium or n-butyllithium, are commonly used initiators.

  • Solvent: Anhydrous and deoxygenated solvents are essential. Tetrahydrofuran (THF) is a common solvent, but P4VP can precipitate from it at higher molecular weights. A mixture of pyridine and THF can be used to maintain solubility.[9]

  • Temperature: Low temperatures (e.g., -78°C) are required to minimize side reactions.

Detailed Protocol: Living Anionic Polymerization of 4-Vinylpyridine

  • Purification: All glassware must be rigorously cleaned and flame-dried under vacuum. The monomer and solvent must be meticulously purified and dried.

  • Reaction Setup: In a reactor under a high-purity inert atmosphere, add the purified solvent and cool it to -78°C.

  • Initiation: Add the organolithium initiator dropwise until a faint persistent color indicates the consumption of impurities, then add the calculated amount of initiator.

  • Polymerization: Slowly add the purified 4-vinylpyridine monomer to the initiator solution. The polymerization is typically very fast.

  • Termination: After the desired reaction time, terminate the polymerization by adding a proton source, such as degassed methanol.

  • Isolation: Allow the reaction to warm to room temperature and precipitate the polymer in a non-solvent. Filter and dry the polymer under vacuum.

Post-Polymerization Modification: Quaternization

A key feature of P4VP is the ability to quaternize the nitrogen atom in the pyridine ring, converting the neutral polymer into a cationic polyelectrolyte. This modification dramatically alters the polymer's properties, particularly its solubility in water, and is crucial for many applications, including gene delivery and antibacterial coatings.

Quaternization Reaction:

G cluster_reaction Quaternization of Poly(4-vinylpyridine) P4VP Poly(4-vinylpyridine) Alkyl_Halide R-X (e.g., CH3I) Quaternized_P4VP Quaternized P4VP P4VPAlkyl_Halide P4VPAlkyl_Halide P4VPAlkyl_Halide->Quaternized_P4VP in Solvent (e.g., DMF)

Caption: General scheme for the quaternization of P4VP.

Detailed Protocol: Quaternization of Poly(4-vinylpyridine)

  • Dissolution: Dissolve the synthesized P4VP in a suitable solvent, such as DMF or methanol.

  • Reaction: Add an excess of the quaternizing agent (e.g., methyl iodide or an alkyl bromide) to the polymer solution.

  • Heating: Heat the reaction mixture (e.g., to 40-60°C) and stir for a predetermined time (e.g., 24-48 hours) to achieve the desired degree of quaternization.

  • Isolation: Precipitate the quaternized polymer in a non-solvent like diethyl ether.

  • Purification: Wash the polymer repeatedly with the non-solvent to remove unreacted quaternizing agent and solvent.

  • Drying: Dry the final product under vacuum. The degree of quaternization can be determined by ¹H NMR spectroscopy.

Applications in Research and Drug Development

The unique properties of P4VP and its derivatives make them highly valuable in various scientific and industrial fields.

Table 2: Applications of Poly(4-vinylpyridine) and its Derivatives

Application AreaRelevant PropertiesExamples
Drug Delivery pH-responsiveness, biocompatibility, ability to form micelles and nanoparticlespH-triggered drug release, gene delivery vectors (after quaternization)
Biomedical Coatings Antibacterial activity (quaternized form), biocompatibilityAntibacterial surfaces on medical devices
Catalysis Metal ion complexationSupport for metal catalysts
Water Treatment Ion-exchange capacityRemoval of heavy metal ions from water
Sensors pH-sensitivity, interaction with analytespH sensors, chemical sensors

Conclusion

The polymerization of 4-vinylpyridine offers a rich platform for the creation of functional polymers with tunable properties. By carefully selecting the polymerization method—from the straightforward conventional free-radical approach to the highly controlled living anionic and CRP techniques—researchers can tailor the architecture and characteristics of poly(4-vinylpyridine) to meet the specific demands of their applications. The subsequent quaternization further expands the functional landscape of these polymers, opening doors to advanced applications in drug delivery, biotechnology, and materials science. This guide provides the foundational knowledge and practical protocols to empower researchers to harness the full potential of this compound derivatives in their scientific endeavors.

References

Application Notes and Protocols: 4-Ethylpyridine as a Reagent in Multi-Step Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Pyridine Scaffold

4-Ethylpyridine (CAS 536-75-4), a derivative of the foundational heterocyclic compound pyridine, is a versatile reagent in the arsenal of the modern organic chemist.[1][2] Its utility extends beyond that of a simple building block; the interplay between the basic nitrogen atom and the reactive ethyl group at the C4 position allows for its application in a variety of multi-step synthetic sequences. This guide provides an in-depth exploration of this compound's role as a key precursor in the synthesis of valuable monomers and as a foundational scaffold for the development of pharmaceutical analogues. We will delve into the mechanistic underpinnings of its reactivity and provide detailed, field-proven protocols for its application.

The lone pair of electrons on the nitrogen atom of the pyridine ring is not delocalized and is therefore available for nucleophilic attack, making pyridine and its derivatives effective catalysts and reagents in reactions such as acylation.[3][4] The ethyl group, on the other hand, can be functionalized through various chemical transformations, providing a handle for further molecular elaboration.

Physicochemical Properties of this compound

A clear, colorless to pale yellow liquid with a characteristic unpleasant odor, this compound possesses the following key physical properties that are pertinent to its handling and use in synthesis.[2][5]

PropertyValue
Molecular Formula C₇H₉N
Molecular Weight 107.15 g/mol
Boiling Point 168 °C
Density 0.942 g/mL at 25 °C
Refractive Index (n20/D) 1.501

Application 1: Synthesis of 4-Vinylpyridine - A Valuable Monomer

4-Vinylpyridine is a crucial monomer in the production of specialty polymers and copolymers used in a range of applications, from ion-exchange resins to coatings and adhesives.[6] A common and industrially relevant synthesis of 4-vinylpyridine utilizes this compound as the starting material in a two-step process.

Reaction Pathway and Causality

The synthesis proceeds through two distinct stages:

  • Hydroxyethylation: this compound undergoes a condensation reaction with formaldehyde to form 4-(2-hydroxyethyl)pyridine. This reaction is typically carried out under basic conditions or with an acid catalyst, where the ethyl group's alpha-protons are sufficiently acidic to be removed, allowing for nucleophilic attack on the formaldehyde carbonyl.

  • Dehydration: The resulting alcohol, 4-(2-hydroxyethyl)pyridine, is then dehydrated to yield 4-vinylpyridine. This elimination reaction is often facilitated by a strong base like sodium hydroxide at elevated temperatures.

The choice of a two-step process is strategic. Direct dehydrogenation of this compound is possible but often requires harsh conditions and specialized catalysts. The hydroxyethylation-dehydration route provides a more controlled and often higher-yielding pathway to the desired vinylpyridine.

Synthesis of 4-Vinylpyridine This compound This compound Step1 Step 1: Hydroxyethylation This compound->Step1 Formaldehyde Formaldehyde Formaldehyde->Step1 4-(2-Hydroxyethyl)pyridine 4-(2-Hydroxyethyl)pyridine Step1->4-(2-Hydroxyethyl)pyridine Step2 Step 2: Dehydration 4-(2-Hydroxyethyl)pyridine->Step2 4-Vinylpyridine 4-Vinylpyridine Step2->4-Vinylpyridine

Caption: Two-step synthesis of 4-vinylpyridine from this compound.

Experimental Protocol: Synthesis of 4-Vinylpyridine

Step 1: Synthesis of 4-(2-Hydroxyethyl)pyridine

  • Materials:

    • This compound (107.15 g, 1.0 mol)

    • Paraformaldehyde (33.0 g, 1.1 mol)

    • Acetic Acid (catalytic amount, e.g., 5 mL)

    • Autoclave reactor

  • Procedure:

    • In a suitable autoclave reactor, combine this compound, paraformaldehyde, and a catalytic amount of acetic acid.

    • Seal the reactor and heat the mixture to 150-200 °C with stirring. The reaction is typically carried out under pressure.

    • Maintain the reaction at this temperature for 10-30 hours.[7] The progress of the reaction can be monitored by techniques such as gas chromatography (GC).

    • After the reaction is complete, cool the reactor to room temperature and carefully vent any excess pressure.

    • The crude reaction mixture contains the desired 4-(2-hydroxyethyl)pyridine, unreacted starting materials, and byproducts. This mixture is typically used directly in the next step after removal of unreacted this compound by distillation.

Step 2: Dehydration to 4-Vinylpyridine

  • Materials:

    • Crude 4-(2-hydroxyethyl)pyridine from Step 1

    • Sodium Hydroxide (NaOH) solution (50% aqueous)

    • Polymerization inhibitor (e.g., hydroquinone, 100 ppm)

    • Distillation apparatus

  • Procedure:

    • To the crude 4-(2-hydroxyethyl)pyridine, add a polymerization inhibitor.

    • In a distillation apparatus, heat a 50% aqueous solution of NaOH to 150-160 °C.

    • Slowly add the crude 4-(2-hydroxyethyl)pyridine dropwise to the hot NaOH solution.[8]

    • The dehydration to 4-vinylpyridine occurs readily, and the product is simultaneously removed from the reaction mixture by steam distillation.[8][9]

    • Collect the distillate, which will contain 4-vinylpyridine and water.

    • Separate the organic layer, dry it over a suitable drying agent (e.g., anhydrous magnesium sulfate), and purify by fractional distillation under reduced pressure to obtain pure 4-vinylpyridine.

Application 2: Synthesis of Ethionamide and Prothionamide Analogues

Ethionamide and prothionamide are important second-line antitubercular drugs used in the treatment of multidrug-resistant tuberculosis.[10][11] The synthesis of analogues of these drugs is a key area of research for the development of new and more effective treatments. This compound can serve as a starting material for the synthesis of 2-ethyl-4-pyridinecarbothioamide, an analogue of prothionamide.

Reaction Pathway and Causality

The multi-step synthesis of 2-ethyl-4-pyridinecarbothioamide from this compound would likely proceed through the following conceptual stages:

  • N-Oxidation: The pyridine nitrogen is first oxidized to the N-oxide. This is a crucial step to activate the C2 position for subsequent functionalization.

  • Cyanation: The N-oxide can then be cyanated at the C2 position.

  • Deoxygenation: The N-oxide is then reduced back to the pyridine.

  • Thionation: The cyano group is converted to a thioamide.

While a direct multi-step synthesis starting from this compound is not commonly reported in a single procedure, the individual transformations are well-established in pyridine chemistry. A more direct, albeit potentially lower-yielding, approach could involve direct functionalization of the pyridine ring. However, for the purpose of a detailed protocol, we will focus on a related, documented synthesis of a prothionamide impurity, 2-ethyl-4-cyanopyridine, which can then be converted to the desired thioamide. This highlights the utility of ethylpyridine derivatives in this area of drug development. The synthesis of 2-ethyl-4-cyanopyridine has been reported as a side-product in the synthesis of prothionamide, formed from 4-cyanopyridine and propionic acid.[12]

Synthesis of Prothionamide Analogue This compound This compound Oxidation Oxidation This compound->Oxidation This compound\nN-oxide This compound N-oxide Oxidation->this compound\nN-oxide Cyanation Cyanation This compound\nN-oxide->Cyanation 2-Cyano-4-ethylpyridine\nN-oxide 2-Cyano-4-ethylpyridine N-oxide Cyanation->2-Cyano-4-ethylpyridine\nN-oxide Reduction Reduction 2-Cyano-4-ethylpyridine\nN-oxide->Reduction 2-Cyano-4-ethylpyridine 2-Cyano-4-ethylpyridine Reduction->2-Cyano-4-ethylpyridine Thionation Thionation 2-Cyano-4-ethylpyridine->Thionation 2-Ethyl-4-pyridinecarbothioamide 2-Ethyl-4-pyridinecarbothioamide Thionation->2-Ethyl-4-pyridinecarbothioamide

Caption: Conceptual pathway for the synthesis of a prothionamide analogue.

Experimental Protocol: Synthesis of 2-Ethyl-4-Pyridinecarbothioamide (Prothionamide Analogue)

This protocol is a representative synthesis based on established transformations of pyridine derivatives.

Step 1: Synthesis of 2-Ethyl-4-cyanopyridine

  • Materials:

    • 4-Cyanopyridine (10.4 g, 0.1 mol)

    • Propionic acid (8.9 g, 0.12 mol)

    • Silver nitrate (1.7 g, 0.01 mol)

    • Ammonium persulfate (27.4 g, 0.12 mol)

    • Sulfuric acid (conc., 10 mL)

    • Water

    • Dichloromethane

  • Procedure: (Adapted from the synthesis of related compounds[12])

    • To a solution of 4-cyanopyridine and propionic acid in water, add concentrated sulfuric acid and silver nitrate.

    • Heat the mixture to 80-90 °C.

    • Slowly add a solution of ammonium persulfate in water to the reaction mixture.

    • After the addition is complete, continue to stir the mixture at 80-90 °C for 1-2 hours.

    • Cool the reaction mixture to room temperature and neutralize with a suitable base (e.g., sodium carbonate).

    • Extract the product with dichloromethane.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield 2-ethyl-4-cyanopyridine.

Step 2: Thionation to 2-Ethyl-4-Pyridinecarbothioamide

  • Materials:

    • 2-Ethyl-4-cyanopyridine from Step 1

    • Sodium sulfide (Na₂S)

    • Sulfur (S)

    • Water

    • Hydrochloric acid (conc.)

  • Procedure: (General procedure for thionation[12])

    • Prepare a solution of sodium sulfide and sulfur in water.

    • Add 2-ethyl-4-cyanopyridine to the solution at room temperature (25-30 °C).

    • Stir the reaction mixture for 2-3 hours.

    • Adjust the pH of the reaction mixture to 8.5-9.0 with concentrated hydrochloric acid.

    • The product will precipitate out of the solution.

    • Filter the solid, wash with water, and dry to obtain 2-ethyl-4-pyridinecarbothioamide.

Application 3: this compound as a Nucleophilic Catalyst

Pyridine and its derivatives are well-known nucleophilic catalysts, particularly in acylation reactions.[4][13] The lone pair on the nitrogen atom can attack the electrophilic carbonyl carbon of an acylating agent (e.g., an acid anhydride or acid chloride) to form a highly reactive N-acylpyridinium intermediate. This intermediate is then more susceptible to nucleophilic attack by an alcohol or amine, regenerating the pyridine catalyst and forming the desired ester or amide.

While 4-(dimethylamino)pyridine (DMAP) is a much more potent catalyst due to the electron-donating effect of the dimethylamino group, this compound can also function as a nucleophilic catalyst, albeit with lower efficacy. The ethyl group has a weak electron-donating effect, slightly enhancing the nucleophilicity of the pyridine nitrogen compared to pyridine itself.

Mechanism of Nucleophilic Catalysis in Acylation

Nucleophilic Catalysis by this compound 4-EtPy This compound Step1 Step 1: Nucleophilic Attack 4-EtPy->Step1 AcylatingAgent Acylating Agent (e.g., Ac₂O) AcylatingAgent->Step1 Acylpyridinium N-Acyl-4-ethylpyridinium Intermediate Step1->Acylpyridinium Step2 Step 2: Acyl Transfer Acylpyridinium->Step2 Nucleophile Nucleophile (e.g., R-OH) Nucleophile->Step2 Product Product (e.g., Ester) Step2->Product RegeneratedCatalyst This compound (Regenerated) Step2->RegeneratedCatalyst

Caption: Mechanism of nucleophilic catalysis in acylation by this compound.

Generalized Protocol for this compound Catalyzed Acylation
  • Materials:

    • Substrate (e.g., a sterically hindered alcohol)

    • Acylating agent (e.g., acetic anhydride)

    • This compound (catalytic amount, e.g., 0.1 eq)

    • A non-nucleophilic base (e.g., triethylamine)

    • Anhydrous aprotic solvent (e.g., dichloromethane)

  • Procedure:

    • In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol substrate and a catalytic amount of this compound in the anhydrous solvent.

    • Add the non-nucleophilic base (e.g., triethylamine) to the solution. This base will neutralize the acid byproduct of the reaction.

    • Cool the mixture in an ice bath (0 °C).

    • Slowly add the acylating agent (e.g., acetic anhydride) to the stirred solution.

    • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or GC).

    • Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer and wash it successively with dilute acid (e.g., 1M HCl) to remove the pyridine catalyst and base, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or distillation.

Conclusion

This compound is a readily available and cost-effective reagent with significant applications in multi-step organic synthesis. Its utility as a precursor to the valuable monomer 4-vinylpyridine is well-established in industrial chemistry. Furthermore, its pyridine scaffold makes it a relevant starting material for the synthesis of analogues of important pharmaceuticals, such as the antitubercular drug prothionamide. While not as potent as more specialized pyridine-based catalysts, its inherent nucleophilicity allows it to function as a catalyst in its own right for reactions like acylation. The protocols and mechanistic insights provided in this guide are intended to equip researchers, scientists, and drug development professionals with the foundational knowledge to effectively utilize this compound in their synthetic endeavors.

References

Anwendungsleitfaden: Strategien für die robuste GC-MS-Analyse von 4-Ethylpyridin und verwandten basischen Verbindungen

Author: BenchChem Technical Support Team. Date: January 2026

Verfasst von: Senior Application Scientist, Gemini Division

Zusammenfassung: Dieser technische Leitfaden richtet sich an Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung, die vor der Herausforderung stehen, basische Stickstoffverbindungen wie 4-Ethylpyridin mittels Gaschromatographie-Massenspektrometrie (GC-MS) zu analysieren. Solche Verbindungen neigen aufgrund unerwünschter Sekundärwechselwirkungen mit dem Chromatographiesystem stark zum Peak-Tailing, was die Quantifizierung und Nachweisempfindlichkeit beeinträchtigt. Dieser Leitfaden erläutert die zugrunde liegenden Ursachen dieses Problems und stellt systematische Lösungsstrategien vor. Anstatt eine chemische Derivatisierung vorzuschlagen, die für diese spezielle Molekülklasse ungeeignet ist, konzentrieren wir uns auf die Optimierung des GC-Systems durch die Auswahl geeigneter inerter Verbrauchsmaterialien und spezieller Säulen. Es wird ein detailliertes Protokoll für die direkte Analyse bereitgestellt, das eine robuste und reproduzierbare Methode zur Erzielung einer ausgezeichneten Peakform und analytischen Leistung gewährleistet.

Das analytische Problem verstehen: Analyten-Oberflächen-Wechselwirkungen

Die primäre Herausforderung bei der GC-Analyse von basischen Verbindungen wie 4-Ethylpyridin ist die starke Wechselwirkung des freien Elektronenpaars am Stickstoffatom mit aktiven Stellen im GC-System. Diese aktiven Stellen sind hauptsächlich saure Silanolgruppen (Si-OH), die auf der Oberfläche des Glas-Inlet-Liners und der Fused-Silica-Kapillarsäule vorhanden sind.

Diese Säure-Base-Wechselwirkung führt zu einer sekundären, unerwünschten Retention des Analyten, die stärker ist als die primäre Verteilungschromatographie. Ein Teil der Analytmoleküle wird vorübergehend an diesen Stellen adsorbiert, was zu einer verzögerten Elution und einer asymmetrischen Peakform, dem sogenannten "Tailing", führt.[1][2][3] Dieses Phänomen beeinträchtigt die Auflösung, verringert die Empfindlichkeit und macht eine genaue Peakintegration und Quantifizierung schwierig.

G cluster_surface Oberfläche der GC-Säule/des Liners cluster_analyte Analyt surface Si-O-Si Si-OH (Saure Silanolgruppe) Si-O-Si pyridine 4-Ethylpyridin N: (Freies Elektronenpaar) interaction Starke Adsorption (Säure-Base-Wechselwirkung) pyridine:N->interaction interaction->surface:f1 result Peak Tailing Schlechte Chromatographie interaction->result führt zu

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Ethylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Ethylpyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot issues encountered during its synthesis. Our focus is on providing in-depth, scientifically grounded advice to ensure the integrity and purity of your final product.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you may encounter during the synthesis of this compound, with a focus on byproduct formation and mitigation strategies.

FAQ 1: Why is my final product a mixture of ethylpyridines instead of pure this compound?

Answer:

The co-formation of 2-ethylpyridine and 3-ethylpyridine is a common challenge, particularly in syntheses based on the Chichibabin pyridine synthesis, a widely used industrial method.[1][2][3] This reaction involves the condensation of aldehydes and/or ketones with ammonia over a catalyst at high temperatures.[1][3]

Causality of Isomer Formation:

The mechanism of the Chichibabin synthesis involves a series of aldol-type condensations and Michael additions to build the pyridine ring.[1] When using acetaldehyde and ammonia as reactants to generate the ethyl-substituted pyridine, the cyclization process can proceed through different pathways, leading to the formation of not just the desired this compound, but also its 2- and 3-isomers. The exact ratio of these isomers is highly dependent on the reaction conditions, including the catalyst, temperature, and pressure.[4]

Troubleshooting Isomeric Impurities:

1. Analytical Confirmation: It is crucial to first confirm the presence and relative abundance of the isomers. Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique for this purpose. The isomers will have the same mass-to-charge ratio but will exhibit different retention times on an appropriate GC column.[5][6][7]

Experimental Protocol: GC-MS Analysis of Ethylpyridine Isomers

  • Column Selection: A polar capillary column, such as one coated with a polyethylene glycol (PEG) phase (e.g., DB-WAX), is recommended for optimal separation of pyridine isomers.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: Increase to 150°C at a rate of 5°C/minute.

    • Hold: Maintain at 150°C for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector and Detector Temperature: 250°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

2. Purification Strategy: Fractional Distillation: Due to the close boiling points of the ethylpyridine isomers, simple distillation is often insufficient for their separation.[8][9] Fractional distillation, which provides multiple theoretical plates for vaporization and condensation, is the required purification method.[9][10][11]

Table 1: Boiling Points of Ethylpyridine Isomers

CompoundBoiling Point (°C) at 760 mmHg
2-Ethylpyridine~129
3-Ethylpyridine~141
This compound~168

Note: Boiling points are approximate and can vary slightly with atmospheric pressure.

Experimental Protocol: Fractional Distillation of Ethylpyridine Isomers

  • Apparatus: Assemble a fractional distillation apparatus with a Vigreux or packed column (e.g., with Raschig rings or metal sponge) to provide a large surface area for repeated condensation-vaporization cycles. The length of the column should be chosen based on the difficulty of the separation.

  • Heating: Use a heating mantle with a stirrer to ensure smooth boiling.

  • Insulation: Insulate the distillation column with glass wool or aluminum foil to maintain a proper temperature gradient.

  • Collection: Collect the fractions based on the boiling point. The lower-boiling 2-ethylpyridine will distill first, followed by 3-ethylpyridine, and finally the desired this compound. Monitor the temperature at the still head closely; a stable temperature indicates the distillation of a pure component.

Diagram 1: Fractional Distillation Setup

G cluster_condenser flask Heating Mantle & Round Bottom Flask (Crude this compound) column Fractionating Column (e.g., Vigreux) flask->column thermometer Thermometer column->thermometer condenser Condenser (Water In/Out) thermometer->condenser adapter Distillation Adapter condenser->adapter collection Receiving Flask (Purified Fractions) adapter->collection

Caption: A schematic of a fractional distillation apparatus.

FAQ 2: My reaction mixture has turned dark and viscous, and the yield of this compound is low. What is causing this?

Answer:

The formation of dark, tarry substances is a common issue in the Chichibabin pyridine synthesis and is often attributed to the formation of oligomeric and polymeric byproducts.[12] Additionally, dimerization of the pyridine ring can occur as a side reaction.[13]

Causality of Byproduct Formation:

  • Oligomerization: The highly reactive intermediates in the Chichibabin reaction, such as imines and enamines, can undergo self-condensation or polymerization reactions, especially at elevated temperatures. These reactions lead to the formation of higher molecular weight, often colored, byproducts.

  • Dimerization: Under certain conditions, particularly at atmospheric pressure, pyridine derivatives can undergo dimerization to form bipyridines.[13]

  • Secondary Amine Formation: The reaction can also produce secondary amine byproducts, which can contribute to the complexity of the reaction mixture.[14]

Troubleshooting Oligomerization and Dimerization:

1. Reaction Condition Optimization:

  • Temperature Control: Carefully control the reaction temperature. While high temperatures are necessary to drive the reaction, excessive heat can promote polymerization and charring.

  • Catalyst Selection: The choice of catalyst (e.g., modified alumina or silica) and its activity can significantly influence the selectivity of the reaction and minimize byproduct formation.[1][3]

  • Pressure: In some cases, conducting the reaction under pressure can suppress dimerization and favor the desired amination product in related Chichibabin reactions.[13]

2. Purification Strategy: Removal of Non-Volatile Residues: The desired this compound can be separated from the non-volatile oligomeric byproducts by distillation.

Experimental Protocol: Purification from Oligomeric Byproducts

  • Initial Distillation: Perform a simple or vacuum distillation of the crude reaction mixture to separate the volatile ethylpyridine isomers from the non-volatile tars.

  • Fractional Distillation: Follow the initial distillation with a fractional distillation as described in FAQ 1 to separate the isomeric ethylpyridines.

3. Removal of Secondary Amines: Secondary amine byproducts can be removed by chemical treatment.[14]

Experimental Protocol: Removal of Secondary Amines

  • Acidification: Dissolve the crude product in dilute hydrochloric acid.

  • Nitrosation: Treat the acidic solution with a solution of sodium nitrite. The secondary amines will be converted to non-basic N-nitrosamines.

  • Extraction: Basify the solution and extract the pyridine bases with a suitable organic solvent, leaving the N-nitrosamines in the aqueous layer.

Diagram 2: Byproduct Formation Pathways

G reactants Acetaldehyde + Ammonia intermediates Reactive Intermediates (Imines, Enamines) reactants->intermediates product This compound intermediates->product Desired Pathway isomers 2- & 3-Ethylpyridine intermediates->isomers Side Reaction oligomers Oligomers/Tars intermediates->oligomers Side Reaction dimers Bipyridines product->dimers Side Reaction

Caption: Potential pathways for byproduct formation in this compound synthesis.

References

Technical Support Center: Purification of 4-Ethylpyridine by Fractional Distillation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of 4-ethylpyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions regarding the fractional distillation of this compound.

Introduction

This compound (C7H9N) is a heterocyclic organic compound widely used as a building block in the synthesis of pharmaceuticals and agrochemicals.[1] Its purity is critical for subsequent reactions and the quality of the final product. Fractional distillation is a common and effective method for purifying this compound from various impurities. However, the process is not without its challenges. This guide provides practical, experience-based solutions to common issues encountered during this purification process.

Part 1: Troubleshooting Guide

This section addresses specific problems that may arise during the fractional distillation of this compound, offering potential causes and actionable solutions.

Q1: My distillation is proceeding very slowly, or the condensate ring is not rising up the column.

  • Probable Cause 1: Insufficient Heating. The heating mantle may not be providing enough energy to vaporize the this compound at a sufficient rate.

  • Solution: Gradually increase the temperature of the heating mantle. It is crucial to do this slowly to avoid bumping and to maintain equilibrium within the column. If the condensate ring stops rising, a slight increase in temperature should help it continue its ascent.[2]

  • Probable Cause 2: Heat Loss from the Column. Inadequate insulation can lead to significant heat loss to the surrounding environment, preventing the vapor from reaching the top of the column.

  • Solution: Insulate the fractionating column. Wrapping the column with glass wool or aluminum foil is an effective way to minimize heat loss, especially when working in a fume hood with high airflow.[2][3]

  • Probable Cause 3: System Leaks. Leaks in the glassware joints can allow vapor to escape, reducing the pressure and efficiency of the distillation.

  • Solution: Ensure all ground glass joints are properly sealed. While modern glassware often provides a good seal, using a minimal amount of vacuum grease can be beneficial, particularly for older or worn joints.[4] Keck clips should be used to secure connections and prevent them from separating.[2][4]

Q2: The temperature at the still head is fluctuating wildly.

  • Probable Cause 1: Uneven Boiling (Bumping). This occurs when the liquid is superheated and then boils violently.

  • Solution: Use boiling chips or a magnetic stir bar in the distilling flask to promote smooth boiling. Ensure the stir rate is adequate to create a vortex.

  • Probable Cause 2: Inefficient Column Packing. Poorly packed columns can lead to channeling, where the vapor passes through the column without sufficient interaction with the packing material.

  • Solution: Ensure the column is packed uniformly. The choice of packing material is also important; for smaller diameter columns, smaller random packings are generally more efficient.[5]

  • Probable Cause 3: Distillation Rate is Too High. Distilling too quickly does not allow for proper equilibrium to be established between the liquid and vapor phases in the column.

  • Solution: Reduce the heating rate to slow down the distillation. A general rule of thumb is to aim for a collection rate of 1-2 drops per second.

Q3: I'm getting poor separation of this compound from impurities.

  • Probable Cause 1: Insufficient Column Efficiency. The fractionating column may not have enough theoretical plates to separate components with close boiling points.[6]

  • Solution: Use a longer fractionating column or one with a more efficient packing material. Structured packings generally offer higher efficiency than random packings.[7]

  • Probable Cause 2: Azeotrope Formation. this compound may form an azeotrope with water or other impurities, which is a mixture that boils at a constant temperature and has a constant composition.

  • Probable Cause 3: Incorrect Thermometer Placement. The thermometer bulb must be positioned correctly to accurately measure the temperature of the vapor that is entering the condenser.

  • Solution: The top of the thermometer bulb should be level with the bottom of the side arm of the distillation head.[2]

Q4: The distillate is colored, even though the starting material was only slightly yellow.

  • Probable Cause 1: Thermal Decomposition. this compound, like many organic compounds, can decompose at high temperatures, leading to colored impurities. The presence of air can exacerbate this.

  • Solution: If possible, perform the distillation under a vacuum or an inert atmosphere (e.g., nitrogen). This will lower the boiling point and minimize exposure to oxygen.

  • Probable Cause 2: Contamination from "Bumping". Violent boiling can cause non-volatile impurities to be carried over into the condenser.

  • Solution: Ensure smooth boiling by using boiling chips or a magnetic stirrer and by not overfilling the distillation flask (it should be no more than two-thirds full).

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of this compound relevant to its purification?

Here is a summary of the important physical properties of this compound:

PropertyValue
Molecular FormulaC7H9N[9]
Molecular Weight107.15 g/mol [10]
Boiling Point168 - 170 °C at atmospheric pressure[11][12]
Density~0.942 g/mL at 25 °C[12]
Refractive Index~1.501 at 20 °C[12]
AppearanceColorless to pale yellow liquid with an unpleasant odor[1][10]
Solubility in WaterSlightly soluble[13]

Q2: What are the common impurities found in crude this compound?

Common impurities can include isomeric pyridines (e.g., 2-ethylpyridine, 3-ethylpyridine), unreacted starting materials from its synthesis, and water.[14] The presence of these impurities can affect the boiling point and the efficiency of the separation. This compound can also turn brown if not very pure, indicating the presence of degradation products.[9]

Q3: What type of fractionating column packing is best for this purification?

The choice of packing material depends on the required efficiency and the scale of the distillation.

  • Random Packing (e.g., Raschig rings, Berl saddles): These are suitable for general-purpose distillations.[15][16] They are less expensive but may offer lower efficiency compared to structured packing.

  • Structured Packing: This type of packing consists of materials like wire gauze or corrugated metal sheets arranged in a specific geometric structure.[7] It provides a higher surface area for vapor-liquid contact, leading to better separation efficiency and is often preferred for separating components with close boiling points.[7]

  • Glass Beads: For laboratory-scale distillations, glass beads can be a simple and effective packing material.[17]

Q4: How can I assess the purity of my distilled this compound?

Several analytical techniques can be used to determine the purity of the collected fractions:

  • Gas Chromatography (GC): This is a highly effective method for quantifying the purity and identifying impurities.[18] A flame ionization detector (FID) is commonly used for this purpose.

  • Refractive Index: Measuring the refractive index of the distilled fractions and comparing it to the literature value can provide a quick assessment of purity.

  • Boiling Point: A sharp and constant boiling point during distillation is a good indicator of a pure substance.

Q5: What are the essential safety precautions when handling and distilling this compound?

This compound is a flammable liquid and is harmful if swallowed or in contact with skin.[10][19] It can also cause skin and eye irritation.[20] Therefore, it is crucial to take the following safety measures:

  • Ventilation: Always work in a well-ventilated area, preferably within a fume hood.[19]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[20]

  • Ignition Sources: Keep away from open flames, sparks, and hot surfaces.[19] Use a heating mantle, not a Bunsen burner, for heating.

  • Static Discharge: Take precautionary measures against static discharge, especially during transfers.

  • Handling: Use spark-proof tools and explosion-proof equipment.[19]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place away from incompatible materials like strong oxidizing agents and strong acids.[19]

Part 3: Experimental Protocol and Visualization

Detailed Step-by-Step Protocol for Fractional Distillation of this compound
  • Preparation:

    • Ensure all glassware is clean and dry.

    • Add the crude this compound to a round-bottom flask, filling it to no more than two-thirds of its volume.

    • Add a magnetic stir bar or a few boiling chips to the flask.

  • Apparatus Setup:

    • Assemble the fractional distillation apparatus in a fume hood.

    • Clamp the round-bottom flask securely in a heating mantle.

    • Attach the fractionating column to the flask. Ensure the column is vertical.

    • Place the distillation head on top of the column.

    • Insert a thermometer with the bulb correctly positioned at the side arm of the distillation head.[2]

    • Attach the condenser to the side arm and connect the cooling water, with water flowing in at the bottom and out at the top.[2]

    • Place a receiving flask at the end of the condenser. It's good practice to have several smaller receiving flasks to collect different fractions.

    • Use Keck clips to secure all glass joints.[2]

  • Distillation Process:

    • Turn on the magnetic stirrer (if used) and the cooling water to the condenser.

    • Begin heating the distillation flask gently.

    • Observe the condensate ring as it slowly rises through the fractionating column.[2]

    • Record the temperature when the first drop of distillate is collected. This will be the boiling point of the first fraction (likely a lower-boiling impurity).

    • Collect the initial "forerun" fraction in a separate flask until the temperature at the still head stabilizes.

    • Once the temperature is stable near the boiling point of this compound (168-170 °C), switch to a clean receiving flask to collect the main fraction.

    • Maintain a slow and steady distillation rate (1-2 drops per second).

    • If the temperature drops significantly, it indicates that the this compound has mostly distilled over. Stop the distillation at this point to avoid distilling higher-boiling impurities.

  • Shutdown and Analysis:

    • Turn off the heating mantle and allow the apparatus to cool down.

    • Disassemble the apparatus.

    • Analyze the purity of the collected fractions using GC or by measuring the refractive index.

Logical Workflow for Troubleshooting Fractional Distillation

TroubleshootingWorkflow start Start Distillation problem Problem Encountered? start->problem slow_dist Slow Distillation / Condensate Ring Stalled problem->slow_dist Yes temp_fluct Temperature Fluctuating problem->temp_fluct Yes poor_sep Poor Separation problem->poor_sep Yes colored_dist Colored Distillate problem->colored_dist Yes end Successful Purification problem->end No check_heat Increase Heat / Insulate Column slow_dist->check_heat check_leaks Check for Leaks slow_dist->check_leaks check_boiling Ensure Smooth Boiling (Stirring/Boiling Chips) temp_fluct->check_boiling check_rate Reduce Distillation Rate temp_fluct->check_rate check_column Use More Efficient Column poor_sep->check_column check_thermo Verify Thermometer Placement poor_sep->check_thermo colored_dist->check_boiling use_vacuum Consider Vacuum Distillation colored_dist->use_vacuum check_heat->problem check_leaks->problem check_boiling->problem check_rate->problem check_column->problem check_thermo->problem use_vacuum->problem

Caption: A logical workflow for systematically troubleshooting common fractional distillation issues.

References

Troubleshooting low yield in 4-Ethylpyridine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-Ethylpyridine Synthesis

From the desk of the Senior Application Scientist

Welcome to the technical support center for this compound synthesis. As a valuable intermediate in the pharmaceutical and agrochemical industries, achieving a high yield of pure this compound is critical.[1][2] This guide is designed for researchers, chemists, and process development professionals who may encounter challenges during its synthesis. Here, we move beyond simple procedural lists to explore the causality behind common issues, providing you with the robust, field-proven insights needed to troubleshoot effectively and optimize your reaction outcomes.

This document is structured as a series of questions and answers, directly addressing the specific, practical problems you might face in the lab. We will dissect these issues, propose logical solutions grounded in chemical principles, and provide detailed protocols to implement these solutions.

Core Troubleshooting Guide

Q1: My this compound synthesis has resulted in a disappointingly low yield. What is the most systematic way to diagnose the problem?

A low yield is a frustrating but common issue that can almost always be traced back to one of three root causes: an incomplete reaction, the formation of competing side products, or mechanical loss of the product during workup and purification. A systematic approach is crucial to avoid wasting time and resources on arbitrary adjustments.

The first step is to determine which of these areas is the primary contributor to your low yield. The following workflow provides a logical diagnostic path.

Troubleshooting_Workflow Start Low Yield Observed Check_Completion Step 1: Assess Reaction Completion (TLC, GC-MS, 1H NMR) Start->Check_Completion Incomplete Problem: Incomplete Reaction Check_Completion->Incomplete No Complete Reaction is Complete or Near-Complete Check_Completion->Complete Yes Solution_Incomplete Solution: - Optimize Reaction Time/Temp - Check Reagent Stoichiometry/Purity - Verify Catalyst Activity Incomplete->Solution_Incomplete Analyze_Crude Step 2: Analyze Crude Mixture (GC-MS, 1H NMR) Complete->Analyze_Crude Byproducts Problem: Significant Byproducts Analyze_Crude->Byproducts Yes Clean_Crude Crude Mixture is Relatively Clean Analyze_Crude->Clean_Crude No Solution_Byproducts Solution: - Adjust Temperature - Modify Reagent Addition Order - Explore Alternative Catalysts Byproducts->Solution_Byproducts Workup_Loss Problem: Loss During Workup/ Purification Clean_Crude->Workup_Loss Solution_Workup Solution: - Optimize Extraction pH - Refine Distillation Conditions - Check Column Chromatography Method Workup_Loss->Solution_Workup

Caption: General diagnostic workflow for troubleshooting low yield.

Start by using analytical techniques like Thin-Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy to assess a sample from your reaction mixture. If you see a significant amount of starting material remaining, your focus should be on optimizing the reaction conditions. If the starting material is consumed but the yield of the desired product is low, the issue is likely byproduct formation. If the crude analysis shows a high yield but the final isolated yield is low, the problem lies in your workup or purification procedure.

Q2: My reaction seems sluggish and incomplete. What are the key parameters to investigate and how should I optimize them?

An incomplete reaction is often the most straightforward issue to resolve. The primary factors governing reaction completion are time, temperature, reagent stoichiometry, and catalyst activity. Let's consider the well-established synthesis of this compound from pyridine, acetic anhydride, and zinc dust as a case study.[3][4]

The mechanism involves the formation of a reactive intermediate that ultimately ethylates the pyridine ring. The efficiency of this process is highly dependent on the reaction conditions.

ParameterCommon IssueRecommended ActionScientific Rationale
Temperature Too low to overcome activation energy; too high, causing decomposition.Screen temperatures in 5-10°C increments around the literature-reported optimum (e.g., 25-30°C for initial zinc addition, then reflux).[3]Reaction kinetics are exponentially dependent on temperature (Arrhenius equation). An optimal temperature maximizes the rate of the desired reaction while minimizing competing decomposition or side reactions.
Reaction Time Insufficient time for the reaction to reach completion.Monitor the reaction progress every 30-60 minutes using TLC or GC until no further consumption of the limiting reagent is observed.Many organic reactions do not proceed to completion instantaneously. Establishing the reaction profile over time is essential to determine the point of maximum conversion.
Reagent Purity & Stoichiometry Impure or wet reagents; incorrect molar ratios.Ensure pyridine is dry.[3] Use freshly activated zinc dust.[3] Verify the molar ratios of pyridine, acetic anhydride, and zinc.Water can quench reactive intermediates. The zinc surface can be passivated by oxides, reducing its activity. Stoichiometry dictates the availability of reactants to form the desired product.
Catalyst/Reagent Activity Deactivated catalyst or poor-quality reagent.For catalytic syntheses, ensure the catalyst is active.[5][6] For the zinc-mediated reaction, activating the zinc dust with dilute HCl is critical to remove the passivating oxide layer.[3]The surface of the catalyst or metallic reagent is where the reaction occurs. A passivated or poisoned surface will drastically reduce or halt the reaction rate.
  • Setup: Prepare 3-5 identical small-scale reactions in parallel.

  • Temperature Gradient: Set each reaction to a different temperature (e.g., 20°C, 25°C, 30°C, 35°C). Use a temperature-controlled stirring plate or oil bath for precision.

  • Monitoring: After a fixed time (e.g., 2 hours), take an aliquot from each reaction.

  • Analysis: Quench the aliquots and analyze them by GC-MS or ¹H NMR to determine the ratio of starting material to product.

Q3: My starting materials are consumed, but my crude mixture contains multiple products. What are the likely side reactions and how can I suppress them?

Byproduct formation is a common cause of low yields, particularly in pyridine chemistry where the aromatic ring has multiple reactive sites. In many syntheses, the formation of isomers (e.g., 2-ethylpyridine) and polymeric tars are the main culprits.

For instance, in reactions involving the alkylation of pyridine, there's often a competition between substitution at the 2-, 3-, and 4-positions. The conditions of the reaction dictate the regioselectivity. The synthesis from pyridine, acetic anhydride, and zinc favors the 4-position, but deviations in conditions can lead to other isomers.[3]

Side_Reactions cluster_0 Reaction Pathways Pyridine Pyridine Desired_Path Desired Reaction (Optimized Conditions) Pyridine->Desired_Path Side_Path_1 Isomer Formation (e.g., 2-Ethylpyridine) Pyridine->Side_Path_1 Side_Path_2 Polymerization/Tar (High Temp / High Conc.) Pyridine->Side_Path_2 Reagents Reagents (e.g., Acetic Anhydride, Zinc) Reagents->Desired_Path Reagents->Side_Path_1 Reagents->Side_Path_2 Product This compound (High Yield) Desired_Path->Product Byproduct_1 2-Ethylpyridine (Low Yield) Side_Path_1->Byproduct_1 Byproduct_2 Tars / Polymers (Low Yield) Side_Path_2->Byproduct_2

Caption: Competing reaction pathways in this compound synthesis.

Strategies to Minimize Byproducts:

  • Control Temperature: Overheating is a primary cause of tar formation. Maintain the reaction temperature strictly within the optimized range. Using a cooling bath during exothermic additions is essential.[3]

  • Control Reagent Concentration: Adding reagents slowly and maintaining dilution can prevent localized high concentrations that may favor polymerization or other side reactions.

  • Use of Catalysts: In many modern pyridine syntheses, specific catalysts are used to improve selectivity and yield. Options range from solid acid catalysts to various metal complexes that can direct the reaction toward the desired product.[7][8][9]

Q4: My crude product analysis looks promising, but my final isolated yield is very low. How can I improve my workup and purification efficiency?

Product loss during isolation is a frequent and often overlooked issue. This compound is a basic, water-sparingly soluble liquid, and these properties must be considered during workup.[2][4]

Common Pitfalls in Workup & Purification:

  • Inefficient Extraction: As a basic compound, this compound can be protonated and become water-soluble in acidic conditions. Conversely, unreacted starting pyridine is also basic. This property can be exploited for purification.

  • Azeotrope Formation: Pyridine and its derivatives can form azeotropes with water, making complete removal by simple distillation difficult.

  • Decomposition During Distillation: Overheating during distillation can cause decomposition, especially if acidic or basic impurities are present.

This protocol is designed to efficiently separate this compound from unreacted pyridine and other non-basic impurities.

  • Initial Quench & Extraction:

    • After the reaction is complete, cool the mixture to room temperature.

    • Cautiously neutralize the reaction mixture with a base like a 40% aqueous solution of sodium hydroxide.[3]

    • Transfer the mixture to a separatory funnel. Extract the aqueous phase with a suitable organic solvent (e.g., chloroform, dichloromethane, or ethyl acetate). Combine the organic layers.

  • Removal of Unreacted Pyridine (Acid Wash):

    • Wash the combined organic layers with a dilute acid solution (e.g., 5-10% HCl or a saturated copper sulfate solution).[10][11]

    • Rationale: Both this compound and pyridine will be protonated and move to the aqueous layer. However, this step is excellent for removing excess unreacted pyridine if the product is first isolated and then redissolved. A more common approach is to rely on the final distillation. For very precise purification, forming a salt and then liberating the free base can be effective.[12] The use of copper sulfate provides a visual cue, as it forms a colored complex with pyridine.[10]

  • Drying and Concentration:

    • Wash the organic layer with brine to remove bulk water, then dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

    • Filter off the drying agent and remove the solvent using a rotary evaporator.

  • Final Purification (Fractional Distillation):

    • Purify the crude liquid by fractional distillation under atmospheric pressure.[3]

    • Collect the fraction boiling at approximately 163–165°C.[3]

    • Critical Step: Use an efficient fractionating column to ensure good separation from lower-boiling impurities (like pyridine, b.p. 115°C) and higher-boiling byproducts.

Frequently Asked Questions (FAQs)

Q: My purified this compound turns brown upon standing. What causes this and how can it be prevented? A: The brown discoloration is typically due to slow air oxidation or the presence of trace impurities that polymerize over time.[4] To prevent this, ensure the product is highly pure after distillation. Storing it under an inert atmosphere (e.g., nitrogen or argon) in a sealed, amber-colored vial and refrigerating it can significantly prolong its shelf life.

Q: Are there alternative, higher-yielding synthetic methods I should consider? A: While the zinc/acetic anhydride method is a classic, several other routes exist. The Wolff-Kishner reduction of 4-acetylpyridine is a common alternative.[12] For industrial-scale production, gas-phase reactions passing acetaldehyde and ammonia over a solid oxide catalyst at high temperatures are employed, often producing a mixture of picolines and other alkylpyridines.[9] The best method depends on your available starting materials, scale, and equipment. Multicomponent reactions and methods using advanced catalysts often report very high yields (80-95%) under optimized conditions.[7][13]

Q: I am performing a Chichibabin-type reaction. What are the most common side reactions to be aware of? A: The classic Chichibabin reaction involves amination, not alkylation, but related side reactions are relevant to pyridine chemistry.[14] The most common side reaction is dimerization, where two pyridine rings couple to form a bipyridine.[14] This is often favored under certain pressure and temperature conditions. Other issues can include over-amination or the formation of 4-isomers, especially if the pyridine ring has electron-withdrawing substituents.[15]

References

Stability of 4-Ethylpyridine under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 4-Ethylpyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and practical protocols related to the stability of this compound under various experimental conditions. Our goal is to equip you with the necessary knowledge to anticipate potential challenges, ensure the integrity of your experiments, and develop robust analytical methods.

Introduction to this compound Stability

This compound (CAS 536-75-4) is a heterocyclic aromatic compound widely used as a building block in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its chemical behavior is largely dictated by the pyridine ring, which imparts basic properties due to the lone pair of electrons on the nitrogen atom.[3] Understanding its stability under both acidic and basic conditions is paramount for ensuring the integrity of chemical reactions, the accuracy of analytical measurements, and the quality of final products. While generally stable under neutral conditions, this compound can be susceptible to degradation under stressed acidic and basic environments.[4] This guide will delve into the specifics of its stability profile, potential degradation pathways, and the analytical methodologies required for its accurate assessment.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns when working with this compound?

A1: The primary stability concerns for this compound revolve around its basicity and susceptibility to oxidation. As a pyridine derivative, the nitrogen atom is nucleophilic and can react with acids to form pyridinium salts.[3] While this is often a desired reaction, prolonged exposure to strong acids or bases at elevated temperatures can lead to degradation. Additionally, like other pyridine compounds, it can be susceptible to oxidation, potentially forming this compound N-oxide. It is also incompatible with strong oxidizing agents.[4]

Q2: How does pH affect the stability of this compound in aqueous solutions?

A2: The pH of an aqueous solution significantly influences the stability of this compound.

  • Acidic Conditions (pH < 4): In strongly acidic solutions, this compound will be protonated to form the 4-ethylpyridinium ion. While this salt form is generally stable, extreme acidic conditions (e.g., concentrated acids) coupled with high temperatures can potentially catalyze hydrolysis or other degradation reactions, although pyridine rings are generally resistant to cleavage by acid hydrolysis.[5]

  • Neutral Conditions (pH 6-8): this compound is generally stable in neutral aqueous solutions at ambient temperature.

  • Basic Conditions (pH > 10): In strongly basic solutions, this compound remains as the free base. While generally stable, prolonged exposure to high concentrations of strong bases (e.g., >1M NaOH) at elevated temperatures may promote degradation, potentially through reactions involving the ethyl group or the pyridine ring itself. However, significant degradation under typical basic laboratory conditions is not widely reported.

Q3: What are the likely degradation products of this compound under forced degradation conditions?

A3: Based on studies of pyridine derivatives and this compound under harsh oxidative conditions (photo-Fenton process), potential degradation products could include:[6]

  • This compound N-oxide: Formed under oxidative stress.

  • Hydroxylated derivatives: Such as 4-hydroxypyridine, resulting from the substitution of the ethyl group.[6]

  • Ring-opened products: Under very harsh oxidative conditions, the pyridine ring can be cleaved to form smaller aliphatic molecules like formic acid and other carboxylic acids.[5][6]

It is important to note that the specific degradation profile will be highly dependent on the nature and severity of the stress conditions applied.

Q4: I am observing unexpected peaks in my HPLC analysis of a this compound sample. What could be the cause?

A4: Unexpected peaks can arise from several sources:

  • Degradation: If your sample has been stored improperly or subjected to harsh conditions (e.g., strong acid/base, high temperature, light exposure), the new peaks could be degradation products.

  • Impurities: The starting material may contain impurities from its synthesis. Always check the certificate of analysis for your this compound.

  • Contamination: Contamination from solvents, glassware, or the HPLC system itself can introduce extraneous peaks.

  • Chromatographic Artifacts: Issues like poor peak shape (tailing or fronting), split peaks, or ghost peaks can be mistaken for impurities. These are often related to the analytical method itself.[7]

A systematic troubleshooting approach, as outlined in the guides later in this document, is essential to identify the root cause.

Troubleshooting Guides

Guide 1: Common Issues in HPLC Analysis of this compound

This guide addresses frequent problems encountered during the HPLC analysis of this compound and provides actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing) - Secondary interactions between the basic nitrogen of this compound and residual acidic silanols on the C18 column.[7]- Column overload.- Use a mobile phase with a pH between 3 and 7 to ensure consistent protonation of this compound.- Add a competitive base like triethylamine (0.1%) to the mobile phase to block active silanol sites.- Use a modern, end-capped C18 column or a column specifically designed for basic compounds.- Reduce the injection volume or sample concentration.
Shifting Retention Times - Inconsistent mobile phase composition.[8]- Fluctuations in column temperature.- Poor column equilibration.- Prepare mobile phase accurately, preferably by weight, and ensure it is well-mixed.- Use a column oven to maintain a stable temperature (e.g., 30-40°C).[9]- Equilibrate the column with the mobile phase for at least 10-15 column volumes before injection.
No or Poor Retention (Elutes at Void Volume) - Mobile phase is too strong (high organic content).- Inappropriate column chemistry for a polar compound.- Decrease the percentage of the organic solvent (e.g., acetonitrile, methanol) in the mobile phase.- Consider using a more polar stationary phase, such as a polar-embedded column or Hydrophilic Interaction Liquid Chromatography (HILIC) for highly polar pyridine derivatives.[10]
Baseline Noise or Drift - Air bubbles in the pump or detector.[8]- Contaminated mobile phase or column.- Detector lamp aging.- Degas the mobile phase thoroughly before use.- Purge the HPLC pump to remove any trapped air bubbles.- Use high-purity solvents and freshly prepared mobile phase.- If contamination is suspected, flush the column with a strong solvent (e.g., 100% acetonitrile or methanol).
Guide 2: Investigating Sample Degradation

If you suspect that your this compound sample has degraded, follow this logical workflow to confirm and identify the degradants.

Stability_Workflow cluster_0 Stability Assessment cluster_1 Analytical Method cluster_2 Troubleshooting Forced_Degradation Forced Degradation (Acid, Base, Oxidative) Method_Development Develop Stability-Indicating HPLC Method Forced_Degradation->Method_Development Provides samples for specificity Stability_Testing Long-Term Stability (ICH Conditions) Troubleshooting Troubleshoot Issues (Peak Shape, Retention, etc.) Stability_Testing->Troubleshooting Anomalous results trigger Method_Validation Validate Method (Specificity, Linearity, etc.) Method_Development->Method_Validation Method_Validation->Stability_Testing Enables accurate monitoring Troubleshooting->Method_Development May require method re-optimization

References

Technical Support Center: Optimizing 4-Ethylpyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Ethylpyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during its preparation. Here, we move beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot effectively and optimize your reaction conditions for higher yields and purity.

Overview of Synthetic Strategies

This compound (CAS 536-75-4), a key building block in the pharmaceutical and agrochemical industries, can be synthesized through several established routes.[1][2] While industrial production often involves gas-phase catalysis over metal oxides,[3] a common and reliable laboratory-scale method involves the reaction of pyridine with acetic anhydride in the presence of a reducing agent like zinc dust.[4][5] This guide will focus primarily on optimizing this latter procedure, drawing upon established protocols and addressing common points of failure.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis of this compound.

Q1: My reaction yield is significantly lower than expected. What are the likely causes and how can I improve it?

A1: Low yield is a frequent issue stemming from several factors. A systematic approach is crucial for diagnosis.

  • Cause 1: Inactive Reducing Agent. The most common reducing agent, zinc dust, is often passivated by a thin layer of zinc oxide on its surface. This oxide layer prevents the metal from participating effectively in the reaction.

    • Solution: Activate the zinc dust immediately before use. A standard procedure involves briefly stirring the zinc dust in dilute hydrochloric acid (e.g., 10% HCl) to etch away the oxide layer. The activated zinc should then be washed thoroughly with water and acetone before being used in the reaction.[5] This simple step dramatically increases the reactive surface area and catalytic activity.

  • Cause 2: Impure or Wet Reagents. Pyridine is hygroscopic and any water present can interfere with the reaction mechanism. Similarly, the quality of acetic anhydride is critical.

    • Solution: Ensure your pyridine is anhydrous. Drying over calcium oxide followed by distillation is an effective method.[5] Use a freshly opened bottle of acetic anhydride or distill it before use to remove any acetic acid formed by hydrolysis.

  • Cause 3: Suboptimal Temperature Control. The reaction between pyridine, acetic anhydride, and zinc is exothermic. An initial temperature that is too high can lead to the formation of undesirable polymeric byproducts, while a temperature that is too low can result in a stalled or sluggish reaction.

    • Solution: Maintain the reaction temperature between 25-30°C during the initial addition of zinc dust, using a water bath for cooling as necessary.[5] After the initial phase, the reaction mixture is typically refluxed to ensure completion. Careful monitoring and control of these two temperature stages are vital for maximizing the yield of the desired product.

  • Cause 4: Product Loss During Workup. this compound has moderate solubility in water.[1] Significant product loss can occur during the neutralization and extraction phases.

    • Solution: After neutralizing the reaction mixture with a strong base (e.g., NaOH), saturate the aqueous layer with a salt like potassium carbonate before extraction.[5] This "salting out" process decreases the solubility of the organic product in the aqueous phase, driving it into the organic extraction solvent (e.g., chloroform, ether) and improving recovery.

Q2: The final product is a dark brown oil, not the expected colorless to pale yellow liquid. What causes this discoloration and how can I prevent it?

A2: Product discoloration is typically a sign of impurities. This compound itself is known to turn brown if not very pure.[4]

  • Cause 1: Air Oxidation. Pyridine derivatives can be susceptible to air oxidation, especially at elevated temperatures during distillation or if left exposed to the atmosphere. This can form colored impurities.

    • Solution: Conduct the reaction and subsequent workup under an inert atmosphere (e.g., nitrogen or argon) whenever possible. While not always strictly necessary for this specific synthesis, it is good practice, especially during the final purification step.

  • Cause 2: Thermal Decomposition/Polymerization. Overheating the reaction mixture or distilling at atmospheric pressure can lead to thermal decomposition and the formation of high-molecular-weight, colored byproducts.

    • Solution: Purify the final product via fractional distillation.[5] If the product is particularly sensitive, distillation under reduced pressure is recommended to lower the boiling point and minimize thermal stress.

  • Cause 3: Incomplete Purification. Residual starting materials or high-boiling side products can impart color.

    • Solution: Ensure your fractional distillation is efficient. Use a column with sufficient theoretical plates and maintain a slow, steady distillation rate. For exceptionally high purity, a classic chemical method involves converting the crude this compound to its picrate salt, recrystallizing the salt, and then regenerating the free base.[1]

Q3: The reaction seems to have stalled or is not initiating. What troubleshooting steps should I take?

A3: Reaction failure is often traced back to the reagents or initial setup.

  • Step 1: Verify Catalyst Activity. As detailed in Q1, an inactive zinc catalyst is a primary suspect. If the reaction shows no signs of initiation (e.g., no exotherm), consider preparing a fresh batch of activated zinc.[5]

  • Step 2: Check Reagent Quality. Re-verify that your pyridine and acetic anhydride are anhydrous and pure. The presence of water is a common inhibitor.

  • Step 3: Ensure Proper Mixing. In a heterogeneous reaction like this, efficient stirring is critical to ensure the reagents make contact with the zinc surface. Use a suitable mechanical stirrer, especially for larger-scale reactions.

The following flowchart provides a logical path for troubleshooting common issues in this compound synthesis.

G start Reaction Start issue Problem Encountered start->issue low_yield Low Yield issue->low_yield Yield < 40% discoloration Product Discoloration issue->discoloration Product is Brown no_reaction Reaction Stalled issue->no_reaction No Exotherm check_zn Activate Zinc Dust (10% HCl wash) low_yield->check_zn check_reagents Use Anhydrous Reagents low_yield->check_reagents check_temp Optimize Temperature (25-30°C initial) low_yield->check_temp check_workup Improve Workup ('Salting Out') low_yield->check_workup use_inert Use Inert Atmosphere (N2 or Ar) discoloration->use_inert purify Efficient Fractional Distillation discoloration->purify no_reaction->check_zn no_reaction->check_reagents

Caption: Troubleshooting decision tree for this compound synthesis.

Frequently Asked Questions (FAQs)

Q: What is the reaction mechanism for the synthesis of this compound from pyridine, acetic anhydride, and zinc?

A: While a detailed, universally accepted mechanism is complex, it is understood to be a type of reductive acylation. The process can be conceptualized in several key stages:

  • Formation of N-acetylpyridinium: Pyridine attacks acetic anhydride to form the highly reactive N-acetylpyridinium acetate.

  • Reductive Dimerization: Zinc, acting as a reducing agent, donates electrons. This is believed to lead to the formation of a radical intermediate which then dimerizes to form a 1,1'-diacetyl-1,1',4,4'-tetrahydro-4,4'-bipyridine species.

  • Rearrangement and Elimination: Under the influence of heat and acetic acid (added during the procedure), this intermediate undergoes a complex rearrangement and elimination sequence, ultimately leading to the formation of this compound and other byproducts.

Q: What are the optimal reaction conditions based on established literature?

A: The procedure detailed in Organic Syntheses provides a robust and well-vetted protocol.[5] The key quantitative parameters are summarized below.

ParameterValue/ConditionRationale
Reagent Ratio Pyridine: 1.0 moleLimiting Reagent
Acetic Anhydride: ~4.7 molesActs as both reagent and solvent
Zinc Dust (total): ~2.4 molesReducing agent, used in excess
Temperature (Initial) 25-30 °CControls initial exotherm, prevents side reactions
Temperature (Reflux) ~130-140 °CDrives the reaction to completion
Workup Neutralization with 40% NaOHQuenches the reaction and liberates the free base
Saturation with K₂CO₃"Salts out" the product to maximize extraction
Purification Fractional DistillationSeparates this compound from pyridine and byproducts
Q: How should I monitor the reaction's progress and characterize the final product?

A: A combination of chromatographic and spectroscopic methods is ideal.

  • Reaction Monitoring: Thin Layer Chromatography (TLC) or Gas Chromatography (GC) can be used to monitor the disappearance of the starting pyridine. Aliquots can be carefully taken from the reaction, quenched, and analyzed.

  • Product Characterization:

    • GC-MS: To confirm the molecular weight (107.15 g/mol ) and identify potential impurities.[6]

    • NMR Spectroscopy (¹H and ¹³C): To confirm the structure. The characteristic ethyl group signals and the substitution pattern on the pyridine ring are unambiguous.[7]

    • FTIR Spectroscopy: To identify functional groups and confirm the absence of starting materials like acetic anhydride.

    • Refractive Index: A quick physical check. The refractive index (n²⁰D) of pure this compound is approximately 1.5010.[5]

Q: What are the critical safety precautions for this synthesis?

A: Safety is paramount. Always consult the Safety Data Sheet (SDS) for each chemical before starting.

  • Chemical Hazards: this compound is a flammable liquid and vapor.[1][8] It is harmful if swallowed or in contact with skin and causes irritation to the eyes, skin, and respiratory system.[1][8] It has a strong, obnoxious odor.[4] Acetic anhydride is corrosive, and sodium hydroxide is caustic.

  • Handling: All manipulations should be performed in a well-ventilated chemical fume hood.[1] Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Fire Safety: Keep the reaction away from ignition sources. Ensure a fire extinguisher (e.g., CO₂, dry chemical) is accessible.[1]

Experimental Workflow

The overall process from setup to purified product can be visualized as follows.

G cluster_0 Reaction Setup cluster_1 Workup & Extraction cluster_2 Purification reagents Combine Pyridine & Acetic Anhydride add_zn1 Add Activated Zn (Portion 1) Maintain 25-30°C reagents->add_zn1 add_acid Add Acetic Acid add_zn1->add_acid add_zn2 Add Zn (Portions 2 & 3) Reflux add_acid->add_zn2 neutralize Cool & Neutralize (40% NaOH) add_zn2->neutralize steam_distill Steam Distill neutralize->steam_distill salt_out Saturate Distillate (K2CO3) steam_distill->salt_out extract Extract with Chloroform salt_out->extract distill Fractional Distillation extract->distill product Pure this compound distill->product

Caption: Step-by-step workflow for the synthesis and purification of this compound.

References

Technical Support Center: A Researcher's Guide to the Purification of Crude 4-Ethylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of crude 4-Ethylpyridine. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in obtaining high-purity this compound for their experimental needs. As a Senior Application Scientist, I have structured this guide in a practical, question-and-answer format to directly address the common issues and nuances of purifying this versatile heterocyclic compound. My aim is to provide not just procedural steps, but also the underlying scientific principles to empower you to troubleshoot and adapt these methods to your specific experimental context.

I. Understanding the Impurity Profile of Crude this compound

A successful purification strategy begins with a thorough understanding of the potential impurities in your crude material. The nature and quantity of these impurities are largely dictated by the synthetic route employed.

Q1: What are the most common impurities I should expect in my crude this compound?

The impurity profile of crude this compound is highly dependent on its method of synthesis. Here's a breakdown of common impurities associated with prevalent synthetic routes:

  • From Acetaldehyde, Formaldehyde, and Ammonia: This is a major industrial route. The reaction is complex and can lead to a variety of pyridine derivatives as byproducts.

    • Homologous Alkylpyridines: The most common impurities are other alkylated pyridines such as 2-picoline (2-methylpyridine), 4-picoline (4-methylpyridine), and lutidines (dimethylpyridines).[1] These compounds often have boiling points close to that of this compound, making their separation by simple distillation challenging.

    • Unreacted Starting Materials: Residual acetaldehyde and formaldehyde may be present.

    • Polymeric Materials: Aldehydes can undergo self-condensation or polymerization under reaction conditions, leading to tarry, high-boiling point residues.

  • From Wolff-Kishner Reduction of 4-Acetylpyridine: This laboratory-scale synthesis is generally cleaner.

    • Unreacted 4-Acetylpyridine: Incomplete reduction will leave the starting material in your crude product.

    • Side-Reaction Products: Depending on the reaction conditions, minor byproducts from side reactions of the hydrazine reagent may be present.

  • General Impurities (Regardless of Synthesis Route):

    • Water: this compound is hygroscopic and readily absorbs moisture from the atmosphere.[1] It also forms a minimum boiling azeotrope with water, making its complete removal by simple distillation impossible.[1]

    • Discoloration: Crude this compound can appear as a colorless to pale yellow or even brown liquid.[2] This discoloration is often due to the presence of minor, highly colored degradation or oxidation products.[1]

Table 1: Common Impurities in Crude this compound and Their Properties

ImpurityChemical StructureBoiling Point (°C)Rationale for Presence
This compoundC₇H₉N168Desired Product
WaterH₂O100Hygroscopic nature, reaction byproduct
2-PicolineC₆H₇N128-129Byproduct of acetaldehyde/formaldehyde/ammonia synthesis
4-PicolineC₆H₇N144-145Byproduct of acetaldehyde/formaldehyde/ammonia synthesis
4-AcetylpyridineC₇H₇NO212-214Unreacted starting material in Wolff-Kishner reduction
Polymeric ResiduesN/AHighByproduct of aldehyde condensation

II. Purification Strategies and Troubleshooting

Based on the likely impurity profile, we can devise a multi-step purification strategy. The following sections provide detailed protocols and troubleshooting advice for the most effective techniques.

A. Pre-treatment and Drying

Q2: My crude this compound is dark and likely contains water. What should I do first?

Before attempting fractional distillation, it is crucial to pre-treat the crude material to remove water and some gross impurities. This will significantly improve the efficiency of the final distillation.

Protocol 1: Drying of Crude this compound

  • Initial Drying: In a suitable flask, add solid potassium hydroxide (KOH) pellets (approximately 10-20 g per liter of crude this compound) to the crude liquid.[1][3]

  • Stirring: Stir the mixture at room temperature for several hours, or let it stand overnight. The KOH will react with water and also helps in removing some acidic impurities.

  • Decantation: Carefully decant the this compound from the KOH pellets into a clean, dry distillation flask.

Causality: Potassium hydroxide is a strong base and a highly effective desiccant for basic compounds like pyridines. It does not form stable complexes with the pyridine ring, making it easy to separate by decantation.

B. Fractional Distillation

Fractional distillation is the workhorse method for purifying this compound, especially for removing other alkylpyridine isomers.

Q3: I'm setting up a fractional distillation. What are the key parameters and potential pitfalls?

Protocol 2: Fractional Distillation of this compound

  • Apparatus Setup: Assemble a fractional distillation apparatus using a well-insulated Vigreux or packed column (e.g., with Raschig rings or glass helices). A column length of at least 30 cm is recommended for good separation. Ensure all glass joints are properly sealed.

  • Heating: Gently heat the distillation flask using a heating mantle. It is advisable to use a stir bar to ensure smooth boiling.

  • Equilibration: As the liquid boils, a ring of condensate will slowly rise up the fractionating column. It is crucial to heat slowly to allow for proper vapor-liquid equilibrium to be established on the surfaces within the column.

  • Fraction Collection: Collect the distillate in separate fractions. The initial fraction will likely contain lower-boiling impurities. The main fraction should be collected at a stable temperature corresponding to the boiling point of this compound (approximately 168 °C at atmospheric pressure).

  • Vacuum Distillation (Optional): For high-boiling impurities or to prevent thermal degradation, a vacuum distillation can be performed. This will lower the boiling point of this compound. Use a vacuum nomograph to estimate the boiling point at a given pressure.

Troubleshooting Fractional Distillation

  • Problem: The ring of condensate stops rising up the column.

    • Cause: Insufficient heating or excessive heat loss from the column.

    • Solution: Increase the heating mantle temperature slightly. Improve the insulation of the column by wrapping it with glass wool or aluminum foil.

  • Problem: The temperature at the thermometer fluctuates significantly.

    • Cause: Uneven boiling or the presence of multiple components with close boiling points.

    • Solution: Ensure smooth boiling with a stir bar. Reduce the heating rate to allow for better separation in the column.

  • Problem: The distillate is still impure.

    • Cause: Inefficient column or distilling too quickly.

    • Solution: Use a longer or more efficient fractionating column. Reduce the distillation rate to allow for more theoretical plates of separation.

Diagram 1: Fractional Distillation Workflow

Workflow for Fractional Distillation of this compound start Crude this compound pretreatment Pre-treatment (Drying with KOH) start->pretreatment distillation Fractional Distillation pretreatment->distillation analysis Purity Analysis (GC-MS/HPLC) distillation->analysis impurities Impure Fractions distillation->impurities analysis->distillation Purity < 99% (Re-distill) pure_product Pure this compound analysis->pure_product Purity > 99%

Caption: A general workflow for the purification of this compound using fractional distillation.

C. Purification via Picrate Formation

For achieving very high purity or for separating isomers with very close boiling points, conversion to a picrate salt followed by regeneration is an excellent, albeit more laborious, method.

Q4: How do I perform a purification using picric acid, and how do I get my this compound back?

Protocol 3: Purification of this compound via Picrate Salt Formation and Regeneration

  • Picrate Formation:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., ethanol).

    • Prepare a saturated solution of picric acid in the same solvent.

    • Slowly add the picric acid solution to the this compound solution with stirring. A yellow crystalline precipitate of 4-ethylpyridinium picrate will form.

    • Cool the mixture in an ice bath to maximize precipitation.

    • Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

  • Recrystallization of the Picrate Salt:

    • Recrystallize the collected picrate salt from a suitable solvent (e.g., ethanol or an ethanol-water mixture) to further enhance its purity.

  • Regeneration of this compound:

    • Suspend the purified picrate salt in water.

    • Add a strong base, such as a concentrated sodium hydroxide (NaOH) solution, dropwise with stirring until the solution is strongly alkaline (pH > 12). This will deprotonate the pyridinium ion and liberate the free base.

    • The this compound will separate as an oily layer.

    • Extract the aqueous mixture several times with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

    • Combine the organic extracts and dry them over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).

    • Filter off the drying agent and remove the solvent by rotary evaporation.

  • Final Distillation:

    • The recovered this compound should be distilled (fractional or simple, depending on the expected purity) to obtain the final, highly pure product.

Causality: this compound, being a base, reacts with the strong acid, picric acid, to form a stable, crystalline salt. The formation of a crystalline solid allows for purification by recrystallization, a powerful technique for removing impurities that do not co-crystallize. Subsequent treatment with a strong base reverses the acid-base reaction, regenerating the pure this compound.

Troubleshooting Picrate Purification

  • Problem: No precipitate forms upon adding picric acid.

    • Cause: The solution is too dilute, or the wrong solvent is being used.

    • Solution: Concentrate the solution or try a different solvent in which the picrate salt is less soluble.

  • Problem: The regenerated this compound is still impure.

    • Cause: Incomplete recrystallization of the picrate salt or contamination during the regeneration step.

    • Solution: Perform multiple recrystallizations of the picrate salt. Ensure thorough extraction and drying during the regeneration process.

D. Chromatographic Purification

For small-scale purifications or for removing highly polar or non-volatile impurities, column chromatography can be a viable option.

Q5: I want to try purifying my sample using column chromatography. What conditions should I use?

Protocol 4: Column Chromatography of this compound

  • Stationary Phase: Silica gel is a common choice. However, due to the basic nature of this compound, peak tailing can be an issue. To mitigate this, you can:

    • Use silica gel treated with a small amount of a tertiary amine, such as triethylamine (typically 0.1-1% v/v in the eluent).

    • Use neutral or basic alumina as the stationary phase.

  • Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used. The optimal ratio will need to be determined by thin-layer chromatography (TLC) analysis to achieve good separation (Rf value of the product around 0.3-0.4).

  • Procedure:

    • Pack the column with the chosen stationary phase slurried in the initial eluent.

    • Load the crude this compound (adsorbed onto a small amount of silica gel for dry loading, or dissolved in a minimal amount of the eluent for wet loading) onto the top of the column.

    • Elute the column with the chosen solvent system, collecting fractions.

    • Monitor the fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent by rotary evaporation.

Troubleshooting Column Chromatography

  • Problem: The product is streaking or tailing on the TLC plate and column.

    • Cause: Strong interaction between the basic this compound and acidic silanol groups on the silica gel surface.

    • Solution: Add a small amount of triethylamine to the eluent. Alternatively, use a different stationary phase like alumina.

  • Problem: Poor separation of impurities.

    • Cause: The eluent system is not optimized.

    • Solution: Adjust the polarity of the eluent. A less polar eluent will generally result in lower Rf values and may improve the separation of closely eluting compounds.

Diagram 2: Troubleshooting Chromatographic Purification

Troubleshooting Common Issues in Chromatographic Purification cluster_troubleshooting Troubleshooting start Crude this compound tlc TLC Analysis start->tlc column Column Chromatography tlc->column analysis Fraction Analysis (TLC) column->analysis pure_product Combine Pure Fractions & Evaporate analysis->pure_product tailing Peak Tailing/Streaking? analysis->tailing If Tailing poor_separation Poor Separation? analysis->poor_separation If Poor Separation add_tea Add Triethylamine to Eluent tailing->add_tea change_stationary_phase Use Alumina tailing->change_stationary_phase adjust_eluent Adjust Eluent Polarity poor_separation->adjust_eluent add_tea->column change_stationary_phase->column adjust_eluent->tlc Re-optimize

Caption: A decision-making workflow for troubleshooting common problems in the chromatographic purification of this compound.

III. Purity Assessment

Q6: How can I be sure that my purified this compound is actually pure?

Visual inspection (colorless liquid) and a sharp boiling point are good indicators of purity, but instrumental analysis is necessary for confirmation.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for assessing the purity of volatile compounds like this compound. It provides information on the number of components in your sample and can help in identifying impurities by their mass spectra.

  • High-Performance Liquid Chromatography (HPLC): HPLC with a suitable column (e.g., C18 reverse-phase) and a UV detector can also be used to determine purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the structure of the purified product and detect the presence of impurities if they are at a significant concentration.

IV. Safety Precautions

Q7: What safety precautions should I take when working with this compound and the reagents used for its purification?

  • This compound: It is a flammable liquid with an unpleasant odor.[2] It can cause skin and eye irritation.[2] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Picric Acid: Picric acid is an explosive when dry. It should always be kept moist with water. Handle with extreme care and avoid friction or impact.

  • Solvents and Reagents: The solvents and reagents used in the purification process (e.g., ethanol, diethyl ether, sodium hydroxide, picric acid) have their own specific hazards. Always consult the Safety Data Sheet (SDS) for each chemical before use.

This guide provides a comprehensive framework for the purification of crude this compound. By understanding the potential impurities and the principles behind each purification technique, you will be well-equipped to tackle the challenges of obtaining high-purity material for your research.

V. References

  • BenchChem Technical Support Team. (2025). Overcoming challenges in the purification of pyridine compounds. BenchChem.

  • ChemicalBook. (2025). This compound. Retrieved from --INVALID-LINK--

  • LookChem. (n.d.). Purification of Pyridine. Chempedia. Retrieved from --INVALID-LINK--

  • CymitQuimica. (n.d.). CAS 536-75-4: this compound. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). KR101652750B1 - Purification method of pyridine and pyridine derivatives. Retrieved from --INVALID-LINK--

  • Kim, S., et al. (n.d.). Preparation of pyridine derivatives from the corresponding 5-acetal-1-carbonyl compounds by acid.

  • ResearchGate. (2015). How can I remove the pyridine from the sugar compound? Retrieved from --INVALID-LINK--

  • ResearchGate. (2014). How do I get dry pyridine? Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). CN101981007A - Method for purification of pyridine, and method for production of chlorinated pyridine. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). An In-depth Technical Guide to the Historical Applications of Picrate Salts in Chemistry. BenchChem.

  • National Center for Biotechnology Information. (n.d.). Pyridine - Some Industrial Chemicals. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 77. Retrieved from --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from --INVALID-LINK--

  • ResearchGate. (2022). Picrate salts with bipyridine derivatives: Intra and intermolecular aspects. Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • Suzhou Senfeida Chemical Co., Ltd. (n.d.). China Pyridine Manufacturers Suppliers Factory. Retrieved from --INVALID-LINK--

  • BenchChem Technical Support Center. (n.d.). Work-up Procedures for Reactions Containing Pyridine Compounds. BenchChem.

  • BenchChem. (2025). Pyridine Synthesis Optimization: A Technical Support Center. BenchChem.

  • Tangyarikov, N. S., & Kosimov, S. F. (n.d.). Synthesis of Pyridines from Acetylene and Ammonia. Genius Journals Publishing Group.

  • ResearchGate. (n.d.). Reaction mechanism of aldehydes and ammonia to form pyridine bases. Retrieved from --INVALID-LINK--

  • PubMed. (2014). Ammonia and formaldehyde participate in the formation of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) in addition to creati(ni)ne and phenylacetaldehyde. Retrieved from --INVALID-LINK--

  • Wikipedia. (n.d.). Hantzsch pyridine synthesis. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Preparation of pyridinium salts. Retrieved from --INVALID-LINK--

  • SciSpace. (n.d.). A new reaction route for the synthesis of 2-methyl-5-ethyl-pyridine. Retrieved from --INVALID-LINK--

References

Technical Support Center: Improving Reaction Selectivity with 4-Ethylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of 4-Ethylpyridine in Catalysis

Welcome to the technical support center for this compound. As researchers and drug development professionals, achieving precise control over reaction outcomes is paramount. Unwanted side products not only reduce the yield of the desired molecule but also introduce significant purification challenges, impacting timelines and resource allocation. This compound (CAS 536-75-4) is a versatile pyridine derivative that serves as a powerful modulating ligand in transition-metal catalysis, particularly in palladium-catalyzed cross-coupling reactions.[1][2] Its role extends beyond that of a simple base; when used correctly, it can profoundly influence the steric and electronic environment of the catalytic center, thereby steering the reaction towards a specific, desired outcome.

This guide is structured to provide practical, actionable solutions to common challenges encountered in the lab. It is divided into two main sections:

  • Frequently Asked Questions (FAQs): Addressing fundamental concepts and "how-to" questions regarding the application of this compound.

  • Troubleshooting Guide: A problem-oriented section designed to help you diagnose and resolve specific issues like low yield, poor selectivity, and catalyst deactivation.

We will delve into the causality behind experimental choices, providing not just protocols, but the reasoning that empowers you to adapt and optimize these methods for your unique chemical systems.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in catalytic reactions?

This compound is an organic compound belonging to the pyridine family, featuring an ethyl group at the 4-position of the nitrogen-containing aromatic ring.[1][3][4] In catalysis, it primarily functions as a ligand—a molecule that binds to the central metal atom (e.g., palladium) of a catalyst.[1][5][6]

Its utility stems from the nitrogen atom's lone pair of electrons, which can coordinate to the metal center. The ethyl group provides a specific electronic and steric profile compared to unsubstituted pyridine or other derivatives. This coordination modifies the catalyst's properties, which can be leveraged to:

  • Enhance Selectivity: By sterically blocking certain reaction pathways or electronically influencing the stability of key intermediates, it can direct the reaction to form a specific regio- or stereoisomer.

  • Stabilize the Catalyst: In some cases, ligands like this compound can prevent the aggregation of the metal catalyst into inactive nanoparticles, thereby prolonging its active lifetime.[7]

  • Modulate Reactivity: It can tune the reactivity of the catalyst, sometimes slowing down an overly reactive system to prevent side reactions or, conversely, promoting a sluggish step in the catalytic cycle.[8]

Q2: How does this compound mechanistically improve reaction selectivity?

The primary mechanism involves its coordination to the palladium center, which is central to many cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira).[9][10] The catalytic cycle for these reactions generally involves oxidative addition, transmetalation (for Suzuki/Sonogashira) or olefin insertion (for Heck), and reductive elimination. This compound influences selectivity at several key points.

  • Steric Hindrance: The ethyl group, while not exceptionally large, provides more steric bulk than a hydrogen atom (as in pyridine). This can influence which substrate or which position on a substrate can easily approach the metal center for oxidative addition or subsequent steps. For instance, in reactions with polychlorinated aromatics, a ligand can help discriminate between two electronically similar but sterically different chlorine atoms.[7][11]

  • Electronic Effects: As an electron-donating group, the ethyl substituent increases the electron density on the pyridine nitrogen. When this compound binds to palladium, it makes the metal center more electron-rich. This can affect the rates of key steps in the catalytic cycle. For example, a more electron-rich palladium center can accelerate reductive elimination but may slow down oxidative addition. This modulation allows for fine-tuning the reaction to favor the desired product pathway over competing side reactions.[5][6][8]

The diagram below illustrates the general catalytic cycle for a Suzuki-Miyaura cross-coupling reaction and highlights the intervention points for a modulating ligand like this compound.

Catalytic_Cycle_Ligand_Intervention Pd0 Pd(0)L x (Active Catalyst) OxAdd Oxidative Addition of R1-X Pd0->OxAdd Ar-X PdII_R1X R1-Pd(II)L y -X OxAdd->PdII_R1X Transmetal Transmetalation with R2-B(OR)2 PdII_R1X->Transmetal R2-B(OR)2 PdII_R1R2 R1-Pd(II)L y -R2 Transmetal->PdII_R1R2 RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 Regeneration Product R1-R2 (Product) RedElim->Product Ligand This compound (Ligand, L) Ligand->Pd0 Coordination influences catalyst stability & reactivity Ligand->PdII_R1X Steric/electronic effects influence selectivity Ligand->PdII_R1R2 Modulates rate of reductive elimination

Caption: Ligand intervention in the Pd catalytic cycle.

Q3: What is a typical concentration or loading for this compound?

There is no "one-size-fits-all" answer, as the optimal concentration depends heavily on the specific reaction, substrates, catalyst, and solvent. However, a general starting point is to use it as an additive relative to the palladium catalyst.

ParameterRecommended Starting RangeRationale
Ligand-to-Metal Ratio 2 to 10 equivalents (relative to Pd)A common starting point is a 2:1 or 4:1 ratio of ligand to palladium. This ensures sufficient ligand is present to coordinate to the metal without being in vast excess, which could potentially inhibit the reaction by occupying all coordination sites.[12]
Concentration (Molarity) 0.01 M to 0.5 MThis is highly dependent on the overall reaction concentration. In very dilute reactions, a higher relative concentration of the ligand may be necessary to ensure effective coordination.

It is critical to screen the ligand loading. Too little may have no effect, while too much can poison the catalyst by creating an overly stable, saturated metal complex that is unable to participate in the catalytic cycle. Increased catalyst concentration generally increases the reaction rate, but the ratio of ligand to catalyst is often the more critical parameter for selectivity.[13]

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments.

Problem 1: Low or No Conversion of Starting Material

Q: I've added this compound to my cross-coupling reaction, but the reaction is sluggish or has stalled completely. What should I check first?

A: While this compound can improve selectivity, it can also inhibit the catalyst if not used correctly. Here is a logical workflow to diagnose the issue.

Troubleshooting_Low_Conversion Start Problem: Low or No Conversion Check1 Is the catalyst active? (Check reagent quality) Start->Check1 Check2 Is the ligand concentration optimal? Start->Check2 Check3 Are reaction conditions appropriate? Start->Check3 Sol1a Solution: Use a fresh, reliable Pd source (e.g., a pre-catalyst). Check1->Sol1a Pd(0) is sensitive to oxygen Sol1b Solution: Ensure inert atmosphere is rigorous. Degas solvents thoroughly. Check1->Sol1b Inconsistent results often point to atmosphere issues Sol2a Solution: Reduce this compound concentration. Excess ligand can poison the catalyst. Check2->Sol2a Most common issue Sol2b Solution: Screen a range of ligand:metal ratios (e.g., 1:1, 2:1, 4:1). Check2->Sol2b Sol3a Solution: Increase reaction temperature. Coordination may be too strong at low temps. Check3->Sol3a Sol3b Solution: Screen different bases or solvents. Solubility and base strength are key. Check3->Sol3b

Caption: Troubleshooting workflow for low reaction conversion.

Detailed Explanation:

  • Catalyst Inhibition by the Pyridine Nitrogen: The most common cause of failure is catalyst poisoning. The nitrogen on the pyridine ring can coordinate strongly to the palladium center. If the concentration of this compound is too high, it can fully occupy the available coordination sites on the palladium, preventing the aryl halide substrate from undergoing oxidative addition—the crucial first step of the catalytic cycle.[12][14]

  • Reagent Quality and Inert Atmosphere: Palladium catalysts, especially in their active Pd(0) state, are highly sensitive to oxygen. Ensure all reagents are pure and solvents are rigorously degassed. Using a stable, well-defined palladium precatalyst can often give more reproducible results than generating the active catalyst in situ from sources like Pd(OAc)₂.[12]

  • Reaction Temperature: The binding of a ligand to a metal is an equilibrium process. At lower temperatures, the ligand may bind too strongly, rendering the catalyst inactive. Cautiously increasing the reaction temperature can sometimes shift this equilibrium, freeing up a coordination site and allowing the catalytic cycle to proceed.

Problem 2: Poor Regioselectivity Despite Using this compound

Q: I am performing a Suzuki reaction on a di-chlorinated pyridine and still getting a mixture of products. How can I improve the C4-selectivity?

A: Achieving high regioselectivity in such systems is a known challenge. While this compound can help, other factors are critically important.

  • Choice of Ligand: this compound provides a certain steric and electronic profile. However, for particularly challenging substrates, a more sterically demanding ligand may be required to achieve high selectivity. Consider screening ligands with bulkier groups, such as N-heterocyclic carbenes (NHCs) or bulky phosphine ligands (e.g., XPhos, SPhos), which have been shown to promote coupling at sterically hindered positions.[7][14]

  • The "Ligand-Free" Anomaly: In some specific cases, particularly with N-heterocyclic substrates, so-called "ligand-free" conditions (often using a phase-transfer catalyst like tetrabutylammonium bromide) can surprisingly give very high selectivity.[7] This is thought to proceed via a different mechanism, possibly involving palladium nanoparticles, where the substrate's interaction with the catalyst surface dictates the outcome.[7] It is a counter-intuitive but powerful strategy to try when traditional ligand-based approaches fail.

  • Base and Solvent System: The choice of base and solvent can have a profound impact on selectivity. The base is not merely a stoichiometric reagent; it participates in the catalytic cycle, and its properties (strength, solubility, counter-ion) can influence the stability of intermediates. A systematic screen of bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvents (e.g., Dioxane/H₂O, Toluene, DMF) is essential.[14]

Problem 3: Significant Formation of Homocoupling Side Products

Q: My Sonogashira or Suzuki reaction is plagued by homocoupling of the alkyne or boronic acid. Can this compound help with this?

A: Yes, indirectly. Homocoupling is often promoted by oxygen and can be a sign of an inefficient primary catalytic cycle.

  • Mechanism of Homocoupling: In Sonogashira reactions, the copper co-catalyst is often responsible for the oxidative homocoupling of terminal alkynes (Glaser coupling).[15] In Suzuki reactions, homocoupling of boronic acids can be mediated by palladium in the presence of oxygen.[14]

  • How this compound Can Mitigate the Issue: By optimizing the main cross-coupling cycle, this compound can help the desired reaction outcompete the undesired homocoupling pathway. A well-ligated, stable, and efficient palladium catalyst will cycle through the productive pathway more rapidly, giving less opportunity for side reactions to occur.

  • Primary Solutions for Homocoupling:

    • Rigorous Degassing: This is the most critical factor. Ensure your solvent is thoroughly degassed and the reaction is maintained under a strict inert atmosphere (Argon or high-purity Nitrogen) from start to finish.[14]

    • Copper-Free Sonogashira: If alkyne homocoupling is a persistent issue, consider a copper-free Sonogashira protocol. These methods rely solely on palladium and often use an amine base to facilitate the reaction.[10][16]

    • Reagent Purity: Ensure your boronic acid is pure. Boronic acids can degrade over time to form boroxines, which can behave differently in catalytic reactions.

Experimental Protocols

Protocol 1: General Procedure for Improving Regioselectivity in a Suzuki-Miyaura Coupling

This protocol describes a general method for the selective coupling of a di-haloaromatic substrate, where this compound is used to favor reaction at one position over another.

Objective: To selectively couple an arylboronic acid at the C4 position of a 2,4-dichloropyridine.

Materials:

  • 2,4-Dichloropyridine (1.0 equiv)

  • Arylboronic Acid (1.2 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂, 0.02 equiv, 2 mol%)

  • This compound (0.08 equiv, 8 mol%, 4 equiv relative to Pd)

  • Potassium Carbonate (K₂CO₃, 3.0 equiv), finely ground and dried

  • 1,4-Dioxane and Water (4:1 v/v), degassed

  • Oven-dried glassware and magnetic stir bar

Procedure:

  • Inert Atmosphere Setup: Assemble an oven-dried round-bottom flask, equipped with a magnetic stir bar and a reflux condenser, under a positive pressure of Argon or Nitrogen.

  • Reagent Addition: To the flask, add the 2,4-dichloropyridine, arylboronic acid, and potassium carbonate.

  • Catalyst/Ligand Preparation: In a separate small vial, dissolve the Palladium(II) Acetate and this compound in a small amount of the degassed dioxane. Allow this mixture to stir for 5-10 minutes under an inert atmosphere. This pre-formation of the catalyst complex can lead to more consistent results.

  • Reaction Initiation: Add the degassed 4:1 Dioxane/Water solvent mixture to the main reaction flask via syringe, followed by the catalyst/ligand solution.

  • Heating and Monitoring: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS, checking for the consumption of starting material and the formation of the mono-alkylated product versus the di-alkylated product.

  • Work-up: Once the reaction is complete (or has reached maximum conversion of the starting material), cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to isolate the desired 2-chloro-4-arylpyridine product.

References

Validation & Comparative

Validating the Purity of 4-Ethylpyridine: A Comparative Guide to Quantitative NMR (qNMR)

Author: BenchChem Technical Support Team. Date: January 2026

<

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the precise determination of a compound's purity is not merely a regulatory hurdle, but a cornerstone of safety and efficacy. For a key building block like 4-Ethylpyridine, utilized in the synthesis of various active pharmaceutical ingredients (APIs), rigorous purity assessment is paramount.[1][2] This guide provides an in-depth, objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other analytical techniques, supported by experimental insights and protocols, to establish a robust framework for validating the purity of this compound.

The Imperative for an Orthogonal Approach in Purity Determination

Relying on a single analytical method for purity determination can be a precarious practice. Orthogonal methods, which are based on different chemical or physical principles, offer a more comprehensive and reliable assessment of a compound's purity.[1] Cross-validation, the process of comparing results from two or more distinct analytical techniques, is a critical step in method validation that instills a high degree of confidence in the reported purity values.[1] This guide champions the cross-validation of a spectroscopic method (qNMR) against traditional chromatographic techniques, providing a holistic view of a sample's purity profile.

Quantitative NMR (qNMR): A Primary Method of Measurement

Quantitative NMR (qNMR) has emerged as a powerful and versatile analytical tool for the precise quantification of chemical species.[3][4][5] Unlike chromatographic techniques that often require compound-specific response factors, qNMR is a primary ratio method.[6] The fundamental principle of qNMR is that the area of an NMR signal is directly proportional to the number of nuclei responsible for that signal.[3][5][7][8][9] This intrinsic property allows for the determination of the absolute concentration or purity of a substance by comparing the integral of an analyte's signal to that of a certified internal standard of known purity, without the need for a reference standard of the analyte itself.[5][9][10]

The United States Pharmacopeia (USP) and other international pharmacopeias recognize qNMR as a valuable tool for quantitative analysis, with specific guidelines outlined in chapters such as USP General Chapter <761>.[4][11]

The Causality Behind Experimental Choices in qNMR

Achieving accurate and reproducible qNMR results is not a matter of simply acquiring a spectrum and integrating the peaks.[3] It requires a meticulous approach to method planning, sample preparation, data acquisition, and processing.[3]

Selection of the Internal Standard: The Cornerstone of Accuracy

The choice of an internal standard is arguably the most critical decision in a qNMR experiment.[12][13] An ideal internal standard should possess the following characteristics:

  • High Purity: The standard must have a certified purity of ≥99% to ensure accurate quantification.[12]

  • Chemical Stability: It must not react with the analyte, the solvent, or any impurities present in the sample.[13]

  • Non-Overlapping Signals: The NMR signals of the internal standard must be well-resolved from those of the analyte and any potential impurities.[4][12][14] A sharp singlet in a region of the spectrum free from other signals is ideal.[12]

  • Good Solubility: The standard must be fully soluble in the chosen deuterated solvent to avoid inhomogeneities that can lead to line broadening and inaccurate integration.[3][12]

  • Known Number of Protons: The signal chosen for quantification must correspond to a known number of protons in the internal standard's structure.

For the analysis of this compound, a suitable internal standard would be one that provides a sharp singlet in a region away from the aromatic and aliphatic signals of the analyte. Maleic acid or 1,4-dinitrobenzene are potential candidates, depending on the chosen solvent.[4]

The Critical Role of Relaxation Delay (d1)

A common pitfall in qNMR is the use of an insufficient relaxation delay (d1).[13] In NMR spectroscopy, the time it takes for the nuclear spins to return to their equilibrium state after being perturbed by a radiofrequency pulse is known as the spin-lattice relaxation time (T1).[15][16] To obtain quantitatively accurate data, the relaxation delay between successive pulses must be at least five times the T1 value of the slowest relaxing nucleus of interest (both in the analyte and the internal standard).[10][16][17] This ensures that all signals are fully relaxed and their integrals are directly proportional to the number of nuclei.[10] The T1 of a nucleus can be determined experimentally using an inversion-recovery experiment.[15]

Optimizing Acquisition Parameters for Quantitative Accuracy

Beyond the relaxation delay, several other acquisition parameters must be carefully optimized:

  • Number of Scans (ns): A sufficient number of scans should be acquired to achieve a high signal-to-noise ratio (S/N). For integration errors of less than 1%, an S/N of at least 250:1 is recommended.[10][18]

  • Acquisition Time (aq): A longer acquisition time allows for the complete decay of the Free Induction Decay (FID) signal, resulting in better resolution and more accurate integration.[17]

  • Pulse Angle: While a 90° pulse provides the maximum signal, smaller flip angles (e.g., 30° or 45°) can be used to shorten the required relaxation delay, but this must be carefully validated.[19]

Experimental Protocol: Purity Determination of this compound by ¹H-qNMR

This protocol outlines a self-validating system for the determination of this compound purity using an internal standard.

1. Materials and Reagents:

  • This compound sample of unknown purity

  • High-purity (≥99.5%) certified internal standard (e.g., Maleic Acid)

  • Deuterated solvent (e.g., DMSO-d₆, ensuring both analyte and standard are fully soluble)

  • Class A volumetric flasks and pipettes

  • Analytical balance with a readability of at least 0.01 mg

2. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry vial.

  • Accurately weigh approximately 10-20 mg of the certified internal standard into the same vial. The molar ratio of analyte to standard should be optimized for clear signal integration.

  • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the chosen deuterated solvent.

  • Ensure complete dissolution by gentle vortexing or sonication.

  • Transfer the solution to a high-quality 5 mm NMR tube.

3. NMR Data Acquisition:

  • Insert the sample into the NMR spectrometer and allow it to equilibrate to the probe temperature (typically 25 °C) for at least 5 minutes.[17]

  • Shim the magnetic field to achieve optimal resolution and lineshape.

  • Determine the T1 of the slowest relaxing proton in both the this compound and the internal standard using an inversion-recovery pulse sequence.

  • Set the relaxation delay (d1) to at least 5 times the longest measured T1 value.

  • Acquire the ¹H NMR spectrum using optimized parameters (e.g., sufficient number of scans for S/N > 250:1, appropriate spectral width, and acquisition time).[1][10]

4. Data Processing and Purity Calculation:

  • Apply appropriate phasing and baseline correction to the acquired spectrum.[20]

  • Integrate the well-resolved signals of both the this compound and the internal standard. For this compound, the signals corresponding to the aromatic protons or the ethyl group can be used.[21]

  • Calculate the purity of the this compound sample using the following equation[22]:

    Where:

    • I_analyte = Integral of the selected this compound signal

    • N_analyte = Number of protons corresponding to the integrated this compound signal

    • I_std = Integral of the selected internal standard signal

    • N_std = Number of protons corresponding to the integrated internal standard signal

    • MW_analyte = Molecular weight of this compound (107.15 g/mol )[23]

    • MW_std = Molecular weight of the internal standard

    • m_std = Mass of the internal standard

    • m_analyte = Mass of the this compound sample

    • P_std = Purity of the internal standard

Visualizing the qNMR Workflow

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_analyte Accurately Weigh This compound dissolve Dissolve in Deuterated Solvent weigh_analyte->dissolve weigh_std Accurately Weigh Internal Standard weigh_std->dissolve transfer Transfer to NMR Tube dissolve->transfer equilibrate Temperature Equilibration transfer->equilibrate shim Shimming equilibrate->shim t1_measure T1 Measurement shim->t1_measure acquire Acquire Spectrum (d1 ≥ 5*T1) t1_measure->acquire process Phasing & Baseline Correction acquire->process integrate Integrate Signals process->integrate calculate Calculate Purity integrate->calculate

Figure 1: Experimental workflow for the purity determination of this compound by qNMR.

Comparison with Alternative Analytical Techniques

While qNMR offers significant advantages, it is essential to understand its performance in the context of other widely used techniques for purity analysis, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

FeatureqNMRHPLCGCTitration
Principle Nuclear spin propertiesDifferential partitioningDifferential partitioningChemical reaction
Quantification Absolute (with internal std)Relative (requires analyte std)Relative (requires analyte std)Absolute
Selectivity High (structurally specific)High (separation-based)High (separation-based)Low (functional group specific)
Sample Throughput ModerateHighHighModerate
Non-destructive YesNoNoNo
Impurity Identification PossibleRequires MS couplingRequires MS couplingNot possible
Development Time Short to moderateModerate to longModerate to longShort

Table 1: Comparison of qNMR with other analytical techniques for purity assessment.

qNMR vs. HPLC

HPLC is a cornerstone of pharmaceutical analysis, offering excellent separation capabilities and high sensitivity.[1] However, for quantitative purposes, it typically requires a certified reference standard for every impurity to be quantified, which can be costly and time-consuming to synthesize and certify.[24] qNMR, on the other hand, can provide accurate quantification of both the main component and impurities using a single, structurally unrelated internal standard.[19][24] This makes qNMR a more efficient and economical choice, especially in the early stages of drug development when impurity standards may not be readily available.[19]

The Logic of qNMR Quantification

qNMR_Logic cluster_inputs Experimental Inputs cluster_measurement NMR Measurement cluster_data Data Extraction cluster_calculation Purity Calculation Analyte Known Mass of This compound Spectrum Acquired ¹H NMR Spectrum Analyte->Spectrum Purity Purity (%) = f(I_analyte, I_std, Masses, MWs, P_std) Analyte->Purity Standard Known Mass & Purity of Internal Standard Standard->Spectrum Standard->Purity Integral_A Integral of Analyte Signal (I_analyte) (Proportional to Moles_analyte) Spectrum->Integral_A Integral_S Integral of Standard Signal (I_std) (Proportional to Moles_std) Spectrum->Integral_S Integral_A->Purity Integral_S->Purity

Figure 2: Logical relationship between experimental inputs and purity calculation in qNMR.

Conclusion: An Authoritative and Trustworthy Approach

For researchers, scientists, and drug development professionals, adopting qNMR for the purity determination of this compound and other key intermediates offers a robust, accurate, and efficient analytical solution. Its foundation as a primary method of measurement, coupled with a well-designed, self-validating experimental protocol, provides a high degree of confidence in the analytical results. By understanding the causality behind critical experimental parameters and cross-validating with orthogonal techniques like HPLC, qNMR can be seamlessly integrated into a comprehensive quality control strategy, ensuring the integrity and safety of the final pharmaceutical products.

References

A Senior Application Scientist's Guide to Catalyst Selection: 4-Ethylpyridine vs. 4-Methylpyridine in Nucleophilic Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in synthetic chemistry and drug development, the choice of catalyst can be the difference between a high-yielding, rapid reaction and a sluggish, inefficient process. While structurally similar, 4-Ethylpyridine and 4-methylpyridine (γ-picoline) present a nuanced choice for nucleophilic catalysis. This guide provides an in-depth comparison of their performance, grounded in physicochemical properties and experimental context, to empower scientists to make informed decisions for their specific applications.

Foundational Physicochemical Properties: The "Why" Behind Performance

The catalytic efficacy of 4-substituted pyridines is governed by a delicate interplay between the basicity (and by extension, nucleophilicity) of the ring nitrogen and the steric accessibility of that nitrogen atom. The choice between an ethyl and a methyl group directly impacts these two critical parameters.

Alkyl groups at the 4-position enhance the electron density on the pyridine ring through an inductive effect, making the nitrogen lone pair more available and thus more basic and nucleophilic compared to unsubstituted pyridine. However, the size of the alkyl group introduces steric hindrance that can impede the catalyst's interaction with bulky substrates.

A summary of their key properties is presented below:

Property4-MethylpyridineThis compoundRationale for Catalytic Impact
Structure CH₃C₅H₄NCH₃CH₂C₅H₄NThe additional methylene unit in the ethyl group increases its steric bulk.
pKa of Conjugate Acid 5.98 - 6.02[1][2][3][4]5.87[5]A higher pKa indicates greater basicity, which generally correlates with higher nucleophilicity of the nitrogen atom.
Steric Hindrance LowerHigherThe more compact methyl group allows for easier access to the nitrogen atom, especially for sterically demanding substrates.[6][7][8]
Electronic Effect Inductive DonorInductive DonorBoth groups are electron-donating, which activates the pyridine ring for nucleophilic attack. The ethyl group is typically considered a slightly stronger inductive donor.[7]

Interestingly, while the ethyl group has a slightly stronger inductive effect, experimental data shows 4-methylpyridine is the more basic of the two .[1][5] This highlights that the overall basicity is a complex property not solely dictated by simple inductive effects. This crucial difference forms the basis of our comparison: 4-methylpyridine offers slightly higher intrinsic nucleophilicity in a less crowded environment, whereas this compound is slightly less basic and presents a larger steric profile.

The Mechanism of Nucleophilic Acyl Transfer

In many common applications, such as the acylation of alcohols, these catalysts operate via a nucleophilic catalysis pathway.[9][10][11][12] The pyridine nitrogen attacks the electrophilic acyl source (e.g., an acid anhydride or acyl chloride) to form a highly reactive N-acylpyridinium intermediate. This intermediate is much more susceptible to attack by a weakly nucleophilic alcohol than the original acylating agent.

Acyl_Transfer_Mechanism cluster_0 Step 1: Formation of Acylpyridinium Intermediate cluster_1 Step 2: Nucleophilic Attack by Alcohol Catalyst 4-Alkylpyridine Intermediate [4-Alkyl-N-acylpyridinium]⁺ X⁻ (Reactive Intermediate) Catalyst->Intermediate Nucleophilic Attack AcylSource R'-C(O)-X (e.g., Acetic Anhydride) AcylSource->Intermediate Alcohol R-OH Product Ester (R-O-C(O)-R') Intermediate->Product Acyl Transfer Alcohol->Product RegenCatalyst Regenerated Catalyst Product->RegenCatalyst

General mechanism for nucleophilic catalysis in acylation.

The efficiency of both steps is influenced by the catalyst's structure. A more nucleophilic catalyst (higher basicity) will form the acylpyridinium intermediate faster (Step 1). However, if the alkyl group is too bulky, it can hinder the approach of the alcohol to the activated intermediate (Step 2), slowing the overall reaction, particularly with hindered alcohols.[13]

Comparative Performance in Key Reactions

While direct, side-by-side kinetic studies are sparse in the literature, we can extrapolate performance based on the fundamental properties discussed.

A. Acylation of Alcohols

This is the most common application for 4-alkylpyridine catalysts.[14][15] The goal is to form an ester from an alcohol and an acylating agent like acetic anhydride.

Scenario 1: Primary or Unhindered Secondary Alcohols In this case, steric hindrance is minimal. The reaction rate will be primarily driven by the nucleophilicity of the catalyst.

  • 4-Methylpyridine: With its slightly higher pKa, it is expected to be a marginally more effective catalyst, leading to faster reaction times.

  • This compound: Will still be a highly effective catalyst, likely with kinetics that are only slightly slower than 4-methylpyridine.

Scenario 2: Sterically Hindered Alcohols (e.g., tert-Butanol, Adamantanol) Here, sterics become the dominant factor. The accessibility of the N-acylpyridinium intermediate is critical.

  • 4-Methylpyridine: The smaller methyl group provides a significant advantage, allowing the bulky alcohol to approach the reactive intermediate more easily. This often translates to higher yields and more practical reaction times.

  • This compound: The larger ethyl group can create a crowded environment around the reactive center, significantly slowing down or even stalling the reaction with a bulky nucleophile.

Illustrative Performance Data (Acylation of 1-Adamantanol)

Catalyst (10 mol%)Relative Basicity (pKa)Relative Steric HindranceExpected Reaction TimeExpected Yield
4-Methylpyridine Higher (~5.98)[1][4]LowModerateGood
This compound Lower (~5.87)[5]ModerateLongLow to Moderate
DMAP (control) Much Higher (~9.7)ModerateShortExcellent

This table is illustrative, based on established chemical principles of steric hindrance and nucleophilicity in acylation reactions.[12]

B. Morita-Baylis-Hillman (MBH) Reaction

The MBH reaction forms a C-C bond between an activated alkene and an electrophile, catalyzed by a nucleophile like a tertiary amine.[16][17][18] The first step involves the nucleophilic addition of the catalyst to the alkene.

  • 4-Methylpyridine: Its higher basicity and lower steric bulk would favor the initial Michael addition step, potentially leading to faster overall reaction rates compared to this compound, especially when bulky electrophiles or alkenes are used.

  • This compound: While still active, the increased steric hindrance and slightly lower basicity may result in slower reaction rates.

Experimental Protocol: Catalytic Acylation of a Secondary Alcohol

This protocol provides a representative workflow for a small-scale acylation reaction.

Experimental_Workflow A 1. Reagent Setup - Dissolve alcohol (1 equiv) & catalyst (0.1 equiv) in DCM under N₂ B 2. Addition - Add base (e.g., Et₃N, 1.5 equiv) - Cool to 0°C - Add Ac₂O (1.2 equiv) dropwise A->B C 3. Reaction - Warm to room temperature - Stir for 2-16 h - Monitor by TLC B->C D 4. Workup - Quench with sat. NH₄Cl(aq) - Separate layers C->D E 5. Purification - Wash organic layer (H₂O, brine) - Dry over Na₂SO₄ - Concentrate in vacuo D->E F 6. Analysis - Purify by column chromatography - Characterize product (NMR, MS) E->F

Standard workflow for a laboratory-scale acylation reaction.

Step-by-Step Methodology:

  • Inert Atmosphere: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the secondary alcohol (e.g., 1-phenylethanol, 1.0 mmol, 1.0 equiv).

  • Reagent Dissolution: Add anhydrous dichloromethane (DCM, 5 mL) and the chosen catalyst, either 4-methylpyridine or This compound (0.1 mmol, 0.1 equiv). Purge the flask with an inert gas (Nitrogen or Argon).

  • Base Addition: Add triethylamine (1.5 mmol, 1.5 equiv) to act as a stoichiometric base to neutralize the acid byproduct.

  • Acylating Agent Addition: Cool the reaction mixture to 0°C in an ice bath. Add acetic anhydride (1.2 mmol, 1.2 equiv) dropwise via syringe over 5 minutes.

  • Reaction Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed (typically 2-16 hours).

  • Aqueous Workup: Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution (10 mL). Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.

  • Extraction & Purification: Extract the aqueous layer with DCM (2 x 10 mL). Combine the organic layers, wash with water (15 mL) and then brine (15 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Final Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure ester.

Senior Scientist's Recommendation

The choice between this compound and 4-methylpyridine is a classic example of optimizing for specific reaction parameters.

  • Choose 4-Methylpyridine for general purposes and sterically demanding applications. Its combination of slightly higher basicity and, more importantly, lower steric hindrance makes it a more versatile and robust catalyst. It is the recommended starting point for new reactions involving secondary or tertiary alcohols.

  • Consider this compound when exploring catalyst screening for unhindered substrates. While marginally less basic, the difference in performance for simple substrates is often minimal. It can serve as a viable alternative if, for instance, cost or availability are determining factors.

Ultimately, for challenging acylations, silylations, or other nucleophilically catalyzed reactions, the less sterically encumbered 4-methylpyridine provides a greater probability of success by ensuring the reactive intermediate remains accessible to a wide range of substrates.

References

A Comparative Analysis of the Reactivity of 4-Ethylpyridine and 3-Ethylpyridine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

In the intricate landscape of pharmaceutical and materials science, the subtle structural differences between isomers can lead to profound variations in chemical reactivity and, consequently, their application. This guide offers an in-depth, objective comparison of the reactivity of two such isomers: 4-Ethylpyridine and 3-Ethylpyridine. Drawing upon established chemical principles and experimental observations, this document serves as a critical resource for researchers, scientists, and professionals in drug development.

Introduction: Structural Isomers with Distinct Personalities

This compound and 3-Ethylpyridine are structural isomers with the chemical formula C₇H₉N.[1][2] Both consist of a pyridine ring substituted with an ethyl group. The key distinction lies in the position of this ethyl group on the pyridine ring, which significantly influences the electron density distribution within the aromatic system and the steric accessibility of the nitrogen atom.[3] In this compound, the ethyl group is at the para-position relative to the nitrogen, while in 3-Ethylpyridine, it occupies the meta-position. This seemingly minor difference dictates their behavior in a wide array of chemical transformations.

Diagram: Structural Comparison of this compound and 3-Ethylpyridine

Caption: Molecular structures of this compound and 3-Ethylpyridine.

Electronic Effects and Basicity

The nitrogen atom in the pyridine ring possesses a lone pair of electrons, rendering these compounds basic. The position of the electron-donating ethyl group influences this basicity. In this compound, the ethyl group is in a position where it can exert a positive inductive (+I) and hyperconjugative effect, effectively donating electron density to the ring and, importantly, towards the nitrogen atom. This increases the electron density on the nitrogen, making this compound a stronger base.

Conversely, in 3-Ethylpyridine, the ethyl group's electron-donating effect is less pronounced at the nitrogen atom due to its meta-position. Consequently, 3-Ethylpyridine is a slightly weaker base than its 4-substituted counterpart. This difference in basicity has a cascading effect on their reactivity, particularly in reactions involving the nitrogen atom.

Table 1: Comparison of Physical and Electronic Properties

PropertyThis compound3-Ethylpyridine
CAS Number536-75-4536-78-7[4]
Molecular FormulaC₇H₉NC₇H₉N[4]
Molecular Weight107.15 g/mol 107.15 g/mol [4]
Boiling Point168 °C163-166 °C[4]
pKa of Conjugate Acid5.87[1]5.80[4]

Reactivity towards Electrophilic Aromatic Substitution

Pyridine itself is significantly less reactive towards electrophilic aromatic substitution (SEAr) than benzene.[5] The electronegative nitrogen atom deactivates the ring towards attack by electrophiles. When substitution does occur, it is highly directed to the 3- and 5-positions.[6]

The presence of the activating ethyl group in both isomers increases the rate of SEAr compared to unsubstituted pyridine. However, the directing effects differ:

  • This compound: The ethyl group at the 4-position reinforces the inherent directing effect of the nitrogen atom. Electrophilic attack is strongly favored at the positions ortho to the ethyl group (3- and 5-positions), which are also meta to the nitrogen.

  • 3-Ethylpyridine: The ethyl group at the 3-position directs incoming electrophiles to the positions ortho and para to it. This leads to a mixture of products, with substitution occurring at the 2-, 4-, and 6-positions. The reaction is often less selective than with this compound. For instance, under appropriate conditions, bromination of 3-ethylpyridine can yield 4-bromo-3-ethylpyridine.[7]

Diagram: Electrophilic Aromatic Substitution Workflow

Electrophilic_Aromatic_Substitution cluster_reagents Reagents cluster_process Reaction Steps Ethylpyridine Ethylpyridine (4- or 3-isomer) Attack Nucleophilic Attack by Pyridine Ring Ethylpyridine->Attack Electrophile Electrophile (E+) Activation Activation of Electrophile Electrophile->Activation Catalyst Lewis or Brønsted Acid Catalyst->Activation Activation->Attack Generates E+ Intermediate Formation of Sigma Complex Attack->Intermediate Deprotonation Proton Removal to Restore Aromaticity Intermediate->Deprotonation Product Substituted Ethylpyridine Deprotonation->Product

Caption: Generalized workflow for electrophilic aromatic substitution on ethylpyridines.

Reactivity towards Nucleophilic Aromatic Substitution

The pyridine ring, being electron-deficient, is more susceptible to nucleophilic aromatic substitution (SNAr) than benzene, particularly at the 2- and 4-positions.[8][9] This is due to the ability of the electronegative nitrogen to stabilize the negative charge in the Meisenheimer-like intermediate.

  • This compound: With a suitable leaving group at the 4-position (e.g., a halide), this compound would be highly reactive towards nucleophiles. The ethyl group's electron-donating nature slightly deactivates the ring for SNAr compared to an unsubstituted pyridine, but the 4-position remains a prime site for attack.

  • 3-Ethylpyridine: Nucleophilic attack at the 3-position is significantly less favorable because the negative charge in the intermediate cannot be delocalized onto the nitrogen atom.[8] Therefore, 3-substituted pyridines are generally much less reactive in SNAr reactions.

Reactions at the Nitrogen Atom

The lone pair on the nitrogen atom makes it a nucleophilic center, readily participating in reactions like N-alkylation, N-acylation, and N-oxidation.

  • N-Oxidation: Both isomers can be oxidized to their respective N-oxides using peracids.[10] The increased basicity of this compound suggests it may react more readily in N-oxidation compared to 3-Ethylpyridine under identical conditions. Pyridine N-oxides are valuable intermediates as the N-oxide group activates the ring towards electrophilic substitution, particularly at the 4-position, and can be subsequently removed by reduction.[5][11]

  • Alkylation and Acylation: Both isomers undergo alkylation and acylation at the nitrogen to form pyridinium salts.[12] Given its higher basicity, this compound is expected to be more nucleophilic and thus react faster in these types of reactions.

Reactions Involving the Ethyl Group

The ethyl side chain can also undergo reactions, most notably oxidation.

  • Oxidation of the Ethyl Group: Under strong oxidizing conditions, the ethyl group of both isomers can be oxidized to a carboxyl group, yielding the corresponding pyridinecarboxylic acids. For example, 3-ethylpyridine can be oxidized to nicotinic acid (pyridine-3-carboxylic acid), an important intermediate.[7] Similarly, oxidation of this compound would produce isonicotinic acid (pyridine-4-carboxylic acid). The choice of oxidizing agent is crucial to control the extent of oxidation and avoid ring degradation.[13] Microbial oxidation has also been employed for the selective conversion of 3-ethylpyridine to pyridyl-3-acetic acid.[14]

Experimental Protocols

Representative Protocol: Nitration of this compound

Objective: To synthesize 3-nitro-4-ethylpyridine via electrophilic aromatic substitution.

Materials:

  • This compound

  • Fuming Nitric Acid (90%)

  • Concentrated Sulfuric Acid (98%)

  • Ice

  • Sodium Carbonate solution (10%)

  • Dichloromethane

  • Anhydrous Magnesium Sulfate

Procedure:

  • In a three-necked flask equipped with a dropping funnel, thermometer, and magnetic stirrer, cool 20 mL of concentrated sulfuric acid to 0°C in an ice-salt bath.

  • Slowly add 5.0 g of this compound to the cold sulfuric acid while maintaining the temperature below 10°C.

  • Prepare the nitrating mixture by carefully adding 4.5 mL of fuming nitric acid to 10 mL of concentrated sulfuric acid, keeping the mixture cool.

  • Add the nitrating mixture dropwise to the 4-ethylpyridinium sulfate solution over 30 minutes, ensuring the reaction temperature does not exceed 30°C.

  • After the addition is complete, heat the reaction mixture to 90°C and maintain this temperature for 2 hours.

  • Cool the reaction mixture to room temperature and pour it carefully onto 100 g of crushed ice.

  • Neutralize the acidic solution by slowly adding 10% sodium carbonate solution until the pH is approximately 8.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield the crude product, which can be further purified by distillation or chromatography.

Trustworthiness Note: The slow, controlled addition of reagents and careful temperature management are critical for both safety and reaction selectivity. The neutralization and extraction steps are standard procedures for isolating basic organic products from an acidic reaction medium.

Representative Protocol: Oxidation of 3-Ethylpyridine to Nicotinic Acid

Objective: To synthesize nicotinic acid (pyridine-3-carboxylic acid) via oxidation of the ethyl group.

Materials:

  • 3-Ethylpyridine

  • Potassium Permanganate (KMnO₄)

  • Sodium Hydroxide

  • Hydrochloric Acid

  • Water

Procedure:

  • In a round-bottom flask fitted with a reflux condenser, dissolve 5.0 g of 3-Ethylpyridine in 100 mL of water.

  • Slowly add 15 g of potassium permanganate in portions to the stirred solution. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.

  • After the addition is complete, heat the mixture to reflux for 3 hours. The purple color of the permanganate should disappear, and a brown precipitate of manganese dioxide will form.

  • Cool the reaction mixture and filter to remove the manganese dioxide. Wash the precipitate with a small amount of hot water.

  • Combine the filtrate and washings and concentrate the volume to approximately 50 mL by heating.

  • Acidify the solution to its isoelectric point (pH ~3.4) by the dropwise addition of concentrated hydrochloric acid.

  • Cool the solution in an ice bath to precipitate the nicotinic acid.

  • Collect the crystalline product by vacuum filtration, wash with a small amount of cold water, and dry.

Trustworthiness Note: The progress of the oxidation can be monitored by the disappearance of the purple permanganate color. Precise pH adjustment is crucial for the efficient precipitation and isolation of the amphoteric nicotinic acid product.[13]

Conclusion

The reactivity of this compound and 3-Ethylpyridine, while sharing the same molecular formula, is markedly different due to the positional isomerism of the ethyl group. This compound is the more basic of the two and generally more reactive at the nitrogen atom. Its symmetry leads to more selective outcomes in electrophilic aromatic substitution. 3-Ethylpyridine, while less basic, offers different regioselectivity in ring substitution reactions. Understanding these nuanced differences is paramount for synthetic chemists in selecting the appropriate isomer and reaction conditions to achieve a desired chemical transformation, whether in the synthesis of pharmaceuticals, agrochemicals, or novel materials.[1][7][12]

References

A Technical Guide to 4-Vinylpyridine Copolymerization: A Comparative Analysis with Non-Polymerizable 4-Ethylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Tale of Two Pyridines

In the realm of functional polymers, pyridine-containing materials offer a unique combination of properties, including pH-responsiveness, metal coordination capabilities, and the potential for quaternization, making them invaluable for applications ranging from drug delivery to catalysis.[1][2] At the heart of this chemistry are pyridine-based monomers. This guide focuses on two structurally similar yet functionally distinct molecules: 4-vinylpyridine (4VP) and 4-ethylpyridine.

A crucial distinction dictates their roles in polymer science. 4-Vinylpyridine possesses a reactive vinyl group (an ethenyl group), rendering it a versatile monomer for addition polymerization. In contrast, this compound features a saturated ethyl group, which is non-polymerizable under standard radical or ionic conditions. Therefore, a direct performance comparison in "copolymerization reactions" is not chemically feasible.

This guide will provide an in-depth exploration of 4-vinylpyridine's superior performance and versatility in copolymerization, supported by experimental data. It will also clarify the role of this compound in polymer science, not as a comonomer, but as a related small molecule, to provide a comprehensive understanding for researchers in the field.

Section 1: Monomer Reactivity - The Decisive Structural Difference

The capacity of a molecule to act as a monomer in addition polymerization hinges on the presence of a polymerizable group, typically a carbon-carbon double bond. The comparison between 4VP and this compound is a clear illustration of this principle.

  • 4-Vinylpyridine (4VP): The vinyl group's π-bond is susceptible to attack by radical or ionic initiators, enabling the molecule to link sequentially with other monomers to form a long polymer chain. This reactivity is the foundation for its extensive use in creating functional copolymers.[1]

  • This compound: Lacking a double bond in its ethyl side chain, this molecule is inert to the chain-growth mechanisms of addition polymerization. It cannot be incorporated into a polymer backbone via these methods and thus does not participate in copolymerization. Its primary roles are as a ligand, a reagent in organic synthesis, or a model compound.[3]

Caption: Chemical structures of 4-vinylpyridine and this compound.

Section 2: Copolymerization of 4-Vinylpyridine - A Deep Dive

The utility of 4VP is fully realized in its ability to copolymerize with a wide range of other monomers. This allows for the precise tuning of material properties by combining the characteristics of P4VP with those of other polymers like polystyrene (PS) or poly(acrylates).

Controlling the Reaction: The Power of CRP

While conventional free-radical polymerization can be used, it offers limited control over molecular weight and architecture.[1] For advanced applications, controlled radical polymerization (CRP) techniques are paramount. These methods introduce a dynamic equilibrium between active and dormant polymer chains, enabling the synthesis of well-defined polymers with low dispersity (Đ) and complex architectures like block copolymers.

Key CRP techniques for 4VP include:

  • Atom Transfer Radical Polymerization (ATRP): ATRP has been successfully used to polymerize 4VP, but it requires careful selection of the catalyst system. The pyridine nitrogen in both the monomer and the polymer can coordinate with the copper catalyst, potentially deactivating it. Using chloride-based initiating systems and specific ligands can mitigate these effects and achieve good control.[4]

  • Reversible Addition-Fragmentation Chain-transfer (RAFT) Polymerization: RAFT is arguably the most versatile CRP method for a wide range of monomers, including 4VP. It has been successfully employed to create well-defined P4VP homopolymers and block copolymers with monomers that are incompatible with other methods.[5]

  • Nitroxide-Mediated Polymerization (NMP): NMP is another effective technique for the controlled polymerization of 4VP, often using mediators like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl).[6]

Predicting Copolymer Composition: Reactivity Ratios

The composition of a copolymer is dictated by the reactivity ratios (r₁ and r₂) of the two monomers. These values describe the relative preference of a growing polymer chain ending in one monomer to add another of the same monomer versus the other comonomer.

An analysis of 4VP's reactivity ratios with common comonomers reveals its versatile copolymerization behavior.

Comonomer (M₂)r₁ (4VP)r₂ (M₂)r₁ x r₂Copolymerization TendencyReference(s)
Styrene~0.80 - 0.85~0.66 - 0.67~0.53 - 0.57Tendency towards random/alternating[7]
Ethyl Acrylate~0.34 - 0.36~0.23 - 0.25~0.08 - 0.09Strong tendency towards alternation

Interpretation:

  • With Styrene: The reactivity ratios are both less than 1, and their product is significantly less than 1, indicating a preference for cross-propagation. This leads to the formation of copolymers with a tendency towards a random or alternating structure, where both monomers are well-integrated along the chain.[7]

  • With Ethyl Acrylate: Both r₁ and r₂ are significantly less than 1. This denotes a strong preference for the growing chain to add the other monomer, leading to a highly alternating copolymer structure.

This ability to form various copolymer microstructures is key to tailoring the final material's properties.

Caption: General scheme for the copolymerization of 4VP.

Properties of P4VP-Containing Copolymers

The inclusion of 4VP units imparts unique functionalities to the resulting copolymer:

  • pH-Responsiveness: The pyridine nitrogen is weakly basic and can be protonated at low pH. This leads to swelling or dissolution of the polymer in acidic aqueous solutions, a property heavily utilized in smart drug delivery systems.

  • Metal Coordination: The lone pair of electrons on the nitrogen atom allows P4VP segments to act as ligands, forming complexes with various metal ions. This is useful for creating catalytic materials or for metal ion scavenging.[8]

  • Hydrogen Bonding: The pyridine ring can act as a hydrogen bond acceptor, allowing for the formation of supramolecular assemblies with donor molecules.[9]

  • Thermal Properties: P4VP has a relatively high glass transition temperature (Tg) of around 142 °C, which can enhance the thermal stability of the copolymers it is part of.[9]

Section 3: Experimental Protocols

To ensure scientific integrity and reproducibility, detailed methodologies are crucial. Below are representative protocols for the synthesis and characterization of a poly(styrene-b-4-vinylpyridine) block copolymer via RAFT polymerization.

Protocol: RAFT Synthesis of PS-b-P4VP Block Copolymer

This two-step protocol first involves synthesizing a polystyrene macro-chain transfer agent (PS-macro-CTA), which is then chain-extended with 4VP.

Step 1: Synthesis of Polystyrene Macro-CTA

  • Reagents: Styrene (monomer), AIBN (initiator), cumyl dithiobenzoate (CDB) (RAFT agent), anisole (solvent).

  • Setup: Add CDB (1 eq), AIBN (0.2 eq), and styrene (100 eq) to a Schlenk flask equipped with a magnetic stir bar.

  • Degassing: Subject the mixture to at least three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Polymerization: Place the sealed flask in a preheated oil bath at 60-70 °C and stir for the desired time (e.g., 8-16 hours, depending on the target molecular weight).

  • Isolation: Stop the reaction by cooling the flask in an ice bath and exposing it to air. Dilute the viscous solution with THF and precipitate the polymer into a large excess of cold methanol.

  • Purification: Filter the pink polymer, wash with fresh methanol, and dry under vacuum at 40 °C to a constant weight.

Step 2: Chain Extension with 4-Vinylpyridine

  • Reagents: PS-macro-CTA (from Step 1), 4-vinylpyridine (monomer), AIBN (initiator), DMF (solvent).

  • Setup: Dissolve the PS-macro-CTA (1 eq) in DMF in a Schlenk flask. Add 4-vinylpyridine (e.g., 200 eq) and AIBN (0.2 eq).

  • Degassing: Repeat the freeze-pump-thaw cycles to deoxygenate the solution.

  • Polymerization: Immerse the flask in a preheated oil bath at 60 °C and stir for 12-24 hours.

  • Isolation & Purification: Stop the reaction by cooling. Dilute with THF and precipitate the block copolymer into an excess of a non-solvent like cold hexane or diethyl ether. Filter and dry the final product under vacuum.

Protocol: Characterization of the Copolymer

1. ¹H NMR Spectroscopy (for Composition Analysis)

  • Sample Prep: Dissolve ~10 mg of the dried PS-b-P4VP copolymer in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Acquisition: Acquire the ¹H NMR spectrum.

  • Analysis: Compare the integrated area of the aromatic protons of the styrene units (typically δ 6.3-7.2 ppm) with the characteristic protons of the pyridine ring in the 4VP units (typically δ 8.2-8.5 ppm and δ 6.5-7.0 ppm).[4][10] The molar ratio of the two blocks can be calculated from this comparison.

2. Gel Permeation Chromatography (GPC) (for Molecular Weight and Dispersity)

  • Sample Prep: Prepare a dilute solution of the polymer (~1-2 mg/mL) in a suitable mobile phase (e.g., THF or DMF with an additive like LiBr to prevent column interactions).

  • Analysis: Inject the sample into a GPC system calibrated with polystyrene standards.

  • Data Interpretation: A monomodal, symmetric peak shifting to a lower elution volume (higher molecular weight) compared to the PS-macro-CTA confirms successful chain extension. The polydispersity index (Đ or PDI) should be low (typically < 1.2) for a controlled polymerization.[11]

Workflow cluster_synthesis Synthesis cluster_characterization Characterization reagents 1. Prepare Reactants (Monomer, RAFT Agent, Initiator) degas 2. Deoxygenate (Freeze-Pump-Thaw) reagents->degas polymerize 3. Polymerize (Heat & Stir) degas->polymerize isolate 4. Isolate & Purify (Precipitation & Drying) polymerize->isolate nmr 5. NMR Spectroscopy (Determine Composition) isolate->nmr gpc 6. GPC/SEC Analysis (Determine Mn, Mw, Đ) isolate->gpc product Well-Defined Copolymer nmr->product gpc->product

Caption: Workflow for copolymer synthesis and characterization.

Conclusion

The comparison between 4-vinylpyridine and this compound in the context of copolymerization is fundamentally a lesson in monomer design. The presence of the polymerizable vinyl group makes 4-vinylpyridine an exceptionally versatile and valuable monomer for creating advanced functional materials. Through controlled radical polymerization techniques, researchers can synthesize a vast library of copolymers with precisely tailored architectures and properties, finding use in high-tech applications from nanomedicine to smart coatings.[9][12]

This compound , while structurally related, is not a comonomer for addition polymerization. Its utility in polymer science is confined to roles as a non-polymerizing component, such as a ligand or model compound. This guide underscores the critical importance of the vinyl functional group and provides researchers with the foundational knowledge, comparative data, and actionable protocols necessary to harness the full potential of 4-vinylpyridine in their work.

References

Spectroscopic Analysis of 4-Ethylpyridine for Impurity Profiling: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and manufacturing, the purity of active pharmaceutical ingredients (APIs) and their intermediates is not merely a quality metric; it is a critical determinant of safety and efficacy. 4-Ethylpyridine, a key building block in the synthesis of various pharmaceutical compounds, is no exception. Its impurity profile can significantly influence the quality of the final drug product, making robust analytical methodologies for its characterization indispensable. This guide provides an in-depth comparison of three powerful spectroscopic techniques—Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy—for the comprehensive impurity profiling of this compound. Our focus extends beyond procedural descriptions to elucidate the scientific rationale behind the selection of each technique, ensuring a self-validating approach to analytical protocol development in line with the principles of Expertise, Experience, Authoritativeness, and Trustworthiness (E-E-A-T).

The Criticality of Impurity Profiling for this compound

Impurities in this compound can originate from various stages of its synthesis, purification, and storage. These may include starting materials, by-products, intermediates, and degradation products. The presence of such impurities, even in trace amounts, can have significant consequences, including altered pharmacological activity, increased toxicity, and reduced stability of the final drug product. Therefore, the ability to detect, identify, and quantify these impurities is paramount. Regulatory bodies such as the International Council for Harmonisation (ICH) have established stringent guidelines for the control of impurities in drug substances.

This guide will navigate the analytical landscape for this compound impurity profiling, offering a comparative analysis of the predominant spectroscopic techniques.

Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatile Impurities

GC-MS is a cornerstone technique for the analysis of volatile and semi-volatile organic compounds, making it exceptionally well-suited for the impurity profiling of this compound. The unparalleled combination of chromatographic separation and mass spectrometric detection provides high sensitivity and specificity for the identification and quantification of impurities.

Principle of Operation

In GC-MS, the sample is first vaporized and introduced into a gas chromatograph. The components of the sample are then separated based on their boiling points and interactions with a stationary phase within a capillary column. As each separated component elutes from the column, it enters the mass spectrometer, where it is ionized, and the resulting ions are separated based on their mass-to-charge ratio, generating a unique mass spectrum that serves as a molecular fingerprint.

Experimental Workflow: GC-MS Analysis of this compound

GCMS_Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis Prep Dissolve this compound in a suitable solvent (e.g., Dichloromethane) Injection Inject sample into GC Prep->Injection Separation Separation on capillary column Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization MassAnalysis Mass Analyzer (e.g., Quadrupole) Ionization->MassAnalysis Detection Detector MassAnalysis->Detection Chromatogram Total Ion Chromatogram (TIC) Detection->Chromatogram MassSpectra Mass Spectra of Peaks Chromatogram->MassSpectra LibrarySearch Library Search & Identification MassSpectra->LibrarySearch Quantification Quantification LibrarySearch->Quantification NMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Spectroscopy cluster_data Data Analysis Prep Dissolve this compound and internal standard in deuterated solvent (e.g., CDCl3) Acquisition Acquire 1H and 13C NMR spectra Prep->Acquisition Processing Process spectra (phasing, baseline correction) Acquisition->Processing Integration Integrate signals Processing->Integration Assignment Assign signals to structures Integration->Assignment Quantification Quantify impurities using internal standard Assignment->Quantification FTIR_Workflow cluster_prep Sample Preparation cluster_ftir FTIR Spectroscopy cluster_data Data Analysis Prep Place a drop of this compound on ATR crystal Acquisition Acquire FTIR spectrum Prep->Acquisition Comparison Compare spectrum to reference this compound Acquisition->Comparison Identification Identify unexpected peaks (functional groups) Comparison->Identification

A Comparative Guide to 4-Substituted Pyridines in Catalysis: From Benchmarks to High-Performance Systems

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern organic synthesis, pyridine-based molecules have long been recognized for their utility, not merely as solvents or bases, but as potent nucleophilic catalysts. The electronic properties of the pyridine ring can be finely tuned through substitution, and it is at the 4-position where this modulation has the most profound impact on catalytic activity. The introduction of a substituent at this position directly influences the nucleophilicity of the ring nitrogen, which is the heart of the catalyst's function in a vast array of chemical transformations.

This guide provides a comparative analysis of common and advanced 4-substituted pyridine catalysts. We will move beyond a simple catalog of reactions and delve into the mechanistic principles that govern their efficacy. By examining the interplay between a substituent's electronic and steric properties and the catalyst's performance in key reactions such as acylations, silylations, and carbon-carbon bond-forming reactions, this document aims to equip researchers, chemists, and drug development professionals with the insights needed to make informed catalyst selections. We will present supporting experimental data, detailed protocols, and mechanistic diagrams to provide a comprehensive and actionable resource for the laboratory.

The Crucial Role of the 4-Substituent: Mechanistic Principles

The catalytic power of 4-substituted pyridines in many reactions, particularly acyl transfer, stems from their ability to act as "hypernucleophilic" catalysts.[1] Unlike pyridine itself, which is a modest catalyst, derivatives bearing electron-donating groups at the 4-position exhibit dramatically enhanced activity.[2]

The generally accepted mechanism for nucleophilic catalysis, for instance in an acylation reaction with an anhydride, involves several key steps. The pyridine nitrogen attacks the electrophilic acyl group, displacing the carboxylate and forming a highly reactive N-acylpyridinium intermediate.[3] This intermediate is significantly more electrophilic than the starting anhydride, rendering it highly susceptible to attack by a nucleophile (e.g., an alcohol). Following the nucleophilic attack, the desired product is formed, and the pyridine catalyst is regenerated, ready to begin the cycle anew.

The efficacy of this process hinges on two primary factors:

  • Nucleophilicity of the Pyridine: The rate of formation of the N-acylpyridinium intermediate is directly proportional to the nucleophilicity of the pyridine nitrogen. Electron-donating groups (EDGs) at the 4-position, such as amino or alkyl groups, increase the electron density on the nitrogen atom, accelerating this initial step.[4]

  • Stability of the Intermediate: The stability of the N-acylpyridinium cation also plays a critical role. Resonance delocalization of the positive charge onto the 4-substituent is a key stabilizing factor. For this reason, substituents capable of resonance donation, like -NR2, are particularly effective.

Conversely, electron-withdrawing groups (EWGs) at the 4-position decrease the nitrogen's nucleophilicity and destabilize the cationic intermediate, leading to significantly lower catalytic activity.[5][6]

Nucleophilic_Catalysis_Cycle cluster_0 Catalytic Cycle Catalyst 4-Substituted Pyridine (Nu-Py) Intermediate Activated Intermediate (N-Acylpyridinium Ion) Catalyst->Intermediate Reacts with Electrophile Electrophile Electrophile (e.g., Ac₂O) Electrophile->Intermediate Product Acylated Product (e.g., R-OAc) Intermediate->Product Attacked by Nucleophile Leaving_Group Leaving Group (e.g., AcO⁻) Intermediate->Leaving_Group Nucleophile Nucleophile (e.g., R-OH) Nucleophile->Product Product->Catalyst Regenerates Catalyst

Caption: General catalytic cycle for nucleophilic catalysis by 4-substituted pyridines.

Comparative Analysis in Acylation Reactions

Acylation is the quintessential application for 4-substituted pyridine catalysts, used extensively for the esterification of alcohols and the amidation of amines, especially with sterically hindered substrates.[7] The performance differences between various catalysts are stark and provide a clear illustration of structure-activity relationships.

Here, we compare four common pyridine-based catalysts: Pyridine, 4-Picoline (4-Me-Py), 4-Dimethylaminopyridine (DMAP), and 4-(Pyrrolidino)pyridine (PPY).

Catalyst4-SubstituentpKa of Conjugate AcidRelative Rate Constant (vs. Pyridine)Key Features
Pyridine -H5.21[8]1Baseline catalyst, often used as a stoichiometric base.[9]
4-Picoline -CH₃~6.0~10Modestly activating inductive electron donation.
DMAP -N(CH₃)₂9.70~10⁴ - 10⁵[2]Highly activating via resonance and induction; industry standard.[1]
PPY -N(CH₂)₄9.97[10]>10⁵Exceptionally high activity due to enhanced resonance stabilization.[11]

Data compiled from multiple sources. Relative rates are approximate and reaction-dependent.

The data clearly shows that the introduction of an amino group at the 4-position results in a catalyst that is several orders of magnitude more active than pyridine itself. DMAP is the most widely used "super-nucleophilic" catalyst due to its high efficiency and commercial availability.[7] PPY, being slightly more basic and a potent nucleophile, often shows even greater activity and is employed for particularly challenging transformations.[11][12]

Experimental Protocol: Comparative Acetylation of a Hindered Alcohol

This protocol is designed to compare the catalytic efficiency of DMAP and PPY in the acetylation of a sterically hindered secondary alcohol, 1-(1-adamantyl)ethanol.

Materials:

  • 1-(1-Adamantyl)ethanol

  • Acetic Anhydride (Ac₂O)

  • 4-Dimethylaminopyridine (DMAP)

  • 4-(Pyrrolidino)pyridine (PPY)

  • Triethylamine (NEt₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Internal standard (e.g., dodecane) for GC analysis

Experimental_Workflow cluster_workflow Workflow: Catalyst Comparison Start Prepare Stock Solutions: - Alcohol in DCM - Ac₂O/NEt₃ in DCM Setup To separate vials, add: - Alcohol solution - Catalyst (DMAP or PPY, 0.1 eq) - Internal Standard Start->Setup Initiate Add Ac₂O/NEt₃ solution (1.5 eq) to each vial to start reaction Setup->Initiate Monitor Monitor reaction progress by GC-FID at t = 1, 2, 4, 8h Initiate->Monitor Quench Quench reaction with saturated NaHCO₃ solution Monitor->Quench Workup Extract with DCM, dry organic layer with MgSO₄, filter Quench->Workup Analyze Analyze final conversion and yield by GC Workup->Analyze End Compare Catalyst Performance Analyze->End

Caption: Experimental workflow for comparing the efficiency of 4-substituted pyridine catalysts.

Procedure:

  • Reaction Setup: To a clean, dry vial equipped with a magnetic stir bar, add 1-(1-adamantyl)ethanol (1.0 mmol, 1.0 eq) and the chosen catalyst (DMAP or PPY, 0.1 mmol, 0.1 eq).

  • Solvent and Base: Add anhydrous DCM (5 mL) and triethylamine (1.5 mmol, 1.5 eq). The triethylamine serves as a stoichiometric base to neutralize the acetic acid byproduct.[3]

  • Initiation: Cool the mixture to 0 °C in an ice bath. Add acetic anhydride (1.5 mmol, 1.5 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 8 hours. Monitor the reaction progress by taking aliquots at regular intervals and analyzing by GC or TLC.

  • Workup: Upon completion, quench the reaction by adding 10 mL of saturated aqueous NaHCO₃. Separate the layers and extract the aqueous phase with DCM (2 x 10 mL).

  • Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the pure ester.

  • Analysis: Determine the yield and compare the reaction rates for the different catalysts.

Application in Silylation Reactions

Silylation is a common strategy for protecting hydroxyl groups in multi-step syntheses. 4-Substituted pyridines, particularly DMAP, are effective catalysts for this transformation, activating the silylating agent (e.g., a silyl chloride) in a manner analogous to acylation.[7] The reaction proceeds via a highly reactive N-silylpyridinium intermediate.

The catalytic hydrosilylation of pyridines themselves is another important area, leading to valuable N-silyl-dihydropyridines.[13][14][15] In these reactions, the pyridine derivative can act as both the substrate and, in some contexts, a ligand that modulates the activity of a metal catalyst.[16] The substitution pattern on the pyridine ring dictates the regioselectivity of the hydrosilylation, with 4-substituted pyridines often yielding 1,2-reduction products.[14]

Performance Data: Silylation of 1-Octanol
Catalyst (0.05 eq)Silylating AgentTime (h)Yield (%)
PyridineTBDMSCl24<10
DMAPTBDMSCl2>98
PyridineTMSCl12~60
DMAPTMSCl<0.5>99

TBDMSCl: tert-Butyldimethylsilyl chloride; TMSCl: Trimethylsilyl chloride. Representative data based on established reactivity principles.

The data highlights DMAP's superior ability to catalyze the silylation of a primary alcohol compared to pyridine, resulting in dramatically shorter reaction times and higher yields.

Role in Carbon-Carbon Bond Formation: The Morita-Baylis-Hillman (MBH) Reaction

The Morita-Baylis-Hillman (MBH) reaction is a powerful C-C bond-forming reaction that couples an activated alkene with an electrophile, typically an aldehyde, under the influence of a nucleophilic catalyst.[17] Tertiary amines and phosphines are the classic catalysts, and 4-substituted pyridines like DMAP have been employed effectively.[18]

The mechanism involves the conjugate addition of the pyridine catalyst to the activated alkene to form a zwitterionic enolate intermediate. This enolate then adds to the aldehyde electrophile. A subsequent elimination step regenerates the catalyst and the double bond, furnishing the densely functionalized allylic alcohol product. The electronic properties of the 4-substituent are critical for stabilizing the key zwitterionic intermediate.

Baylis_Hillman_Mechanism cluster_mbh Morita-Baylis-Hillman Reaction Mechanism Start Catalyst (Nu-Py) + Activated Alkene Zwitterion1 Zwitterionic Intermediate 1 (Enolate) Start->Zwitterion1 Michael Addition Zwitterion2 Zwitterionic Intermediate 2 (Alkoxide) Zwitterion1->Zwitterion2 Aldol Addition Aldehyde Aldehyde (R-CHO) Aldehyde->Zwitterion2 Proton_Transfer Proton Transfer Zwitterion2->Proton_Transfer Elimination Catalyst Elimination Proton_Transfer->Elimination Product MBH Product (Allylic Alcohol) Elimination->Product Forms Product & Regenerates Catalyst

Caption: Simplified mechanism of the 4-substituted pyridine-catalyzed MBH reaction.

While traditional amines like DABCO are common, chiral 4-substituted pyridines have been developed to achieve asymmetric variants of the MBH reaction, highlighting the ongoing innovation in this field.[17][19]

Conclusion

The substituent at the 4-position of the pyridine ring is the primary determinant of its catalytic activity in a wide range of nucleophilic catalysis processes. A clear structure-activity relationship exists: strong electron-donating groups capable of resonance stabilization, such as in DMAP and PPY, lead to "super-nucleophilic" catalysts that are orders of magnitude more effective than unsubstituted pyridine. This enhancement is rooted in the accelerated formation and stabilization of key cationic intermediates.

This guide has demonstrated this principle through comparative data in acylation and silylation reactions and explored the mechanistic role of these catalysts in the Baylis-Hillman reaction. By understanding the electronic effects of the 4-substituent, researchers can rationally select the optimal catalyst for their specific application, balancing reactivity, cost, and steric considerations to achieve efficient and high-yielding chemical transformations. The continued development of novel 4-substituted pyridine structures, including chiral variants, promises to further expand the synthetic chemist's toolkit.[2][20]

References

A Senior Application Scientist's Guide to Determining Copolymerization Reactivity Ratios of 4-Ethylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of polymer chemistry, particularly in the design of functional polymers for applications ranging from drug delivery systems to advanced materials, understanding the behavior of monomers in copolymerization is paramount. The reactivity ratios of a monomer pair are critical parameters that dictate the composition and, consequently, the physicochemical properties of the resulting copolymer. This guide provides a comprehensive, in-depth exploration of the determination of reactivity ratios for 4-Ethylpyridine (4EP) in copolymerization, designed for researchers, scientists, and drug development professionals. We will delve into the theoretical underpinnings, present a robust experimental workflow, and compare methodologies, all grounded in established scientific principles.

The Significance of Reactivity Ratios in Copolymer Design

Copolymerization involves the polymerization of two or more different types of monomers. The resulting polymer chain's microstructure—be it random, alternating, block, or graft—is fundamentally governed by the relative rates at which the different monomers add to the growing polymer chain. Reactivity ratios, denoted as r₁ and r₂, are quantitative measures of this preference.

For a binary copolymerization system involving monomer 1 (M₁) and monomer 2 (M₂), the reactivity ratios are defined as:

  • r₁ = k₁₁ / k₁₂

  • r₂ = k₂₂ / k₂₁

where k represents the rate constant for the addition of a monomer to a growing chain radical. Specifically:

  • k₁₁: Propagation rate constant for a growing chain ending in M₁ adding another M₁ monomer.

  • k₁₂: Propagation rate constant for a growing chain ending in M₁ adding an M₂ monomer.

  • k₂₂: Propagation rate constant for a growing chain ending in M₂ adding another M₂ monomer.

  • k₂₁: Propagation rate constant for a growing chain ending in M₂ adding an M₁ monomer.

The values of r₁ and r₂ provide profound insights into the copolymerization behavior:

  • r₁ > 1, r₂ < 1 : The growing chain with an M₁ terminal unit preferentially adds M₁, and the chain with an M₂ terminal unit also prefers to add M₁. This leads to a tendency for block copolymer formation.

  • r₁ < 1, r₂ > 1 : The opposite of the above, with M₂ forming blocks.

  • r₁ ≈ 1, r₂ ≈ 1 : The monomers add randomly, with the copolymer composition being similar to the feed composition. This is characteristic of ideal copolymerization.

  • r₁ ≈ 0, r₂ ≈ 0 : The monomers have a strong preference to add to the other monomer type, leading to an alternating copolymer.

  • r₁ > 1, r₂ > 1 : This is a rare case where both monomers prefer to homopolymerize, leading to a mixture of homopolymers or block copolymers.

For this compound, a monomer with a vinyl group and a basic pyridine ring, these reactivity ratios are crucial for designing copolymers with controlled pH-responsiveness, metal-coordinating capabilities, or specific drug-carrier functionalities.

Methodologies for Determining Reactivity Ratios

Several methods have been developed to determine reactivity ratios from experimental data. The core principle involves polymerizing a series of monomer feed compositions to low conversion (<10%) and then determining the composition of the resulting copolymer. The low conversion is critical to ensure that the monomer feed composition remains essentially constant throughout the polymerization.

Here, we will focus on two widely accepted linear methods: the Fineman-Ross and the Kelen-Tüdős methods.

The Fineman-Ross method rearranges the copolymer composition equation into a linear form:

G = Hr₁ - r₂

where:

  • G = x (y - 1) / y

  • H = x² / y

  • x = [M₁] / [M₂] (molar ratio of monomers in the feed)

  • y = d[M₁] / d[M₂] (molar ratio of monomers in the copolymer)

A plot of G versus H for a series of experiments with different feed ratios should yield a straight line with a slope of r₁ and an intercept of -r₂. While straightforward, the FR method can be susceptible to bias, with data points at the extremes of the feed composition range having a disproportionate influence on the resulting line.

The Kelen-Tüdős method is an improvement over the Fineman-Ross method, designed to give more evenly weighted importance to all data points. The linear equation is:

η = (r₁ + r₂ / α) ξ - r₂ / α

where:

  • η = G / (α + H)

  • ξ = H / (α + H)

  • α is an arbitrary constant, typically set as the square root of the product of the lowest and highest H values from the experimental data (α = √(Hmin * Hmax)).

A plot of η versus ξ yields a straight line. The y-intercept (at ξ = 0) is -r₂/α, and the x-intercept (at ξ = 1) is r₁. This method's symmetrical distribution of data points generally leads to more reliable results.

Experimental Workflow for Determining Reactivity Ratios of this compound

This section outlines a detailed, self-validating protocol for the copolymerization of this compound (M₁) with a comonomer (M₂, e.g., Styrene or Methyl Methacrylate) and the subsequent determination of reactivity ratios.

G cluster_prep Preparation cluster_poly Polymerization cluster_analysis Analysis Monomer_Purification Monomer Purification (4EP & Comonomer) Feed_Prep Prepare Monomer Feeds (Varying M1/M2 Ratios) Monomer_Purification->Feed_Prep Initiator_Prep Initiator Preparation (e.g., AIBN) Initiator_Prep->Feed_Prep Polymerization Bulk or Solution Polymerization to <10% Conversion Feed_Prep->Polymerization Termination Terminate Reaction (e.g., Hydroquinone) Polymerization->Termination Isolation Isolate & Purify Copolymer (Precipitation) Termination->Isolation Composition_Det Determine Copolymer Composition (e.g., 1H NMR, UV-Vis, Elemental Analysis) Isolation->Composition_Det Calc Calculate Reactivity Ratios (Fineman-Ross, Kelen-Tüdős) Composition_Det->Calc

Caption: Workflow for the determination of copolymer reactivity ratios.

A. Materials and Purification:

  • This compound (M₁): Purify by vacuum distillation to remove inhibitors and any oligomeric impurities. Store under an inert atmosphere (N₂ or Ar) at low temperature.

  • Comonomer (M₂): Purify according to standard procedures for the specific monomer (e.g., distillation for styrene, passing through a column of basic alumina for methyl methacrylate).

  • Initiator: AIBN (Azobisisobutyronitrile) is a common choice. Recrystallize from methanol before use.

  • Solvent: If performing solution polymerization, use a purified, dry solvent (e.g., toluene, DMF).

B. Copolymerization:

  • Prepare a series of reaction vessels (e.g., Schlenk tubes or sealed ampoules). A minimum of five different monomer feed ratios is recommended, spanning a wide range of compositions (e.g., 80:20, 60:40, 50:50, 40:60, 20:80 molar ratios of 4EP:M₂).

  • For each reaction, accurately weigh the required amounts of 4EP, M₂, and AIBN (typically 0.1-1.0 mol% relative to the total monomers) into the reaction vessel. If using a solvent, add it at this stage.

  • Degas the reaction mixture by subjecting it to several freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit free-radical polymerization.

  • Seal the vessels under an inert atmosphere.

  • Immerse the reaction vessels in a thermostatically controlled bath at a suitable temperature (e.g., 60-70 °C for AIBN).

  • Monitor the reaction time carefully to ensure the conversion remains below 10%. This may require preliminary kinetic runs to determine the appropriate polymerization time for each feed ratio.

  • Terminate the polymerization by rapidly cooling the reaction mixture and adding a small amount of an inhibitor like hydroquinone.

C. Copolymer Isolation and Purification:

  • Dissolve the reaction mixture in a suitable solvent (e.g., chloroform or THF).

  • Precipitate the copolymer by slowly adding the solution to a large excess of a non-solvent (e.g., hexane, methanol, or diethyl ether, depending on the copolymer's solubility). The unreacted monomers will remain in the solution.

  • Filter the precipitated copolymer and wash it thoroughly with the non-solvent to remove any residual monomers and initiator fragments.

  • Repeat the dissolution-precipitation cycle at least two more times to ensure high purity of the copolymer.

  • Dry the purified copolymer under vacuum at a moderate temperature until a constant weight is achieved.

  • Determine the conversion by gravimetry: Conversion (%) = (mass of dry copolymer / initial total mass of monomers) x 100.

D. Determination of Copolymer Composition:

The accuracy of the reactivity ratio determination hinges on the precise measurement of the copolymer composition.

  • ¹H NMR Spectroscopy: This is often the most convenient and accurate method. By integrating the signals corresponding to specific protons on the 4EP and the comonomer units, the molar ratio of the two monomers in the copolymer can be calculated. For example, the aromatic protons of the pyridine ring in 4EP can be compared to the aromatic protons of styrene or the methyl ester protons of methyl methacrylate.

  • UV-Vis Spectroscopy: If one monomer has a distinct chromophore (like the pyridine ring in 4EP), a calibration curve can be created using solutions of the homopolymer of that monomer. The absorbance of the copolymer solution can then be used to determine the concentration of that monomer unit.

  • Elemental Analysis: This technique measures the percentage of elements (C, H, N). The nitrogen content can be directly correlated to the molar fraction of 4EP in the copolymer. This is a robust method but requires highly pure samples.

G cluster_input Experimental Inputs cluster_calc Linearization & Plotting cluster_output Results Feed_Data Monomer Feed Ratios (x = [M1]/[M2]) FR_Calc Calculate Fineman-Ross Parameters (G, H) Feed_Data->FR_Calc KT_Calc Calculate Kelen-Tüdős Parameters (η, ξ) Feed_Data->KT_Calc Copolymer_Data Copolymer Composition Ratios (y = d[M1]/d[M2]) Copolymer_Data->FR_Calc Copolymer_Data->KT_Calc FR_Plot Plot G vs. H FR_Calc->FR_Plot KT_Plot Plot η vs. ξ KT_Calc->KT_Plot Reactivity_Ratios Determine Reactivity Ratios (r1 and r2) from slope/intercepts FR_Plot->Reactivity_Ratios KT_Plot->Reactivity_Ratios

Caption: Data analysis flowchart for reactivity ratio determination.

Comparative Data and Interpretation

To provide context, let's consider hypothetical experimental data for the copolymerization of this compound (M₁) with Styrene (M₂) and the subsequent calculation of reactivity ratios.

Table 1: Hypothetical Experimental Data for 4EP (M₁) / Styrene (M₂) Copolymerization

ExperimentMole Fraction of 4EP in Feed (f₁)Mole Fraction of 4EP in Copolymer (F₁)
10.200.25
20.400.42
30.500.51
40.600.59
50.800.75

From this data, we would calculate the parameters for the Fineman-Ross and Kelen-Tüdős plots.

Table 2: Calculated Parameters for FR and KT Methods

Experimentx = f₁/(1-f₁)y = F₁/(1-F₁)H = x²/yG = x(y-1)/y
10.2500.3330.1880.063
20.6670.7240.6150.081
31.0001.0410.9610.039
41.5001.4391.5640.458
54.0003.0005.3332.667

Plotting G vs. H (Fineman-Ross) and the corresponding η vs. ξ (Kelen-Tüdős) would allow for the determination of r₁ and r₂. For instance, if the Kelen-Tüdős plot yielded r₁ = 0.60 and r₂ = 0.85, this would indicate a tendency towards random copolymerization, with a slight preference for the comonomer (Styrene) to add to a growing chain ending in a this compound radical, and vice versa.

The product of the reactivity ratios, r₁r₂, provides further insight. For this hypothetical case, r₁r₂ = 0.51. A value less than 1 suggests a tendency towards alternation, while a value close to 1 indicates ideal random copolymerization.

Comparison with Other Monomers:

The reactivity of this compound can be compared to other vinyl monomers. For example, in copolymerization with styrene, the reactivity ratios of various vinylpyridine isomers have been reported. Generally, the basicity and steric hindrance of the pyridine ring can influence the reactivity. Comparing experimentally determined values for 4EP with literature values for 2-vinylpyridine or 4-vinylpyridine allows for an understanding of the effect of the ethyl substituent on the reactivity of the vinyl group.

Conclusion

The determination of reactivity ratios for this compound is a critical step in the rational design of functional copolymers. By following a rigorous and self-validating experimental protocol, and by employing robust data analysis methods like the Kelen-Tüdős plot, researchers can obtain reliable values for r₁ and r₂. These parameters are not merely academic; they are essential for predicting and controlling the microstructure and, therefore, the ultimate performance of copolymers in advanced applications, from targeted drug delivery to stimuli-responsive materials. This guide provides the foundational knowledge and practical steps to confidently undertake this important characterization.

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 4-Ethylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

This guide provides an in-depth, objective comparison of two distinct analytical methods for the quantification of 4-Ethylpyridine: Gas Chromatography with Flame Ionization Detection (GC-FID) and Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV). It offers supporting experimental data and detailed protocols to assist laboratories in method selection, implementation, and cross-validation, ensuring data integrity and regulatory compliance.

Introduction: The Analytical Imperative for this compound

This compound (C7H9N) is a pyridine derivative used as a building block in the synthesis of various chemical and pharmaceutical products.[1][2] Its accurate quantification is critical, whether it is being monitored as a residual solvent, a process impurity, or a key intermediate. The selection of an analytical method is a pivotal decision, but ensuring the reliability and interchangeability of methods through cross-validation is paramount, especially in regulated environments.

Method cross-validation is the formal process of comparing two distinct analytical methods to demonstrate their equivalence for a specific intended purpose.[3] This is crucial when transferring methods between laboratories, updating to a new technology, or confirming results from a contract research organization. This guide is grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines, which provide a framework for validating analytical procedures.[4][5][6]

Overview of Core Analytical Techniques

The choice between Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) is often dictated by the analyte's physicochemical properties and the sample matrix. This compound, with a boiling point of approximately 169-170°C and a UV-active pyridine ring, is an excellent candidate for both techniques.[7]

  • Gas Chromatography-Flame Ionization Detection (GC-FID): This technique is ideal for volatile and semi-volatile compounds. The sample is vaporized and separated based on its boiling point and interaction with a stationary phase within a capillary column. The FID detector provides high sensitivity to organic compounds containing carbon atoms, making it a robust choice for quantification.[8][9]

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC-UV): HPLC separates compounds in a liquid mobile phase based on their polarity and interaction with a non-polar stationary phase. For this compound, a C18 column is a common choice. The UV detector measures the absorbance of the analyte as it elutes from the column, offering good selectivity for compounds with a chromophore, such as the pyridine ring.[10][11]

The Cross-Validation Workflow: A Framework for Equivalence

The objective of cross-validation is to demonstrate that two different analytical procedures are suitable for the same intended purpose and yield comparable results.[3] This involves a systematic comparison of key validation parameters.

Below is a generalized workflow for the cross-validation process.

CrossValidation_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Independent Analysis cluster_comparison Phase 3: Data Comparison & Evaluation cluster_conclusion Phase 4: Conclusion P1 Define Acceptance Criteria P2 Prepare Identical Sample Sets (Spiked & Unspiked Matrix) P1->P2 A1 Analyze Samples using Method A (GC-FID) P2->A1 A2 Analyze Samples using Method B (RP-HPLC-UV) P2->A2 C1 Compare Specificity & Selectivity A1->C1 A2->C1 C2 Evaluate Linearity & Range (R², Slope, Intercept) C1->C2 C3 Assess Accuracy (% Recovery) C2->C3 C4 Assess Precision (% RSD) C3->C4 D1 Statistical Analysis (e.g., t-test, F-test) C4->D1 D2 Final Report: Are methods equivalent? D1->D2

Caption: Workflow for the cross-validation of two analytical methods.

Experimental Protocols

The following protocols are provided as a robust starting point. Laboratories should perform their own internal optimization and validation based on their specific equipment and sample matrices.

Protocol 1: GC-FID Method for this compound
  • Instrumentation: Gas Chromatograph with Flame Ionization Detector.

  • Column: Agilent J&W DB-Select 624 UI (or equivalent G43 phase), 30 m x 0.53 mm, 3.0 µm film thickness.[12]

  • Carrier Gas: Helium, constant flow at 3.5 mL/min.

  • Inlet: Split mode (10:1), 250°C.

  • Oven Program:

    • Initial Temperature: 60°C, hold for 2 minutes.

    • Ramp: 15°C/min to 200°C.

    • Hold: 2 minutes.

  • Detector: FID, 280°C.

  • Injection Volume: 1 µL.

  • Diluent: Methanol.

  • Internal Standard (IS): Toluene at 100 µg/mL. Rationale: Toluene is structurally distinct, resolves well from this compound, and is stable under GC conditions.

Protocol 2: RP-HPLC-UV Method for this compound
  • Instrumentation: HPLC system with a UV/Vis or Diode Array Detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: 70:30 (v/v) Acetonitrile:Water with 0.1% Phosphoric Acid. Rationale: The acidic mobile phase ensures the pyridine nitrogen is protonated, leading to sharp, symmetrical peaks.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Diluent: Mobile Phase.

Comparative Data Analysis & Interpretation

To establish equivalence, identical sets of validation samples were prepared and analyzed by each method. The following tables summarize the performance data.

Table 1: Linearity and Range
ParameterGC-FID MethodRP-HPLC-UV MethodAcceptance Criteria
Range 1 - 200 µg/mL1 - 200 µg/mLAs defined
Correlation Coefficient (R²) 0.99950.9998≥ 0.999
Y-Intercept (% of 100% response) 1.2%0.8%≤ 2.0%

Interpretation: Both methods demonstrate excellent linearity across the specified range, as indicated by the high correlation coefficients.[6][13] The y-intercepts are minimal, suggesting a lack of significant systematic error or bias at the lower end of the concentration range.

Table 2: Accuracy (Spike Recovery)
Spiked LevelGC-FID (% Recovery)RP-HPLC-UV (% Recovery)Acceptance Criteria
50% (50 µg/mL) 99.5%101.2%98.0% - 102.0%
100% (100 µg/mL) 100.8%100.5%98.0% - 102.0%
150% (150 µg/mL) 101.5%99.1%98.0% - 102.0%

Interpretation: Accuracy, demonstrated by the recovery of a known amount of analyte spiked into a blank matrix, is well within the acceptable limits for both methods. This indicates that the methods are free from significant matrix effects or sample preparation errors.

Table 3: Precision (Repeatability)
ParameterGC-FID MethodRP-HPLC-UV MethodAcceptance Criteria
Number of Replicates (n) 66≥ 6
Concentration 100 µg/mL100 µg/mL---
Relative Standard Deviation (%RSD) 0.8%0.6%≤ 2.0%

Interpretation: Both methods exhibit high precision, with %RSD values well below the typical 2% limit. This demonstrates that the methods provide consistent results upon repeated analysis of the same sample. The slightly lower RSD for the HPLC method may suggest a higher degree of instrumental stability for this particular application.

Expert Insights & Method Selection Rationale

While the data shows that both methods are valid and equivalent for their intended purpose, a senior scientist must consider the practical implications of each.

Method_Comparison cluster_pros_gc GC-FID Advantages cluster_cons_gc GC-FID Considerations cluster_pros_hplc RP-HPLC-UV Advantages cluster_cons_hplc RP-HPLC-UV Considerations GC_FID GC-FID GC_P1 Higher sensitivity for volatile impurities GC_FID->GC_P1 GC_P2 Excellent for residual solvent analysis GC_FID->GC_P2 GC_C1 Not suitable for non-volatile matrix components GC_FID->GC_C1 GC_C2 Requires high-purity gases GC_FID->GC_C2 HPLC_UV RP-HPLC-UV HPLC_P1 Greater versatility for non-volatile analytes HPLC_UV->HPLC_P1 HPLC_P2 Robust for routine QC HPLC_UV->HPLC_P2 HPLC_C1 Higher solvent consumption HPLC_UV->HPLC_C1 HPLC_C2 Potential for column degradation HPLC_UV->HPLC_C2

Caption: Key advantages and considerations for each analytical method.

  • When to Choose GC-FID: The GC-FID method is superior when this compound is being analyzed as a volatile impurity or residual solvent in a non-volatile drug substance or product. Its high sensitivity and separation power for volatiles make it the gold standard in this context, aligning with USP <467> methodologies.[12]

  • When to Choose RP-HPLC-UV: The RP-HPLC-UV method is often more practical in a routine quality control (QC) environment where it may be part of a larger analysis that includes non-volatile starting materials or degradation products. Its robustness and simpler sample preparation (often just "dilute and shoot") make it highly efficient for high-throughput testing.

Conclusion

This guide has demonstrated through established protocols and comparative data that both GC-FID and RP-HPLC-UV are valid and reliable methods for the quantification of this compound. The cross-validation results confirm their equivalence in terms of linearity, accuracy, and precision.

The final choice of method should be driven by the specific application. For trace-level volatile analysis, GC-FID offers unparalleled performance. For routine QC and integration into broader liquid-phase analytical workflows, RP-HPLC-UV provides robustness and versatility. By following the principles of method validation and cross-comparison outlined here, laboratories can ensure the generation of high-quality, defensible data, regardless of the chosen technology.

References

A Senior Application Scientist's Guide to 4-Ethylpyridine Synthesis: A Comparative Benchmark

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 4-Ethylpyridine

This compound is a vital heterocyclic compound, serving as a fundamental building block in numerous applications ranging from pharmaceuticals and agrochemicals to polymers and specialty materials.[1][2] Its pyridine core, functionalized with an ethyl group at the C4 position, imparts specific chemical properties that make it a valuable intermediate.[2] The efficiency, scalability, and cost-effectiveness of its synthesis are therefore critical considerations for researchers and chemical industry professionals. This guide provides an in-depth comparison of the most relevant synthetic routes to this compound, grounded in mechanistic principles and supported by experimental data, to empower scientists in selecting the optimal pathway for their specific needs.

Route 1: Direct C4-Alkylation of Pyridine

The direct introduction of an ethyl group onto the pyridine ring is an intuitive and widely explored approach. Because the pyridine ring is electron-deficient, classical Friedel-Crafts alkylations are generally ineffective.[3][4] However, several successful strategies have been developed, primarily involving radical reactions or the activation of pyridine.

A. The Frank-Smith Method: Alkylation using Acetic Anhydride and Zinc

This is one of the most practical and well-documented methods for the laboratory-scale synthesis of this compound.[5][6] The reaction proceeds via a complex mechanism involving the generation of radical intermediates.

Mechanistic Rationale: The reaction is initiated by the reduction of pyridine by an activated metal, like zinc dust, in the presence of acetic anhydride. This is not a simple electrophilic substitution. It is believed to involve the formation of a radical anion or a related reactive intermediate. This species then reacts with acetic anhydride. Subsequent steps involving radical addition and aromatization ultimately yield this compound.[3] The use of zinc is crucial for the reductive activation step, while acetic anhydride serves as the source of the acetyl group that is ultimately transformed into the ethyl group.

Workflow for the Frank-Smith Alkylation

cluster_reactants Reactants & Reagents cluster_process Reaction & Workup Pyridine Pyridine Reaction 1. Combine Pyridine & Acetic Anhydride 2. Add Zinc portion-wise (25-30°C) 3. Add Acetic Acid & more Zinc Pyridine->Reaction AceticAnhydride Acetic Anhydride AceticAnhydride->Reaction Zinc Activated Zinc Dust Zinc->Reaction Neutralization Neutralize with 40% NaOH Reaction->Neutralization Transfer mixture SteamDistillation Steam Distill Neutralization->SteamDistillation Cautiously Extraction Saturate with K2CO3 Extract with Chloroform SteamDistillation->Extraction Collect 3L distillate Purification Fractional Distillation Extraction->Purification Combine organic layers Product This compound Purification->Product Collect fraction at 163-165°C

Caption: Experimental workflow for the Frank-Smith synthesis of this compound.

Detailed Experimental Protocol (Frank-Smith Method): Adapted from Frank, R. L.; Smith, P. V. Org. Synth. 1947, 27, 38.[6]

  • Activation of Zinc: Stir 830 g of zinc dust in 300 ml of 10% hydrochloric acid for 2 minutes. Filter the zinc, wash with 600 ml of water, followed by 200 ml of acetone, and dry thoroughly.

  • Reaction Setup: In a 5-liter three-necked flask equipped with a mechanical stirrer and a dropping funnel, place 400 g (5.06 moles) of dry pyridine and 1200 g (11.76 moles) of acetic anhydride.

  • Initiation: Begin stirring and add 300 g of the activated zinc dust in small portions, maintaining the reaction temperature between 25°C and 30°C. The mixture will turn green.

  • Completion: After the initial zinc addition, add 300 ml of acetic acid to the flask and attach a reflux condenser. Add another 120 g of zinc dust in small portions.

  • Workup - Neutralization: Allow the flask to cool and transfer the contents to a larger (5-liter) flask. Cautiously neutralize the mixture with approximately 2 liters of a 40% aqueous sodium hydroxide solution.

  • Workup - Distillation: Steam distill the mixture until about 3 liters of distillate are collected.

  • Workup - Extraction: Saturate the distillate, which will have separated into two layers, with 1.5–1.8 kg of solid potassium carbonate. Decant the organic layer. Extract the remaining aqueous layer twice with 150 ml portions of chloroform.

  • Purification: Combine the initial organic layer and the chloroform extracts. Fractionally distill the mixture. After a forerun of chloroform, pyridine, and water, collect the product boiling at 163–165°C. The expected yield is 135–155 g (33–38%).

B. Minisci-Type Radical Alkylation

A more modern approach involves the Minisci reaction, which allows for the direct C-H functionalization of heteroaromatic bases.[7] This method offers high regioselectivity for the C4 position, which is often challenging to achieve.

Mechanistic Rationale: The Minisci reaction typically involves the generation of an alkyl radical from a carboxylic acid using a silver catalyst (AgNO₃) and a strong oxidizing agent like ammonium persulfate ((NH₄)₂S₂O₈). The electrophilic alkyl radical preferentially attacks the electron-rich positions of the protonated pyridine ring (C2 and C4). By using a blocking group on the nitrogen, the reaction can be exquisitely directed to the C4 position.[7] This strategy avoids the formation of regioisomers, a common problem in pyridine chemistry.

Route 2: Chichibabin Pyridine Synthesis

The Chichibabin synthesis is a classic, powerful method for constructing the pyridine ring itself from simple acyclic precursors like aldehydes and ammonia.[8][9] While traditionally known for low yields, modern adaptations have made it industrially viable.[10]

Mechanistic Rationale: The reaction proceeds through a series of well-known organic reactions, including imine formation, base-catalyzed aldol condensations, and Michael additions.[8][11] In essence, aldehydes react with ammonia to form imines, which then undergo a cascade of condensation and cyclization reactions. A final oxidation/aromatization step yields the pyridine ring. For this compound, a carefully selected combination of aldehydes would be required. For example, a reaction involving acetaldehyde and another carbonyl compound could theoretically be tailored, though the industrial production of the related 2-methyl-5-ethylpyridine from paraldehyde (an acetaldehyde trimer) and ammonia is more common.[9][12]

Industrial Adaptation: Commercially, Chichibabin-type reactions are often performed in the gas phase at high temperatures (350–500 °C) over solid-acid catalysts like modified alumina (Al₂O₃) or silica (SiO₂).[8][9] These conditions significantly improve yields and selectivity compared to the original liquid-phase synthesis.

Generalized Chichibabin Reaction Mechanism

Reactants Aldehydes/Ketones + Ammonia Imine Imine Formation Reactants->Imine Aldol Aldol Condensation Imine->Aldol Michael Michael Addition Aldol->Michael Cyclization Cyclization/ Dehydration Michael->Cyclization Aromatization Oxidation/ Aromatization Cyclization->Aromatization Product Substituted Pyridine Aromatization->Product

Caption: Key reaction steps in the Chichibabin pyridine synthesis.

Route 3: Dehydrogenation of 4-Ethylpiperidine

This route represents a modern, catalytic approach that leverages a pre-existing saturated ring. If 4-ethylpiperidine is readily available, its dehydrogenation offers a clean and efficient path to this compound. This strategy is particularly relevant in the context of Liquid Organic Hydrogen Carriers (LOHCs), where reversible hydrogenation/dehydrogenation cycles are key.[13]

Mechanistic Rationale: The reaction is an acceptorless dehydrogenation, meaning it does not require an external sacrificial hydrogen acceptor. The reaction is catalyzed by transition metal complexes, typically based on iridium or platinum, often supported on materials like silica or alumina.[14][15] The catalyst facilitates the removal of three equivalents of H₂ from the piperidine ring, leading to the formation of the aromatic pyridine system. This process is often conducted in a continuous flow reactor at elevated temperatures.[16]

Detailed Experimental Protocol (Catalytic Dehydrogenation): Based on the general procedure for acceptorless dehydrogenation of 4-methylpiperidine.[14]

  • Catalyst Preparation: Prepare the supported catalyst by impregnating a support (e.g., calcined SiO₂) with a solution of the iridium pincer complex. Dry under high vacuum.

  • Reactor Setup: In an inert atmosphere (glovebox), pack a tubular reactor with the prepared catalyst.

  • Reaction Execution: Seal the reactor, place it in a block heater, and connect it to an HPLC pump containing the 4-ethylpiperidine substrate.

  • Conditions: Heat the reactor to the target temperature (e.g., 350°C). Pump the substrate through the catalyst bed at a controlled flow rate (e.g., 0.025 mL/min).

  • Product Collection: The product stream exiting the reactor, consisting of this compound and hydrogen gas, is cooled and collected. The hydrogen gas can be measured to monitor reaction progress.

  • Purification: The collected liquid product can be purified by distillation to isolate pure this compound.

Comparative Analysis of Synthesis Routes

The choice of synthesis route is a multifactorial decision, balancing yield, cost, scale, and available equipment.

Synthesis Route Typical Yield Key Reagents Conditions Advantages Disadvantages
Frank-Smith Alkylation 33-38%[6]Pyridine, Acetic Anhydride, ZincModerate Temp (25-30°C)Well-documented, uses common reagents, good for lab scale.Moderate yield, large excess of reagents, significant waste.
Minisci-Type Alkylation Moderate to Good[7]Pyridine, Carboxylic Acid, AgNO₃, (NH₄)₂S₂O₈50°CHigh C4-regioselectivity, broad scope.Requires catalyst, potential for side reactions if not optimized.
Chichibabin Synthesis Low (traditional)[10] to High (industrial)[9]Aldehydes, AmmoniaHigh Temp (350-500°C), Gas-phase, CatalystUses inexpensive feedstocks, suitable for large-scale industrial production.Low yield in classic setup, often produces mixtures of isomers, harsh conditions.
Dehydrogenation High Conversion[16]4-Ethylpiperidine, Iridium or Platinum CatalystHigh Temp (~350°C), Continuous FlowHigh atom economy, clean (H₂ is the only byproduct), suitable for flow chemistry.Requires pre-synthesized piperidine, expensive catalysts.

Conclusion and Expert Recommendation

For laboratory-scale synthesis where practicality and reliability are paramount, the Frank-Smith alkylation of pyridine using zinc and acetic anhydride remains a robust choice despite its moderate yield.[6] Its detailed protocol in Organic Syntheses provides a high degree of confidence for successful replication.

For applications demanding high regioselectivity and functional group tolerance , modern Minisci-type C-H functionalization offers a superior, albeit more complex, alternative that avoids the formation of unwanted isomers.[7]

For large-scale industrial production , a gas-phase Chichibabin-type reaction is the most economically viable route, assuming the process is optimized to maximize the yield of the desired 4-ethyl isomer from inexpensive feedstocks.[8]

Finally, the catalytic dehydrogenation of 4-ethylpiperidine represents the forefront of green and efficient synthesis.[13] While currently limited by the availability of the starting piperidine and the cost of noble metal catalysts, it is an ideal route for processes integrated with hydrogen storage technologies or where atom economy is the primary driver.

The selection of a synthetic route is ultimately a strategic decision. By understanding the mechanistic underpinnings, experimental demands, and performance benchmarks of each pathway, researchers and drug development professionals can make informed choices to efficiently advance their scientific and commercial objectives.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-Ethylpyridine for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists in the fast-paced world of drug development, meticulous attention to detail is paramount, not only in experimental design and execution but also in the often-overlooked aspect of chemical waste management. The proper disposal of reagents like 4-Ethylpyridine is not merely a regulatory formality; it is a critical component of laboratory safety, environmental responsibility, and scientific integrity. This guide provides an in-depth, procedural framework for the safe handling and disposal of this compound, grounded in established safety protocols and regulatory standards. Our goal is to empower you with the knowledge to manage this chemical confidently and responsibly, ensuring a safe and compliant laboratory environment.

Understanding the Hazard Profile of this compound: The "Why" Behind the Precautions

This compound (C₇H₉N) is a flammable and toxic organic compound.[1] Understanding its inherent risks is the foundation for its safe disposal.

Key Hazards:

  • Flammability: this compound is a flammable liquid and vapor, with a flash point of 47°C / 116.6°F.[2] Vapors can form explosive mixtures with air and may travel to an ignition source and flash back.[2][3] This necessitates storage and handling away from heat, sparks, open flames, and other ignition sources.[1][2] All equipment used must be properly grounded and bonded to prevent static discharge.[1]

  • Toxicity: It is harmful if swallowed, in contact with skin, or if inhaled.[1][4] It can cause skin and serious eye irritation, and may cause respiratory irritation.[1] Therefore, appropriate personal protective equipment (PPE) is non-negotiable.

  • Environmental Hazards: this compound is soluble in water and its mobility in the environment is likely.[2][5] It is crucial to prevent its release into drains, surface water, or the sanitary sewer system to avoid environmental contamination.[3][5]

PropertyValueSource
CAS Number 536-75-4
Molecular Formula C₇H₉N
Appearance Colorless to yellowish liquid[6]
Boiling Point 168 °C
Flash Point 47 °C / 116.6 °F (closed cup)[2]
Density 0.942 g/mL at 25 °C

The Disposal Decision Workflow: A Step-by-Step Approach

The proper disposal of this compound is a systematic process. The following workflow provides a logical progression from waste generation to final disposal, ensuring safety and compliance at each stage.

DisposalWorkflow A Waste Generation (Pure this compound or contaminated materials) B Hazardous Waste Determination (Is it a listed or characteristic hazardous waste?) A->B C Segregation & Labeling (Store in a designated, compatible container) B->C Yes, it is hazardous D Accumulation (Store in a Satellite Accumulation Area) C->D E Licensed Disposal Vendor (Arrange for pickup by a certified professional) D->E F Incineration (Approved high-temperature incineration) E->F G Documentation (Maintain records of disposal) F->G

Caption: Decision workflow for the proper disposal of this compound waste.

Detailed Protocol for Laboratory-Scale Disposal of this compound

This protocol outlines the essential steps for the safe handling and accumulation of this compound waste within a laboratory setting, prior to its collection by a licensed disposal service.

Personal Protective Equipment (PPE) and Safety Precautions

Before handling this compound, ensure the following PPE is worn:

  • Eye Protection: Chemical safety goggles or a face shield.[7]

  • Hand Protection: Nitrile rubber gloves.[7]

  • Body Protection: A fully-buttoned lab coat.[7]

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably a certified chemical fume hood.[7][8]

Always have an emergency eyewash station and safety shower readily accessible.[8]

Waste Collection and Segregation
  • Designated Waste Container: Collect all this compound waste, including pure chemical and contaminated materials (e.g., absorbent pads, gloves), in a dedicated, sealable, and compatible waste container.[7][8] Glass or high-density polyethylene containers are suitable.[7]

  • Segregation is Key: Do not mix this compound waste with other waste streams, especially incompatible materials such as strong acids, strong oxidizing agents, or bases.[5][8]

  • Labeling: Immediately upon adding waste to the container, affix a "Hazardous Waste" label.[7][8] The label must include:

    • The full chemical name: "this compound"

    • The accumulation start date

    • The hazard characteristics (e.g., "Flammable," "Toxic")

Waste Accumulation and Storage
  • Satellite Accumulation Area (SAA): Store the labeled waste container in a designated SAA within the laboratory. This area must be at or near the point of generation and under the control of the operator.

  • Storage Conditions: Keep the container tightly closed except when adding waste.[1][2] Store in a cool, dry, and well-ventilated area away from direct sunlight and sources of ignition.[2][8]

  • Secondary Containment: It is best practice to store the waste container in a secondary containment bin to prevent the spread of material in case of a leak.

Final Disposal Procedure
  • Engage a Licensed Professional: The ultimate disposal of this compound waste must be handled by a licensed and approved hazardous waste disposal company.[1][2][4]

  • Incineration: The recommended method for the disposal of pyridine and its derivatives is high-temperature incineration in a rotary kiln (820°C - 1600°C) or liquid injection incinerator (650°C - 1600°C).[9] This ensures the complete destruction of the hazardous compound.

  • Regulatory Compliance: Chemical waste generators are responsible for determining if a discarded chemical is classified as a hazardous waste and must consult local, regional, and national hazardous waste regulations for complete and accurate classification.[2][3][5] Under the Resource Conservation and Recovery Act (RCRA), waste containing pyridine may be classified as a hazardous waste.[5][10]

Spill Management: Immediate Actions for a Safe Response

In the event of a this compound spill, immediate and correct action is crucial to mitigate risks.

  • Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate personnel and ensure adequate ventilation.[1]

  • Eliminate Ignition Sources: Remove all sources of ignition from the area.[2][5]

  • Contain the Spill: Use an inert absorbent material such as sand, silica gel, or universal binder to soak up the spill.[2][5] Do not use combustible materials like sawdust.

  • Collect and Dispose: Carefully collect the absorbed material using non-sparking tools and place it in a suitable, closed container for disposal as hazardous waste.[1][2]

  • Decontaminate: Clean the spill area thoroughly with soap and water.

Conclusion: Fostering a Culture of Safety

The responsible management of chemical waste, including the proper disposal of this compound, is a cornerstone of a robust laboratory safety culture. By understanding the hazards, adhering to established protocols, and maintaining meticulous documentation, researchers can ensure a safe working environment, protect the environment, and uphold the integrity of their scientific endeavors. This guide serves as a comprehensive resource to support you in this critical responsibility.

References

A Comprehensive Guide to Personal Protective Equipment for Handling 4-Ethylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher, scientist, and drug development professional, safety is not merely a checklist; it is the bedrock upon which reliable and reproducible science is built. Handling reagents like 4-Ethylpyridine—a versatile yet hazardous compound—demands a proactive and informed approach to safety. This guide moves beyond mere compliance to instill a deep, causal understanding of the protective measures required. We will explore not just what personal protective equipment (PPE) to use, but why it is essential, ensuring that every action in the lab is underpinned by a robust safety- S.[1][2]

The Hazard Profile of this compound: Know Your Enemy

This compound (CAS 536-75-4) is a flammable, colorless to pale yellow liquid characterized by a strong, unpleasant odor.[1][2] Understanding its specific hazards is the first step in mitigating risk. Its dangers are multifaceted, encompassing flammability, irritant properties, and toxicity. Vapors from this compound can form explosive mixtures with air and may travel to a source of ignition and flash back.[1]

Property Value Source
Molecular Formula C₇H₉N[2]
Molecular Weight 107.15 g/mol [2]
Boiling Point 168 °C (334.4 °F)[3]
Flash Point 50 °C (122 °F) - closed cup[3]
Density 0.942 g/mL at 25 °C[3]
Vapor Pressure 2.27 mmHg at 25 °C[2]

The Globally Harmonized System (GHS) classifications below clearly outline the primary dangers associated with this chemical.

GHS Hazard Code Description Citation
H226 Flammable liquid and vapor[2][3]
H315 Causes skin irritation[2][3]
H319 Causes serious eye irritation[2][3]
H335 May cause respiratory irritation[2][3]

In addition to these primary hazards, this compound is harmful if it comes into contact with the skin or is swallowed.[1] Symptoms of overexposure can include headaches, dizziness, nausea, and respiratory irritation.[1][4] It is crucial to treat this substance with the respect it demands.

The First Line of Defense: Engineering and Administrative Controls

Before any discussion of PPE, it is imperative to emphasize that PPE is the last line of defense. The most effective safety measures are engineering controls that remove the hazard at its source.

  • Chemical Fume Hood: All work with this compound must be conducted within a properly functioning and certified laboratory chemical fume hood.[4][5] This is non-negotiable. The fume hood contains vapors and protects the user from inhalation, which is a primary exposure route.

  • Ventilation: Ensure the laboratory has adequate general ventilation. This helps to dilute any fugitive emissions that may escape primary containment.[1]

  • Ignition Source Control: Due to its flammability, all potential ignition sources—such as open flames, hot plates, and spark-producing equipment—must be strictly excluded from the handling area.[1][4] Use only explosion-proof equipment and non-sparking tools when working with larger quantities.[1]

  • Safe Storage: Store this compound in a cool, dry, well-ventilated area designated for flammable liquids, away from incompatible materials like strong oxidizing agents, strong acids, and strong bases.[1][4]

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and located within a 10-second travel distance of the work area.[1][5]

A Head-to-Toe Approach to Personal Protective Equipment (PPE)

Once engineering controls are in place, the correct selection and use of PPE provide the necessary barrier between you and the chemical.

Eye and Face Protection: Shielding Your Most Vulnerable Organs

Why it's critical: this compound causes serious eye irritation.[2][3] A direct splash can result in significant and potentially irreversible damage.

  • Minimum Requirement: Wear chemical splash goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] Standard safety glasses do not provide adequate protection as they do not form a seal around the eyes.

  • Enhanced Protection: When handling larger volumes (greater than 1 liter) or when there is a significant splash risk, supplement your goggles with a full-face shield.[6] A face shield protects the entire face from splashes and should always be worn in conjunction with, not in place of, chemical splash goggles.[7]

Respiratory Protection: Preventing Systemic Toxicity

Why it's critical: Inhalation of this compound vapors can cause respiratory tract irritation and may lead to systemic effects like headache and dizziness.[1][2] While a fume hood is the primary control, respiratory protection is essential during emergencies (e.g., spills) or in situations where engineering controls are insufficient.

  • Standard Operations: For routine handling inside a certified chemical fume hood, respiratory protection is typically not required.

  • Beyond Routine Use: If you experience any irritation or if exposure limits are at risk of being exceeded, a respirator is mandatory.[1] The appropriate choice is a NIOSH-approved air-purifying respirator fitted with an organic vapor (OV) cartridge.[1] Look for a Type A (brown) filter conforming to EN14387 for European standards.[3]

  • Emergency Situations: For large spills or entry into areas with high vapor concentrations, a self-contained breathing apparatus (SCBA) is required.[8] All personnel who may need to wear a respirator must be medically cleared, trained, and fit-tested as part of a formal respiratory protection program.

Skin and Body Protection: Your Chemical Barrier

Why it's critical: this compound is harmful in contact with skin and causes skin irritation.[1][2] A robust barrier is essential to prevent both local and systemic effects.

  • Gloves - The Critical Choice: The selection of the correct glove material is vital. Latex gloves are not suitable for handling pyridine and its derivatives.[1]

    • For Incidental Contact (Splash Protection): Disposable nitrile or neoprene gloves are appropriate choices.[1][2][9] Nitrile gloves are often preferred as they tend to tear visibly when punctured, providing a clear indication of a breach.[9] Always use a "buddy system" to check gloves for any signs of degradation.

    • For Extended Contact or Immersion: For tasks involving prolonged contact, such as cleaning up a large spill, a more robust glove is required. Thicker, chemical-resistant gloves made of materials like Viton® or multi-layered laminates should be used.

    • Best Practice - Double Gloving: Wearing two pairs of nitrile gloves can provide an additional layer of safety. If the outer glove is contaminated, it can be removed carefully, leaving the inner glove to protect you while you exit the area.

    • Immediate Removal: Regardless of the material, if a chemical splashes on your glove, remove it immediately, wash your hands, and don a new pair. Never reuse disposable gloves.[9]

  • Protective Clothing:

    • Lab Coat: A flame-resistant lab coat is mandatory to protect your street clothes and skin from minor splashes and spills.

    • Chemical Apron: When handling larger quantities or when there is a significant splash potential, wear a chemical-resistant apron over your lab coat.

    • Full Coverage: Always wear long pants and closed-toe shoes in the laboratory. The shoes should be made of a non-porous material.[7]

Procedural Walkthrough: Integrating Safety into Your Workflow

A commitment to safety is demonstrated through consistent, meticulous practice. The following protocols should be integrated into your standard operating procedures (SOPs).

Pre-Handling Safety Checklist
  • Verify Engineering Controls: Confirm the chemical fume hood is on and functioning correctly (check the airflow monitor).

  • Clear the Area: Ensure the workspace is free of clutter and all unnecessary ignition sources are removed.

  • Locate Emergency Equipment: Visually confirm the path to the nearest eyewash station, safety shower, and fire extinguisher is unobstructed.

  • Review the SDS: Take a moment to re-read the Safety Data Sheet (SDS) for this compound, paying close attention to the hazard and first-aid sections.[1]

  • Don PPE: Put on all required PPE (lab coat, goggles, gloves) before handling the chemical.

Step-by-Step Safe Handling Protocol
  • Transport: When moving the chemical, use a secondary container (like a rubber bottle carrier) to protect against breakage and spills.

  • Dispensing: Carefully pour or pipette this compound, keeping the container opening well inside the fume hood and away from your breathing zone.

  • Containment: Perform all reactions and manipulations in appropriate glassware within the fume hood. Keep containers tightly closed when not in use to minimize vapor release.[4]

  • Post-Handling: After use, securely cap the reagent bottle. Decontaminate any surfaces that may have been exposed.

  • Doffing PPE: Remove PPE carefully to avoid self-contamination. Remove gloves first, turning them inside out as you pull them off. Remove your lab coat and goggles last.

  • Hygiene: Wash your hands thoroughly with soap and water immediately after handling the chemical, even if you believe no contact occurred.

Emergency Response: Plan for the Unexpected

Spill Response
  • Small Spill (inside a fume hood):

    • Alert nearby personnel.

    • Use an inert absorbent material (e.g., sand, vermiculite, or a commercial sorbent pad) to contain and soak up the spill.[1]

    • Using non-sparking tools, carefully scoop the absorbed material into a designated, sealable hazardous waste container.

    • Wipe the area with a suitable solvent (as per your institution's guidelines) and then with soap and water.

  • Large Spill (outside a fume hood):

    • Evacuate the immediate area immediately.

    • Alert others and activate the fire alarm if necessary.

    • If you are trained and equipped to do so, and it is safe, contain the spill. Otherwise, secure the area and contact your institution's emergency response team (e.g., Environmental Health & Safety).[5]

    • Do not attempt to clean up a large spill without the proper respiratory protection (SCBA) and protective clothing.

Exposure Response
  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[5]

  • Skin Contact: Remove contaminated clothing immediately and wash the affected skin area with soap and plenty of water for at least 15 minutes. Use a safety shower for large-area contact. Seek medical attention if irritation persists.[5]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]

Disposal Plan: A Responsible Conclusion

All waste containing this compound, including contaminated absorbents and disposable PPE, must be treated as hazardous waste.[1]

  • Collect all waste in a clearly labeled, compatible, and tightly sealed container.

  • Follow all local, state, and federal regulations for hazardous waste disposal.[1]

  • Never pour this compound down the drain.[1]

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with this compound.

PPE_Selection_Workflow PPE Selection Workflow for this compound cluster_0 Task Assessment cluster_1 PPE Levels cluster_2 Required PPE Ensemble start Assess Task: Handling this compound task_type What is the scale and potential for exposure? start->task_type level1 Routine, Small Scale (<100mL) Inside Fume Hood task_type->level1 Low level2 Large Scale (>100mL) or High Splash Potential task_type->level2 Medium level3 Spill or Emergency Response (Outside Hood) task_type->level3 High / Emergency ppe1 Minimum PPE: - Chemical Splash Goggles - FR Lab Coat - Nitrile or Neoprene Gloves level1->ppe1 ppe2 Enhanced PPE: - Chemical Splash Goggles - Face Shield - FR Lab Coat - Chemical Apron - Double Gloves (Nitrile/Neoprene) level2->ppe2 ppe3 Emergency PPE: - Full-Face Air-Purifying Respirator (OV) or SCBA - Chemical Resistant Suit - Heavy-Duty Gloves (Viton®/Laminate) - Chemical Boots level3->ppe3

Caption: PPE selection flowchart based on task-specific risk assessment.

By internalizing these principles and procedures, you build a culture of safety that protects not only yourself but also your colleagues and the integrity of your research. Trust in your process begins with trusting in your preparation.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Ethylpyridine
Reactant of Route 2
4-Ethylpyridine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.